molecular formula C10H4Cl2F3NO B1333777 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-13-3

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B1333777
CAS No.: 59108-13-3
M. Wt: 282.04 g/mol
InChI Key: UPYWRJPYAKQWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-13-3) is an organofluorine quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a multifunctional building block for synthesizing more complex molecules. Its molecular formula is C 10 H 4 Cl 2 F 3 NO, with a molecular weight of 282.05 g/mol . As a key chemical intermediate, its core value lies in its functionalized quinoline structure, which features chlorine and a trifluoromethyl group that can be further modified. Related quinoline structures are known to be used in the development of antimicrobial and antitubercular agents . Furthermore, structurally similar quinoline compounds have demonstrated activity as antagonists of the NMDA receptor, a key target in neurological research . This suggests potential applications in neuroscientific and pharmacological studies. Handling and Safety: This compound is characterized as irritating to the eyes, respiratory system, and skin . Researchers should consult the relevant Material Safety Data Sheet (MSDS) and handle the product using appropriate personal protective equipment. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYWRJPYAKQWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371639
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-13-3
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59108-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characteristics of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of two chlorine atoms and a trifluoromethyl group on the quinoline ring is expected to significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on related structures.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that while some experimental data is available, many parameters are currently based on computational predictions and await experimental verification.

PropertyValueData TypeSource
IUPAC Name 5,7-dichloro-2-(trifluoromethyl)quinolin-4-ol--
CAS Number 59108-13-3-[1][2][3]
Molecular Formula C₁₀H₄Cl₂F₃NO-[1][2]
Molecular Weight 282.05 g/mol -[1][2]
Melting Point 230°C (decomposition)Experimental[1]
Boiling Point 365.7 ± 37.0 °CPredicted[1]
Density 1.633 ± 0.06 g/cm³Predicted[1]
pKa 5.41 ± 0.40Predicted[1]
logP Data Not Available--
Solubility in Water Data Not Available--
Solubility in Organic Solvents Data Not Available--

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[4][5][6]

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Capillary tubes (sealed at one end)[4]

  • Mortar and pestle[6]

  • Spatula

Procedure:

  • Ensure the sample is completely dry and finely powdered by grinding it in a mortar.[6]

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Place the capillary tube in the heating block of the melting point apparatus.[4]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find the approximate range).

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Solubility Determination (HPLC Method)

Given the likely poor aqueous solubility of this compound, a High-Performance Liquid Chromatography (HPLC) method is suitable for accurate quantification.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent. The resulting saturated solution is filtered, diluted, and the concentration of the dissolved compound is determined by HPLC with UV detection against a standard calibration curve.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column (e.g., C18)

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Inject the standards into the HPLC and construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking the dilution factor into account. The result is the solubility of the compound in the tested solvent.

pKa Determination (Potentiometric Titration for Poorly Soluble Compounds)

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a compound at different pH values. For compounds with low water solubility, the pKa can be determined in a mixed-solvent system and extrapolated to aqueous conditions.[7][8][9][10][11]

Principle: A solution of the compound in a suitable co-solvent/water mixture is titrated with a standardized acid or base. The pH is monitored with a calibrated pH electrode, and the pKa is determined from the inflection point of the titration curve. By performing titrations in several co-solvent/water ratios, the aqueous pKa can be estimated by extrapolation.[9][11]

Apparatus:

  • Potentiometer with a pH electrode

  • Autotitrator or manual burette

  • Stirrer and stir bar

  • Jacketed titration vessel with temperature control

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the pH electrode using standard aqueous buffers.[8]

  • Prepare a solution of the compound in a series of co-solvent (e.g., methanol, dioxane, or acetonitrile) and water mixtures (e.g., 30%, 50%, 70% co-solvent).[11] The concentration should be around 1 mM.[8]

  • Maintain a constant ionic strength using a background electrolyte like KCl.[8]

  • Purge the solution with an inert gas to remove dissolved CO₂.[8]

  • Titrate the solution with a standardized solution of HCl (for a basic pKa) or NaOH (for an acidic pKa).

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added and determine the equivalence point(s). The pH at the half-equivalence point corresponds to the apparent pKa (psKa) in that solvent mixture.

  • Extrapolate the psKa values obtained in the different solvent mixtures to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky plot is a commonly used extrapolation method.[9][10][11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior.[12][13][14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH, typically 7.4, to determine logD). The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is its logarithmic form.[12][13]

Apparatus:

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance and volumetric glassware

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13]

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated aqueous phase.

    • Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

    • Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours).[12]

    • Allow the phases to separate completely, using a centrifuge if necessary to break up any emulsions.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase].

    • The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[17][18][19]

General Mechanism of Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors

Quinoline-based inhibitors often act as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of cell growth and proliferation and the induction of apoptosis.[16][18]

Visualization of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway, which is a potential target for quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes fourEBP1->CellGrowth Promotes Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC2 Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Experimental and Logical Workflows

The systematic characterization of a novel compound involves a logical progression of experiments. The following diagram outlines a typical workflow for the physicochemical and initial biological evaluation of a compound like this compound.

Experimental_Workflow Synthesis Synthesis and Purification Structure Structural Characterization (NMR, MS, etc.) Synthesis->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity PhysChem Physicochemical Characterization Purity->PhysChem BioActivity In vitro Biological Activity Screening Purity->BioActivity MP Melting Point PhysChem->MP Solubility Solubility PhysChem->Solubility pKa pKa PhysChem->pKa logP logP PhysChem->logP ADME Preliminary ADME Studies PhysChem->ADME Cytotoxicity Cytotoxicity Assays (e.g., MTT) BioActivity->Cytotoxicity Target Target-Based Assays (e.g., Kinase Inhibition) BioActivity->Target BioActivity->ADME

Caption: General experimental workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a compound of interest for which a complete physicochemical profile is yet to be experimentally established. This guide provides the currently available data and outlines robust, standard protocols for the determination of key missing parameters. Based on the extensive research into related quinoline structures, this compound warrants further investigation, particularly concerning its potential as an inhibitor of critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental methodologies and workflows presented herein provide a solid framework for researchers to systematically characterize this and other novel chemical entities in the drug discovery and development process.

References

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59108-13-3

Disclaimer: Limited publicly available experimental data exists for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Therefore, this guide synthesizes available information on this compound and leverages data from structurally related quinoline derivatives to provide a comprehensive technical overview for research and drug development purposes. Inferred information is explicitly noted.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₄Cl₂F₃NO[1]
Molecular Weight 282.05 g/mol [2]
Melting Point 230°C (decomposes)[2]
Boiling Point (Predicted) 365.7 ± 37.0 °C[2]
Density (Predicted) 1.633 ± 0.06 g/cm³[2]
pKa (Predicted) 5.41 ± 0.40[2]
Synonyms 5,7-Dichloro-2-(trifluoromethyl)quinolin-4-ol, BUTTPARK 94\04-81[1]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from 3,5-dichloroaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Synthetic_Pathway A 3,5-Dichloroaniline C Intermediate Enamine A->C Condensation B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D This compound C->D Thermal Cyclization (Gould-Jacobs reaction)

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of structurally related compounds and requires experimental validation.[4]

Step 1: Condensation to form the intermediate enamine

  • In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture at 110-120°C with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The crude enamine intermediate may be used directly in the next step or purified by column chromatography.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250°C.

  • Slowly add the crude enamine intermediate from the previous step to the hot solvent.

  • Maintain the temperature at 250°C and reflux for 1-2 hours. The product is expected to precipitate out of the hot solution.

  • Allow the mixture to cool to room temperature, then add a non-polar solvent like hexane to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been found, the quinoline scaffold, particularly when substituted with halogens and trifluoromethyl groups, is a well-established pharmacophore with potent antimalarial and anticancer activities.[5][6]

Potential Antimalarial Activity

Many quinoline-based antimalarials, like chloroquine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[6]

Hypothesized Mechanism of Antimalarial Action:

  • The compound, being a weak base, is proposed to accumulate in the acidic food vacuole of the Plasmodium parasite.

  • Inside the vacuole, it may inhibit the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.

  • The accumulation of free heme leads to oxidative stress and parasite death.[7]

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Accumulation leads to Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Heme_Polymerization_Block Compound->Heme_Polymerization_Block Inhibits

Figure 2: Hypothesized antimalarial mechanism of action.
Potential Anticancer Activity

The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8]

Hypothesized Anticancer Mechanism of Action:

Trifluoromethyl-substituted quinolines have been shown to induce apoptosis in cancer cells.[9] The exact signaling pathways are often cell-line dependent but may involve the modulation of key regulatory proteins.

Anticancer_Mechanism Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Signaling_Pathways Cancer Cell Signaling Pathways Compound->Signaling_Pathways Modulates Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induces

Figure 3: Hypothesized anticancer mechanism of action.

Experimental Protocols

The following are general protocols for assessing the potential biological activities of this compound, adapted from established methods for similar compounds.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration required to inhibit 50% of cell growth) can then be calculated.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Figure 4: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This protocol is used to determine the antimalarial activity against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well plates

  • This compound

  • SYBR Green I dye

  • Lysis buffer

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum.

  • Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture and the compound dilutions. Include positive (e.g., Chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The IC₅₀ value can be determined by plotting the fluorescence intensity against the drug concentration.

Spectroscopic Data

Conclusion

This compound is a compound of interest for drug discovery due to its structural similarity to known bioactive quinoline derivatives. While specific experimental data is limited, this guide provides a framework for its synthesis, potential biological activities, and methods for its evaluation. Further experimental investigation is necessary to fully characterize its properties and therapeutic potential.

References

The Biological Activity of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related quinoline derivatives to forecast its potential therapeutic applications and mechanisms of action. The quinoline scaffold is a well-established pharmacophore, and the presence of dichloro, hydroxyl, and trifluoromethyl substituents suggests significant potential for anticancer, antimalarial, and antimicrobial activities. This guide presents a predictive analysis based on structure-activity relationships (SAR), detailed experimental protocols for in vitro evaluation, and hypothesized interactions with key signaling pathways. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile. The title compound, this compound, combines several key structural motifs known to confer potent biological activity:

  • Quinoline Core: A privileged scaffold known for its diverse pharmacological effects.[4]

  • Dichloro Substitution (at C5 and C7): Halogenation, particularly with chlorine, is a common strategy to enhance the biological efficacy of quinoline derivatives. Dichloro-substitution has been linked to potent antimicrobial and anticancer effects.

  • Hydroxy Group (at C4): The 4-hydroxyquinoline moiety is a key structural feature in various bioactive compounds.

  • Trifluoromethyl Group (at C2): The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved potency.[5]

This guide will explore the predicted biological activities of this compound based on the known properties of structurally similar compounds.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous quinoline derivatives, this compound is predicted to exhibit the following biological activities:

Anticancer Activity

The combination of chloro and trifluoromethyl substituents on the quinoline scaffold is strongly associated with anticancer activity.[6][7] These functionalities can contribute to various mechanisms of anticancer action, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][7]

Predicted Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases like those in the PI3K/Akt/mTOR pathway.[8][9] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Tubulin Polymerization Inhibition: Certain trifluoromethyl-quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The cytotoxic effects of substituted quinolines often culminate in the induction of programmed cell death (apoptosis).

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine.[10] The primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[11] The presence of a halogen at the 7-position is often critical for antimalarial activity. While the 4-hydroxy group in the target compound differs from the 4-amino group of chloroquine, the overall structural similarity suggests potential antiplasmodial effects. The trifluoromethyl group has also been incorporated into quinoline structures to overcome drug resistance.[12]

Predicted Mechanism of Antimalarial Action:

  • Inhibition of Hemozoin Formation: The compound may interfere with the detoxification of heme by inhibiting its polymerization into hemozoin, leading to the accumulation of toxic free heme and parasite death.[11]

Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. The core quinoline structure is essential for their activity, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] Dichloro-substituted hydroxyquinolines have also demonstrated antibacterial and antifungal properties.[12] The trifluoromethyl group can enhance the antimicrobial potency of heterocyclic compounds.[14]

Predicted Mechanism of Antimicrobial Action:

  • Inhibition of Bacterial Topoisomerases: The compound may target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting bacterial growth.[13]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMCF-7 (Breast)SRBPotent (details not specified)[15]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)MTT8.12 - 11.34[16]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7 (Breast) & MDA-MB468 (Breast)Not specifiedGI50 = 8.22 (MCF7) & 7.35 (MDA-MB468)[17]
4-anilinoquinoline-3-carbonitrileEGFR KinaseKinase Assay7.5 nM[8]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrilesEGFR KinaseKinase Assay5 nM[8]
Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a)EGFR KinaseKinase Assay71 nM[16]
Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a)HER-2 KinaseKinase Assay31 nM[16]
4-hydroxyquinolone analogue (Compound 3g)HCT116 (Colon)In vitro cell proliferationPromising IC50[18]

Table 2: In Vitro Antimalarial Activity of Substituted Quinoline Derivatives

Compound/DerivativeParasite StrainAssay TypeIC50Reference
7-Iodo- and 7-bromo-4-aminoquinolinesP. falciparum (CQ-susceptible & resistant)Not specified3-12 nM[12]
7-Fluoro- and 7-trifluoromethyl-4-aminoquinolinesP. falciparum (CQ-susceptible)Not specified15-50 nM[12]
7-Fluoro- and 7-trifluoromethyl-4-aminoquinolinesP. falciparum (CQ-resistant)Not specified18-500 nM[12]

Table 3: In Vitro Antimicrobial Activity of Substituted Quinoline Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
Trifluoromethyl-substituted alkynyl isoquinolinesStaphylococcus aureus (MRSA, VRSA)Broth microdilution4 - 8[13]
5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-4(1H)-oxoquinoline-3-carboxylic acid (Sparfloxacin)Various bacteriaIn vitro antibacterial screeningSuperior to ciprofloxacin[19]

Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental workflows and detailed methodologies are proposed.

General Workflow for In Vitro Biological Evaluation

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary/Mechanistic Assays Compound This compound Stock Solution (DMSO) Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimalarial Antimalarial Screening (SYBR Green I Assay) Compound->Antimalarial Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR) Anticancer->Kinase Hemozoin Hemozoin Inhibition Assay Antimalarial->Hemozoin Topoisomerase Topoisomerase Inhibition Assay Antimicrobial->Topoisomerase

Proposed workflow for in vitro biological evaluation.
Detailed Methodologies

This assay measures the metabolic activity of cells as an indicator of cell viability.[16][20][21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay determines the ability of the compound to inhibit the activity of a specific kinase.[15][22]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant kinase (e.g., VEGFR2). Include a positive control (no inhibitor) and a blank (no enzyme).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

This assay measures the proliferation of Plasmodium falciparum in red blood cells.[11]

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.

  • Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound.

  • Infection and Incubation: Add the parasitized red blood cells to the drug plate and incubate for 72 hours under a low oxygen atmosphere.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[11][23][24]

  • Reaction Mixture: In a microplate, mix a solution of hemin chloride dissolved in DMSO with the test compound at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of hemozoin inhibition relative to a control without the inhibitor and determine the IC50 value.

Predicted Signaling Pathway Interactions

Based on the activities of related quinoline derivatives, this compound is hypothesized to interact with the following key signaling pathways:

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[14][20][21][25]

PI3K_Akt_Pathway RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->RTK Inhibitor->PI3K Heme_Detoxification Hemoglobin Hemoglobin Globin Globin (Amino Acids) Hemoglobin->Globin Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->Hemozoin Inhibits

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is limited in publicly available literature. This guide provides a comprehensive overview of its potential therapeutic applications based on structure-activity relationships (SAR) and experimental findings for structurally similar quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.

Executive Summary

This compound is a halogenated quinoline derivative with significant potential as a therapeutic agent, primarily in the fields of oncology and parasitology. While this specific molecule has not been extensively studied, analysis of closely related analogs suggests it may exhibit potent biological activity. The quinoline core is a well-established pharmacophore, and the presence of both dichloro and trifluoromethyl substitutions is known to modulate and enhance the therapeutic properties of such compounds. The trifluoromethyl group can improve metabolic stability and cell permeability, while the dichloro substitutions can influence binding affinity and activity. This document synthesizes available data on analogous compounds to postulate the likely therapeutic targets, mechanisms of action, and potential experimental approaches for the evaluation of this compound.

Postulated Therapeutic Targets in Oncology

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups. The primary mechanisms of action for these compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

  • Tyrosine Kinases: Several quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor. These kinases are crucial regulators of cell growth, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

  • Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Certain quinoline derivatives have demonstrated topoisomerase inhibitory activity, leading to DNA damage and apoptosis in cancer cells.

  • Autophagy Induction: Some substituted quinolines have been shown to induce autophagy, a cellular process of self-digestion, which can lead to cell death in certain cancer contexts. For instance, some 4,7-disubstituted quinoline derivatives have been found to inhibit colorectal cancer growth by inducing autophagy through the stabilization of ATG5.[1]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR) Proliferation Cell Proliferation & Survival RTK->Proliferation Activation Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->RTK Inhibition Autophagy Autophagy Induction Compound->Autophagy Induction Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Autophagy->Proliferation Inhibition DNA_Replication DNA Replication Topoisomerase->DNA_Replication Facilitation DNA_Replication->Proliferation Leads to

Caption: Postulated intervention points of this compound in cancer signaling pathways.

Postulated Therapeutic Targets in Parasitology (Antimalarial)

Quinolines are a cornerstone of antimalarial therapy. The 7-chloro-4-aminoquinoline scaffold of chloroquine is a classic example. The introduction of a trifluoromethyl group has been explored to overcome drug resistance.

Potential Molecular Targets in Plasmodium falciparum (Malaria):

  • Heme Detoxification: A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The accumulation of toxic free heme leads to parasite death.[2][3]

  • Translation Elongation Factor 2 (PfEF2): Some novel quinoline derivatives have been shown to inhibit PfEF2, a key component of the parasite's protein synthesis machinery.[4]

antimalarial_pathway cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Catalyzes Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->Heme_Polymerase Inhibition

Caption: Hypothesized antimalarial mechanism of action through inhibition of heme detoxification.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCell LineAssay TypeIC50 / GI50 (µM)Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95[2]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot specifiedCell ProliferationLC50 = 14.14[5]
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amineHCT-116, HepG2, A549, A2780AntiproliferativeIC50 = 0.35-1.98[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32, MDA-MB-231, A549AnticancerIC50 comparable to cisplatin[6]

Table 2: In Vitro Antimalarial Activity of Structurally Related Quinoline Derivatives

Compound/AnalogParasite StrainAssay TypeIC50 (nM)Reference
Quinoline-4-carboxamide derivative (DDD107498)P. falciparum (3D7)AntiplasmodialEC50 = 120 (initial hit)[4]
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)P. falciparum (CQ-S & CQ-R)AntiplasmodialMean IC50 = 20.9[7]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olP. falciparumAntiplasmodialNot specified, but showed highest activity in its series[8]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineP. falciparumAntiplasmodialIC50 = 5-8 µM[9]

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, the following experimental workflows are proposed.

anticancer_workflow Start Start: Compound Synthesis & Characterization Cell_Viability Cell Viability Assays (MTT, MTS) Start->Cell_Viability IC50 Determine IC50 values in various cancer cell lines Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR) Mechanism->Kinase_Assay Topo_Assay Topoisomerase Inhibition Assays Mechanism->Topo_Assay Autophagy_Assay Autophagy Marker Analysis (Western Blot for LC3, p62) Mechanism->Autophagy_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Mechanism->Apoptosis_Assay End End: Candidate for In Vivo Studies Kinase_Assay->End Topo_Assay->End Autophagy_Assay->End Apoptosis_Assay->End

Caption: Proposed workflow for the in vitro anticancer evaluation of the target compound.

Detailed Methodologies:

  • Cell Viability Assay (MTT/MTS):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

  • Kinase Inhibition Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase (e.g., EGFR, VEGFR) with the substrate, ATP, and varying concentrations of the test compound.

    • After the kinase reaction, add the ADP-Glo™ reagent to convert ADP to ATP.

    • Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence and calculate the percent inhibition of kinase activity.

  • Western Blot for Autophagy Markers:

    • Treat cells with the test compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against autophagy markers (e.g., LC3-I/II, p62).

    • Incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

antimalarial_workflow Start Start: Compound Synthesis & Characterization Parasite_Culture Culture P. falciparum (CQ-sensitive & CQ-resistant strains) Start->Parasite_Culture Antiplasmodial_Assay Antiplasmodial Activity Assay (SYBR Green I-based) Parasite_Culture->Antiplasmodial_Assay IC50 Determine IC50 values Antiplasmodial_Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cytotoxicity_Assay Cytotoxicity Assay on Mammalian Cells (e.g., HepG2) IC50->Cytotoxicity_Assay Hemozoin_Assay Hemozoin Inhibition Assay Mechanism->Hemozoin_Assay End End: Candidate for In Vivo Studies Hemozoin_Assay->End Selectivity_Index Calculate Selectivity Index (CC50/IC50) Cytotoxicity_Assay->Selectivity_Index Selectivity_Index->End

Caption: Proposed workflow for the in vitro antimalarial evaluation of the target compound.

Detailed Methodologies:

  • SYBR Green I-based Malaria Assay:

    • Culture asynchronous P. falciparum in human erythrocytes.

    • Add serial dilutions of the test compound to parasite cultures in a 96-well plate and incubate for 72 hours.

    • Add SYBR Green I lysis buffer to the wells to stain the parasite DNA.

    • Measure fluorescence using a microplate reader.

    • Calculate the percent inhibition of parasite growth relative to untreated controls and determine the IC50 value.

  • Hemozoin Inhibition Assay:

    • Incubate hemin with a buffered solution at a temperature and pH that promotes hemozoin formation.

    • Add varying concentrations of the test compound to the reaction mixture.

    • After incubation, centrifuge to pellet the hemozoin.

    • Wash the pellet and dissolve it in NaOH.

    • Quantify the amount of hemozoin by measuring the absorbance at 405 nm.

    • Calculate the percent inhibition of hemozoin formation.

Conclusion

While this compound is an understudied compound, the analysis of its structural motifs strongly suggests a high potential for potent biological activities, particularly as an anticancer and antimalarial agent. The proposed therapeutic targets, including receptor tyrosine kinases, topoisomerases, and heme polymerase, are well-validated in their respective fields. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Further research is warranted to elucidate its precise mechanisms of action and to determine its efficacy and safety in preclinical models.

References

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide on the Postulated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current understanding of the probable mechanism of action for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. As of the latest literature review, specific experimental data for this exact molecule is limited. Therefore, this guide extrapolates from the known biological activities of structurally analogous quinoline derivatives, particularly those bearing chloro and trifluoromethyl substitutions. The information presented herein is intended as a predictive analysis to guide future research and drug development efforts.

Executive Summary

This compound is a halogenated quinoline derivative with significant therapeutic potential, primarily in the fields of oncology and parasitology. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of a trifluoromethyl group is frequently associated with enhanced metabolic stability, membrane permeability, and binding affinity, while chloro substitutions on the quinoline core are known to modulate biological activity.[1][2] Based on the analysis of closely related compounds, this molecule is postulated to exert its effects through the inhibition of critical cellular pathways in cancer cells and by disrupting heme detoxification in malarial parasites. This guide provides a detailed overview of these potential mechanisms, supported by quantitative data from analogous compounds, comprehensive experimental protocols for validation, and visual representations of the implicated signaling pathways.

Postulated Anticancer Mechanism of Action

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups.[2][3] The primary mechanisms of action are believed to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Tyrosine Kinases

Several 4-aminoquinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth-Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR).[2] These receptors are often overexpressed or constitutively active in various cancers, leading to uncontrolled cell growth. It is hypothesized that this compound may act as an inhibitor of these kinases, blocking downstream signaling cascades.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Structurally similar quinoline compounds have been shown to modulate this pathway. The proposed mechanism involves the inhibition of PI3K or Akt, leading to a decrease in the phosphorylation of downstream effectors like mTOR, which ultimately results in reduced protein synthesis and cell proliferation, and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->PI3K Inhibitor->Akt

Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of Topoisomerases

Certain quinoline derivatives have been shown to inhibit topoisomerases.[2] These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Postulated Antimalarial Mechanism of Action

Quinolines are a cornerstone of antimalarial therapy.[2] The mechanism of action for many quinoline-based antimalarials, like chloroquine, is the disruption of a critical detoxification process within the parasite.

Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[5] Quinoline derivatives are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization.[5] The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress and cell death.[2]

Hemozoin_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->Hemozoin Inhibition

Hypothesized antimalarial mechanism via hemozoin inhibition.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesVariousGrowth InhibitionGI50 (MG-MID) = 1.95[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60LeukemiaCytotoxicity19.88 ± 3.35 µg/ml[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937LeukemiaCytotoxicity43.95 ± 3.53 µg/ml[3]
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS CancerCytotoxicity0.314 - 4.65 µg/cm³[3]
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEMLeukemiaCytotoxicity0.55 - 2.74[3]
Ethyl 4-hydroxy-6-(4-fluorophenyl)-2-methylquinoline-3-carboxylateMDA-MB-468BreastCytotoxicity2.5[6]

Table 2: In Vitro Antimalarial Activity of Structurally Related Quinoline Derivatives

Compound/AnalogParasite StrainAssay TypeIC50Reference
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneP. falciparum (D10)Antimalarial Activity4.8 µg/ml[7]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketoneP. falciparum (D10)Antimalarial Activity5.2 µg/ml[7]
5-methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1][8]triazolo[1,5-a]pyrimidineP. falciparumAntimalarial ActivityPoor Activity[9]
Chloroquine-pyrazole analoguesP. falciparum (CQ-resistant)Antimalarial ActivitySignificant Activity[10]

Detailed Experimental Protocols

To validate the therapeutic potential of this compound, the following experimental workflows and detailed methodologies are proposed.

Experimental_Workflow cluster_0 Anticancer Evaluation cluster_1 Antimalarial Evaluation A1 Cell Viability Assay (MTT/MTS) A2 Kinase Inhibition Assay (e.g., EGFR) A1->A2 A3 Western Blot Analysis (PI3K/Akt/mTOR) A2->A3 A4 Apoptosis Assay (Annexin V/PI) A3->A4 B1 In vitro Parasite Growth Inhibition Assay B2 Hemozoin Inhibition Assay B1->B2

Proposed experimental workflow for evaluation.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent).[11]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Objective: To assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence kit and an imaging system.[13]

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

EGFR Tyrosine Kinase Inhibition Assay

Objective: To determine if the test compound inhibits the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Synthetic peptide substrate (e.g., poly-(Glu,Tyr)4:1)

  • 96-well plates

  • ELISA-based detection system with an anti-phosphotyrosine antibody

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the synthetic peptide substrate.[16]

  • Kinase Reaction: Initiate the reaction by adding recombinant EGFR enzyme and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method. This typically involves capturing the substrate on the plate and detecting the phosphotyrosine with a specific HRP-conjugated antibody.[16]

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Hemozoin Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the formation of β-hematin (hemozoin).

Materials:

  • Hematin solution (1 mM in 0.2 M NaOH)

  • Test compounds at various concentrations

  • Glacial acetic acid

  • Chloroquine diphosphate (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the hematin solution and the test compound at various concentrations in triplicate. Use a known inhibitor like chloroquine as a positive control and a vehicle solution as a negative control.[1]

  • Initiation of Polymerization: Initiate the polymerization reaction by adding glacial acetic acid to each well to lower the pH.[1]

  • Incubation: Incubate the plate overnight at 37°C to allow for β-hematin formation.[1]

  • Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme. Dissolve the final β-hematin pellet in 0.1 M NaOH.[1]

  • Absorbance Measurement: Read the optical density at 405 nm using a microplate reader. The amount of absorbance is proportional to the amount of β-hematin formed.[1]

  • Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the analysis of structurally related compounds provides a strong foundation for postulating its biological activities. The presence of the dichloro and trifluoromethyl moieties on the quinoline scaffold suggests a high potential for potent anticancer and antimalarial efficacy. The proposed mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of heme detoxification in parasites, offer clear and testable hypotheses. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising compound, which could lead to the development of novel therapeutic agents.

References

In Vitro Screening of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro screening of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is limited in publicly available literature. This guide provides a comprehensive overview based on the known biological activities of structurally related quinoline derivatives, offering a predictive analysis to inform future research and drug development efforts.

Introduction

This compound is a halogenated quinoline derivative with a chemical structure that suggests significant potential for biological activity. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The dichloro-substitution at the 5 and 7 positions, combined with a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position, is anticipated to modulate its physicochemical properties and enhance its interaction with biological targets. This technical guide synthesizes the available information on analogous compounds to postulate the likely therapeutic applications, mechanisms of action, and relevant experimental protocols for the in vitro evaluation of this compound.

Predicted Biological Activities and Potential Therapeutic Applications

Based on the structure-activity relationships of similar compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of oncology and infectious diseases.

  • Anticancer Activity: The presence of both dichloro and trifluoromethyl substitutions on the quinoline ring is strongly associated with cytotoxic effects in various cancer cell lines.[1] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, contributing to its potential as an anticancer agent.[2]

  • Antiparasitic Activity: Quinolines are a cornerstone of antimalarial therapy.[3] The core structure of this compound shares features with known antimalarial drugs, suggesting a potential to interfere with essential parasitic pathways, such as heme detoxification in Plasmodium falciparum.[1][3]

  • Antibacterial and Antifungal Activity: Dihalo-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated antibacterial and antifungal properties.[4] This suggests that this compound may also possess antimicrobial activity.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCell LineCancer TypeIC50 (µM)
Ln(III) complex with 5,7-dichloro-2-methyl-8-quinolinolNCI-H460Non-small cell lung cancer5.13 ± 0.44
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol--LC50: 14.14
Quinoline-based dihydrazone derivative (3c)MCF-7Breast Cancer7.05
Quinoline-based dihydrazone derivative (3b)MCF-7Breast Cancer7.016

Data sourced from multiple studies for comparative purposes.[5][6][7]

Table 2: In Vitro Antiparasitic Activity of Structurally Related Quinoline Derivatives

Compound/AnalogParasiteStrainIC50 (nM)
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)P. falciparumCQ-S and CQ-R20.9 (mean)
7-substituted quinoline (52)L. major (amastigote)-890
7-substituted quinoline (52)L. major (promastigote)-400

Data sourced from multiple studies for comparative purposes.[8][9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[10]

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will metabolize MTT into formazan crystals.[10]

  • Solubilization and Absorbance Reading: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).[10]

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[10]

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This assay measures the inhibition of Plasmodium falciparum proliferation.

  • Parasite Culture: Culture synchronized ring-stage P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Compound Addition: Add serial dilutions of this compound to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity correlates with the number of viable parasites.

  • Data Analysis: Determine the IC50 value by comparing the fluorescence of treated wells to untreated controls.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways and experimental workflows based on the activities of related quinoline compounds.

Hypothesized Anticancer Signaling Pathway

anticancer_pathway Quinoline 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline EGFR EGFR Signaling Pathway Quinoline->EGFR Inhibition Proliferation Cell Proliferation (e.g., MAPK/ERK) EGFR->Proliferation Activation Survival Cell Survival (e.g., PI3K/Akt) EGFR->Survival Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition experimental_workflow Start Start: Compound Synthesis Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) Start->Cytotoxicity Apoptosis Apoptosis Induction Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis If Active Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead antimalarial_mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Detox Heme Detoxification (Polymerization) Heme->Detox Death Parasite Death Heme->Death Hemozoin Hemozoin (Non-toxic) Detox->Hemozoin Quinoline 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Quinoline->Detox Inhibition

References

The Ascendant Therapeutic Potential of Dichloro-Trifluoromethyl Quinoline Derivatives: A Structure-Activity Relationship Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen substituents, particularly chlorine and trifluoromethyl groups, has emerged as a powerful strategy to modulate the biological activity of these compounds, leading to the development of potent anticancer and antiparasitic drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichloro-trifluoromethyl quinoline derivatives, offering a comprehensive overview of their therapeutic potential, supported by quantitative data from structurally related compounds, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

While direct experimental data on the biological activity of many specific dichloro-trifluoromethyl quinoline derivatives remains limited in publicly available literature, a careful examination of analogous compounds allows for the inference of their potential therapeutic value and guides future research endeavors.[1][2]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl moieties, has been a successful strategy in the development of potent therapeutic candidates.[2] The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and the binding affinity of compounds to their biological targets.[2]

Key structural features that influence the efficacy of halogenated quinolines include:

  • Substitution at Position 4: The introduction of an amino group at the 4-position has been shown to be crucial for the antiproliferative effects of many quinoline derivatives.[3]

  • Substitution at Position 7: The presence of a trifluoromethyl group at the 7-position is frequently associated with potent anticancer and antiparasitic properties.[1][2]

  • Dichloro Substitution: The addition of two chlorine atoms on the quinoline core is known to modulate biological activities, though the optimal positioning for specific therapeutic effects requires further investigation.[1][2]

Quantitative Analysis of Biological Activity

The anticancer and antiparasitic potency of substituted quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and parasitic strains. The following tables summarize the reported biological activities of various quinoline derivatives structurally related to the dichloro-trifluoromethyl class, providing a basis for estimating their potential potency.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)Cytotoxicity19.88 ± 3.35 µg/mL
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)Cytotoxicity43.95 ± 3.53 µg/mL
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS Cancer)Cytotoxicity0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon Cancer)Cytotoxicity0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)Cytotoxicity0.314 - 4.65 µg/cm³

Note: Direct IC50 values for specific dichloro-trifluoromethyl quinoline derivatives were not extensively available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative perspective.[4]

Table 2: In Vitro Antiparasitic Activity of Structurally Related Quinoline Derivatives

Compound/AnalogParasite StrainAssay TypeIC50 (µM)
ChloroquinePlasmodium falciparum (3D7, chloroquine-sensitive)SYBR Green I0.015
ChloroquinePlasmodium falciparum (Dd2, chloroquine-resistant)SYBR Green I0.24

Note: The antimalarial potential of dichloro-trifluoromethyl quinolines is inferred from the well-established activity of the quinoline core and the known contribution of trifluoromethyl groups in overcoming drug resistance.[1][2]

Potential Molecular Targets and Signaling Pathways

Based on the analysis of structurally similar compounds, dichloro-trifluoromethyl quinoline derivatives are predicted to exert their therapeutic effects by modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, as well as parasitic life cycles.

Potential molecular targets in cancer include:

  • Tyrosine Kinases: Several 4-anilinoquinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

  • PI3K/Akt/mTOR Pathway: This central signaling pathway, often dysregulated in cancer, is a target for some quinoline-based compounds.[2]

  • Topoisomerases: These enzymes, essential for DNA replication, are validated targets for cancer chemotherapy, and certain quinoline derivatives have shown topoisomerase inhibitory activity.[2]

In the context of parasitic diseases, particularly malaria, the primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Dichloro-Trifluoromethyl Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.

Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

A plausible synthetic workflow for 3,4-dichloro-7-(trifluoromethyl)quinoline can be inferred from established quinoline synthesis methods, such as the Gould-Jacobs reaction, followed by chlorination steps.

G Start 3-(Trifluoromethyl)aniline Intermediate1 Quinoline-4-one Intermediate Start->Intermediate1 Gould-Jacobs Reaction Intermediate2 4-Chloro-7-(trifluoromethyl)quinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl3) FinalProduct 3,4-Dichloro-7- (trifluoromethyl)quinoline Intermediate2->FinalProduct Further Chlorination

Generalized Synthetic Workflow.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (typically 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[3][4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3][4]

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified duration.[4]

  • Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[4]

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of many dichloro-trifluoromethyl quinoline derivatives is still emerging, the analysis of structurally related compounds strongly suggests their potential as valuable lead compounds in the development of novel anticancer and antiparasitic agents. The presence of both chloro and trifluoromethyl substituents on the quinoline scaffold provides a rich chemical space for further optimization of potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of dichloro-trifluoromethyl quinoline derivatives. Systematic variation of the positions of the chloro and trifluoromethyl groups will be crucial for elucidating a more detailed structure-activity relationship. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as next-generation therapeutics.

References

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analog, 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, combines several key features known to impart significant biological activity. The presence of a trifluoromethyl group at the 2-position can enhance metabolic stability and cellular permeability, while the dichloro substitutions at the 5 and 7-positions are associated with potent antimicrobial and anticancer properties.[1] While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related analogs to provide a comprehensive overview of its predicted biological activities, potential mechanisms of action, and detailed experimental protocols for its synthesis and evaluation. The primary focus will be on its potential as an anticancer agent targeting the STAT3 signaling pathway and its predicted antimalarial activity.

Core Compound and Its Analogs: Structure-Activity Relationship

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For the core compound, this compound, the following structure-activity relationships can be inferred from related molecules:

  • 2-(Trifluoromethyl) Group: This group is a common bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the quinoline nitrogen and the overall lipophilicity of the molecule, which can impact cell membrane permeability and target binding. In many quinoline-based drugs, the trifluoromethyl group is associated with enhanced antimalarial and anticancer activities.[2][3]

  • 5,7-Dichloro Substitution: Dihalogenation at the 5 and 7 positions of the quinoline ring is a known strategy for developing potent antimicrobial agents.[1] For instance, 5,7-dichloro-8-hydroxyquinoline is a known antibacterial and antifungal compound. This substitution pattern is also found in quinoline derivatives investigated for anticancer activity.

  • 4-Hydroxy Group: The 4-hydroxyquinoline moiety (or its tautomeric 4-quinolone form) is a key pharmacophore in many biologically active compounds. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound and its derivatives are predicted to exhibit significant anticancer and antimalarial properties.

Anticancer Activity: Inhibition of the STAT3 Signaling Pathway

A prominent mechanism of action for many anticancer quinoline derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[5] The inhibition of STAT3 phosphorylation is a key strategy in the development of novel cancer therapies. It is hypothesized that this compound analogs could directly or indirectly inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling cascade.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Analog Inhibitor->JAK Inhibition Inhibitor->STAT3_active Inhibition of Dimerization

Figure 1: Hypothesized Inhibition of the STAT3 Signaling Pathway.
Antimalarial Activity

The quinoline core is fundamental to many antimalarial drugs, including chloroquine. The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] This leads to the accumulation of toxic free heme, resulting in parasite death. The trifluoromethyl group has been incorporated into quinoline structures to overcome chloroquine resistance.[2] It is plausible that this compound derivatives could exhibit antimalarial activity through a similar mechanism.

Quantitative Data from Structurally Related Compounds

Table 1: In Vitro Anticancer Activity of 7-(Trifluoromethyl)quinoline and Dichloroquinoline Derivatives

Compound/AnalogCell LineAssay TypeIC50 / GI50 (µM)Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95[2]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylenePlasmodium falciparum (D10)AntimalarialIC50 = 4.8 µg/mL[6]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesPlasmodium falciparum (D10)AntimalarialIC50 = 5.2 µg/mL[6]

Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives

Compound/AnalogParasite StrainIC50Reference
4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analoguesPlasmodium falciparum (chloroquine-resistant)Significant in vitro activity[7]
2,8-bis-(trifluoromethyl)quinoline derivative (Compound 129)Not specifiedIC50 = 0.083 µM[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and its analogs.

Proposed Synthesis of this compound

The synthesis of the core compound can be approached via a modified Gould-Jacobs reaction, a well-established method for preparing 4-hydroxyquinolines.[1][8]

Synthesis_Workflow A 2,4-Dichloroaniline C Condensation A->C B Ethyl trifluoroacetoacetate B->C D Intermediate Enamine C->D E Thermal Cyclization (e.g., in Dowtherm A) D->E F 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline E->F

Figure 2: Proposed Synthetic Pathway.

Step 1: Condensation of 2,4-Dichloroaniline and Ethyl trifluoroacetoacetate

  • Materials: 2,4-dichloroaniline (1.0 eq), ethyl trifluoroacetoacetate (1.0-1.1 eq), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Combine 2,4-dichloroaniline and ethyl trifluoroacetoacetate in a round-bottom flask.

    • Add the acid catalyst.

    • Heat the mixture, with stirring, at a temperature sufficient to drive off the ethanol byproduct (typically 120-140°C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • The resulting crude enamine intermediate can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization

  • Materials: The crude enamine intermediate from Step 1 and a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Procedure:

    • In a flask equipped with a reflux condenser, heat the high-boiling point solvent to approximately 250°C.

    • Slowly add the enamine intermediate to the hot solvent.

    • Maintain the temperature and reflux for 30-60 minutes. The product will precipitate from the hot solution.[9]

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with a non-polar solvent like hexane to facilitate filtration.

    • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling point solvent.

    • Dry the solid product, this compound, under vacuum.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[10][11]

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of quinoline analog B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 3: Workflow for MTT Cytotoxicity Assay.
  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the cells and add the medium containing the test compounds. Include vehicle controls.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.[12]

Mechanism of Action: Western Blot for STAT3 Phosphorylation

This protocol is to determine if the quinoline analogs inhibit the STAT3 signaling pathway by measuring the levels of phosphorylated STAT3 (p-STAT3).[13][14]

  • Materials:

    • Cancer cell line known to have active STAT3 signaling.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total-STAT3.

    • HRP-conjugated secondary antibody.

    • ECL detection reagent.

  • Procedure:

    • Cell Treatment: Treat cultured cancer cells with the test compounds at various concentrations for a specified time.

    • Protein Extraction: Lyse the cells with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with the primary antibody against p-STAT3 overnight at 4°C.

      • Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL reagent and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal loading.

Conclusion

While direct experimental evidence is limited, the structural features of this compound strongly suggest its potential as a lead compound for the development of novel anticancer and antimalarial agents. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols for biological evaluation will enable the validation of its predicted activities and mechanism of action. Future research should focus on the synthesis of this core compound and a library of its analogs, followed by a comprehensive biological screening to explore its full therapeutic potential.

References

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Prospective Analysis of its Antimalarial Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the antimalarial potential of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. While direct experimental data for this specific compound is not extensively available in current literature, this document synthesizes information from structurally related quinoline derivatives to build a strong hypothesis for its efficacy and mechanism of action. By examining the established roles of dichloro and trifluoromethyl substitutions on the quinoline scaffold, we project the compound's likely biological activity against Plasmodium falciparum. This guide serves as a foundational resource for researchers, offering a proposed mechanism of action, detailed experimental protocols for in vitro evaluation, and a structured workflow to systematically investigate its potential as a novel antimalarial agent.

Introduction

The quinoline scaffold is a cornerstone in the history and current landscape of antimalarial drug discovery, with chloroquine serving as a prominent example.[1][2] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous search for new and effective therapeutic agents.[3] Chemical modifications of the quinoline ring have been a fruitful strategy to overcome resistance and enhance potency. The introduction of halogen atoms and trifluoromethyl groups, in particular, has been shown to significantly influence the antimalarial activity of these compounds.[4][5]

This compound incorporates several key structural features that suggest a high potential for potent antimalarial activity: the established quinoline core, dichloro-substitution which can modulate physicochemical properties, and a trifluoromethyl group at the 2-position, a substitution known to enhance biological activity in other quinoline derivatives.[6][7] This document outlines the theoretical basis for its antimalarial potential and provides a detailed roadmap for its experimental validation.

Proposed Mechanism of Action: Inhibition of Heme Detoxification

The primary proposed mechanism of action for this compound is the disruption of the parasite's heme detoxification pathway, a well-established target for quinoline-based antimalarials.[8][9] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[10] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[11][12]

It is hypothesized that this compound, as a weak base, will accumulate in the acidic food vacuole of the parasite. Here, it is proposed to interfere with hemozoin formation through two potential, non-mutually exclusive mechanisms:

  • Capping of Hemozoin Crystals: The compound may bind to the growing faces of the hemozoin crystal, preventing further polymerization of heme units.[1]

  • Complexation with Free Heme: The quinoline derivative may form a complex with free heme, preventing its incorporation into the hemozoin crystal and leading to an accumulation of the toxic heme-drug complex.[13]

The resulting buildup of free heme and/or the heme-drug complex leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[9]

Antimalarial Mechanism of Action Proposed Mechanism of Action of this compound cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole (Acidic) Hemoglobin Hemoglobin Free Heme (Toxic) Free Heme (Toxic) Hemoglobin->Free Heme (Toxic) Digestion by parasite proteases Hemozoin (Non-toxic) Hemozoin (Non-toxic) Free Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Parasite Death Parasite Death Free Heme (Toxic)->Parasite Death Accumulation leads to Oxidative Stress Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->Inhibition Inhibition->Hemozoin (Non-toxic)

Caption: Proposed mechanism of action via inhibition of heme detoxification.

Quantitative Data from Structurally Related Compounds

While specific in vitro or in vivo data for this compound is not publicly available, the antimalarial activity of several structurally related quinoline derivatives has been reported. This data provides a strong rationale for investigating the title compound.

Compound/Analog ClassPlasmodium falciparum Strain(s)IC50 / EC50Reference
2,8-bis(trifluoromethyl)quinoline derivatives W2 (CQ-resistant)0.083 µM[6]
6-Chloro-2-arylvinylquinolines (with 4-trifluoromethyl on aryl ring) Dd2 (CQ-resistant)5.9 - 10.9 nM[5]
7-Chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide FCB1 (CQ-resistant)~5 times more active than chloroquine[14]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl) derivatives Multiple strainsPotent activity reported[7]
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids 3D7 (CQ-sensitive) & K1 (CQ-resistant)0.013 - 0.19 µM[15]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a compound required to inhibit 50% of parasite growth. These values are highly dependent on the assay conditions and parasite strain used.

Detailed Experimental Protocols

To validate the antimalarial potential of this compound, a systematic in vitro evaluation is proposed. The following are detailed methodologies for key experiments.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures parasite DNA content as an indicator of parasite growth.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax I, HEPES, sodium bicarbonate, and gentamicin.

  • Cultures are maintained at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[16]

  • Parasitemia is monitored daily via Giemsa-stained thin blood smears.

2. Assay Procedure:

  • Asynchronous parasite cultures are synchronized to the ring stage.

  • The synchronized culture is diluted to 0.5% parasitemia and 2% hematocrit.

  • 100 µL of the parasite culture is added to each well of a 96-well plate containing serial dilutions of the test compound (typically from 100 µM to 0.01 nM).

  • Plates are incubated for 72 hours under the conditions described above.

3. Lysis and Staining:

  • After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[16]

  • The plate is incubated in the dark at room temperature for 1 hour.

4. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay is considered a gold standard and measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[17]

1. Parasite Culture:

  • As described in section 4.1, but using hypoxanthine-free complete medium.

2. Assay Procedure:

  • 200 µL of synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free medium are added to a 96-well plate with pre-dosed compounds.

  • The plate is incubated for 24 hours.[18]

3. Radiolabeling and Incubation:

  • After 24 hours, 0.5 µCi of [³H]-hypoxanthine is added to each well.

  • The plate is incubated for an additional 24-42 hours.[19]

4. Harvesting and Scintillation Counting:

  • The plate is frozen at -80°C and then thawed to lyse the erythrocytes.

  • The contents of each well are harvested onto a glass-fiber filter mat using a cell harvester.

  • The filter mat is dried, and a scintillant is added.

  • Radioactivity is measured as counts per minute (CPM) using a liquid scintillation counter.

5. Data Analysis:

  • IC50 values are determined from the dose-response curves of percentage inhibition of [³H]-hypoxanthine incorporation.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity for the parasite.

1. Cell Culture:

  • Human cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach for 24 hours.

  • The medium is replaced with fresh medium containing serial dilutions of the test compound.

  • The plate is incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

4. Data Acquisition:

  • The absorbance is measured at ~570 nm using a microplate reader.

  • The CC50 (50% cytotoxic concentration) is calculated, and the Selectivity Index (SI = CC50 / IC50) is determined.

Proposed Experimental Workflow

A structured workflow is essential to efficiently evaluate the antimalarial potential of this compound.

Experimental Workflow Proposed Experimental Workflow for Antimalarial Evaluation Start Compound Synthesis & Characterization InVitroScreen Primary In Vitro Screening (SYBR Green I Assay) vs. CQS & CQR Strains Start->InVitroScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293 cells) InVitroScreen->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity SecondaryAssay Secondary Confirmatory Assay ([3H]-Hypoxanthine Incorporation) Selectivity->SecondaryAssay If SI > 10 Mechanism Mechanism of Action Studies (Heme Polymerization Assay) SecondaryAssay->Mechanism InVivo In Vivo Efficacy Studies (Murine Malaria Model) Mechanism->InVivo End Lead Candidate Progression InVivo->End

Caption: A tiered approach for the evaluation of the target compound.

Conclusion

This compound possesses a combination of structural motifs that are highly correlated with potent antimalarial activity in the existing literature. The proposed mechanism of action, centered on the inhibition of heme detoxification, is a well-validated target for this class of compounds. While direct experimental evidence is currently lacking, the data from analogous compounds strongly supports its candidacy as a promising antimalarial lead. The experimental protocols and workflow detailed in this guide provide a robust framework for its systematic evaluation. Further investigation into this compound is highly warranted and could contribute to the development of a novel therapeutic agent to combat drug-resistant malaria.

References

The Anticancer Potential of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer properties of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related quinoline derivatives to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and relevant experimental protocols for its evaluation. The presented data should be interpreted as a predictive analysis based on structure-activity relationships of analogous compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1] The presence of dichloro and trifluoromethyl substitutions on the quinoline ring has been associated with potent biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential anticancer properties of this compound by examining the evidence from closely related analogs.

Postulated Mechanisms of Anticancer Activity

Based on the known mechanisms of analogous quinoline derivatives, this compound is likely to exert its anticancer effects through a multi-targeted approach. The primary mechanisms implicated in the cytotoxic effects of similar compounds include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for tumor growth and survival.[2][3]

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][4] This is often achieved through both intrinsic (mitochondrial) and extrinsic pathways. The process may involve the activation of caspases, a family of proteases that execute the apoptotic program.[4]

Cell Cycle Arrest: Another common mechanism of action for anticancer quinolines is the disruption of the cell cycle, leading to arrest at specific phases, such as G2/M.[4][5][6] This prevents cancer cells from proliferating and can ultimately lead to cell death.

Modulation of Signaling Pathways: Quinoline derivatives have been reported to interfere with critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a potential target.[1] Inhibition of this pathway can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives that are structurally related to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937Leukemia43.95 ± 3.53 µg/ml[7]
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³[7]
7-chloro-4-quinolinylhydrazone derivativeHCT-8Colon Cancer0.314 - 4.65 µg/cm³[7]
7-chloro-4-quinolinylhydrazone derivativeHL-60Leukemia0.314 - 4.65 µg/cm³[7]
7-Chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82)CCRF-CEMLeukemia0.55 - 2.74[7][8]
4-Amino-7-(trifluoromethyl)quinoline DerivativesMCF-7Breast Cancer3.42 - 23.32[2]
4-Amino-7-(trifluoromethyl)quinoline DerivativesA549Lung Cancer5.97 - 22.01[2]
2,8-Bis(trifluoromethyl)quinoline DerivativeHL-60Promyelocytic Leukemia10 ± 2.5[2]
2-Phenylquinolin-4-amine DerivativesHT-29Colon Cancer8.12 - 11.34[2]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Cancer8.73[9]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast Cancer8.22[9]

Experimental Protocols

The following are detailed, representative protocols for key experiments commonly used to evaluate the anticancer potential of novel quinoline compounds. These methods can be adapted for the investigation of this compound.

Cell Viability Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.[7]

Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

The following diagrams illustrate postulated signaling pathways and a general experimental workflow for the evaluation of the anticancer properties of this compound.

G Postulated Anticancer Signaling Pathways cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK RTK (EGFR, VEGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->Bax Activation? Compound->Bcl2 Inhibition?

Caption: Postulated intervention points in cancer signaling pathways.

G Experimental Workflow for Anticancer Evaluation start Start compound Compound Synthesis/ Acquisition start->compound invitro In Vitro Studies compound->invitro cytotoxicity Cytotoxicity Assays (MTT, etc.) invitro->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assays (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle invivo In Vivo Studies (Xenograft Models) apoptosis->invivo cell_cycle->invivo efficacy Efficacy Evaluation invivo->efficacy toxicity Toxicity Assessment invivo->toxicity end Data Analysis & Conclusion efficacy->end toxicity->end

Caption: General workflow for evaluating anticancer potential.

References

The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, continually yielding compounds with potent and diverse biological activities. This technical guide delves into the antibacterial and antifungal prowess of substituted quinolines, offering a comprehensive overview of their mechanisms of action, quantitative activity data, detailed experimental protocols, and the intricate relationships between their chemical structure and antimicrobial efficacy. As the challenge of antimicrobial resistance intensifies, the exploration of such "privileged structures" is paramount in the quest for novel anti-infective therapies.[1][2][3]

Mechanisms of Antimicrobial Action: A Multi-pronged Attack

The primary antibacterial mechanism of many quinoline derivatives, particularly the well-studied fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6][7][8] By binding to the enzyme-DNA complex, these compounds stabilize a transient state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[5][6][8] This targeted disruption of DNA synthesis underscores their potent bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][9]

Beyond this classical mechanism, research has unveiled other avenues through which substituted quinolines exert their antimicrobial effects. Some derivatives have been shown to function as peptide deformylase (PDF) inhibitors, interfering with bacterial protein synthesis.[10] In the realm of antifungal activity, certain quinoline analogs are proposed to disrupt the fungal cell wall or membrane integrity, leading to increased permeability and the release of cellular contents.[11][12][13] The diverse mechanisms of action highlight the versatility of the quinoline scaffold in generating compounds that can combat a wide array of microbial pathogens.

G Mechanism of Action of Antibacterial Quinolines quinolone Substituted Quinoline dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV quinolone->topo_iv Inhibition pdf Peptide Deformylase (PDF) quinolone->pdf Inhibition (in some derivatives) dna_replication DNA Replication dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to protein_synthesis Protein Synthesis pdf->protein_synthesis Required for protein_synthesis->cell_death Inhibition leads to

Figure 1: Simplified signaling pathway of antibacterial quinoline action.

Quantitative Antimicrobial Activity of Substituted Quinolines

The antimicrobial potency of quinoline derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a selection of substituted quinolines against various bacterial and fungal strains, providing a comparative analysis of their activity.

Table 1: Antibacterial Activity of Representative Substituted Quinolines (MIC in µg/mL)

Compound TypeDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
4-Aminoquinoline-Hydrazone HD61288-16[4]
Quinoline-Hydrazone 6o--6.256.25[14]
Quinoline-Hydrazone 9Low to moderate activity-Low to moderate activity-[15]
Quinoline-Hydrazone 13Low to moderate activity-Low to moderate activity-[15]
Quinoline-based amide -Significant inhibitory effects-Significant inhibitory effects-[16]
2-sulfoether-4-quinolone 150.8 µM1.61 µM--[3]
N-methylbenzofuro[3,2-b]quinoline 8----[3]
2-fluoro 9-oxime ketolide quinolone hybrid 16, 17, 18----[3]
Quinoline-based hydroxyimidazolium hybrid 7b2-≥50≥50[17]
Quinoline-based hydroxyimidazolium hybrid 7h20---[17]

Note: '-' indicates data not reported in the cited source.

Table 2: Antifungal Activity of Representative Substituted Quinolines (MIC in µg/mL)

Compound TypeDerivative ExampleCandida albicansCryptococcus neoformansAspergillus nigerAspergillus flavusReference(s)
Quinoline-based hydroxyimidazolium hybrid 7c62.515.662.562.5[17]
Quinoline-based hydroxyimidazolium hybrid 7d62.515.662.562.5[17]
Fluorinated quinoline analog 2b, 2e, 2f, 2k, 2n--->80% inhibition at 50 µg/mL[18]
Fluorinated quinoline analog 2g----[18]
2,8-bis(trifluoromethyl)-4-quinolinol derivative Ac12----[11][12]

Note: '-' indicates data not reported in the cited source. Some data is presented as % inhibition at a specific concentration.

Detailed Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the antimicrobial properties of novel compounds. This section provides detailed methodologies for two key in vitro assays.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test quinoline derivative

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoline derivative, typically in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium and transfer them to a tube containing sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19][21]

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate except the first column. In the first column, add 200 µL of the test compound at twice the highest desired final concentration. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculum without the compound). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity).

G Workflow for Broth Microdilution Susceptibility Testing start Start prep_compound Prepare Stock Solution of Quinoline Derivative start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for the broth microdilution susceptibility test.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method is widely used for preliminary screening of the antifungal activity of various compounds.[22][23]

Materials:

  • Sterile Petri dishes

  • Muller Hinton Agar (or other suitable fungal growth medium)

  • Sterile cork borer (6-8 mm diameter)

  • Test quinoline derivative

  • Fungal culture

  • Positive control (e.g., Fluconazole, Ketoconazole)

  • Negative control (solvent used for dissolving the compound)

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and sterilize it. Cool the medium to approximately 45°C and inoculate it with the fungal suspension. Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Well Preparation: Once the agar has solidified, use a sterile cork borer to punch wells of 6-8 mm diameter in the agar.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test quinoline derivative solution at a known concentration into each well. Similarly, add the positive and negative controls to their respective wells.[22][24]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Structure-Activity Relationships (SAR)

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.[3][25][26][27][28]

  • Position 4: The 4-amino group is often crucial for antibacterial activity, and modifications to the side chain at this position can significantly impact potency, particularly against resistant strains.[4][27][28][29]

  • Position 7: The presence of a halogen, such as chlorine, at the 7-position is a common feature in many active 4-aminoquinolines.[27][28]

  • Hydrazone Moiety: The incorporation of a hydrazone linkage at various positions on the quinoline ring has been a successful strategy in developing compounds with significant antibacterial and antimalarial activities.[1][4][14][15][30][31]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to correlate the physicochemical properties of quinoline derivatives with their biological activity, aiding in the prediction of the antimicrobial potential of novel compounds.[25][26][32][33][34]

G Key Structural Features Influencing Antimicrobial Activity of Quinolines quinoline_core Quinoline Core position_4 Position 4 Substituents (e.g., 4-aminoquinolines) quinoline_core->position_4 position_7 Position 7 Substituents (e.g., Halogens) quinoline_core->position_7 hydrazone Hydrazone Moiety quinoline_core->hydrazone other_substituents Other Substitutions (e.g., Positions 2, 3, 6, 8) quinoline_core->other_substituents antimicrobial_activity Enhanced Antimicrobial Activity position_4->antimicrobial_activity position_7->antimicrobial_activity hydrazone->antimicrobial_activity other_substituents->antimicrobial_activity

Figure 3: Logical relationship of key structural features to antimicrobial activity.

Conclusion

Substituted quinolines continue to be a rich source of inspiration for the development of novel antimicrobial agents. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a promising platform to address the growing threat of drug-resistant pathogens. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals working in this critical area of infectious disease research. The ongoing exploration of the vast chemical space of quinoline derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of the next generation of life-saving antimicrobial drugs.

References

Trifluoromethylated Quinolines: A Technical Guide to Their Antiviral Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Among the vast landscape of heterocyclic compounds, trifluoromethylated quinolines have garnered significant attention for their potent and broad-spectrum antiviral activities. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, into the quinoline scaffold often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, thereby augmenting the therapeutic potential of the parent molecule. This technical guide provides an in-depth overview of the antiviral applications of trifluoromethylated quinolines, focusing on their activity against a range of viruses, mechanisms of action, and the experimental methodologies used for their evaluation.

Antiviral Activity of Trifluoromethylated Quinolines

Trifluoromethylated quinoline derivatives have demonstrated promising antiviral efficacy against a variety of RNA and DNA viruses. Their activity is often characterized by low micromolar to nanomolar half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50), coupled with favorable selectivity indices (SI), which represent the ratio of the 50% cytotoxic concentration (CC50) to the antiviral effective concentration.

Activity Against SARS-CoV-2

The COVID-19 pandemic spurred intensive research into novel antiviral agents, with several trifluoromethylated quinolines showing notable activity against SARS-CoV-2. For instance, a series of quinoline-triazole conjugates were synthesized and evaluated for their potential to inhibit the virus. Among these, compounds featuring a trifluoromethyl group on the quinoline ring displayed high potency. Computational studies have suggested that fluorine-based quinolines can act as potent inhibitors of proteins involved in the assembly of SARS-CoV-2.[1][2] One such compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, has been shown in computational models to bind effectively to both the Spike-ACE2 complex and the human serine protease TMPRSS2, which are crucial for viral entry.[1][2]

Activity Against Zika Virus (ZIKV)

The Zika virus, a flavivirus transmitted by mosquitoes, has been a significant global health concern. Mefloquine, a well-known antimalarial drug containing two trifluoromethyl groups on its quinoline core, has demonstrated anti-ZIKV activity. Further medicinal chemistry efforts have led to the synthesis of 2,8-bis(trifluoromethyl)quinoline analogs with improved potency compared to mefloquine. Some of these derivatives have been shown to be approximately five times more potent than mefloquine in inhibiting ZIKV replication in vitro.

Activity Against Human Immunodeficiency Virus (HIV)

Trifluoromethylated quinolines have also been investigated as potential anti-HIV agents. Their mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase (RT). Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, like the trifluoromethyl group, at specific positions on the quinoline ring can enhance HIV-1 RT inhibitory activity.[3] Some quinoline-based compounds have also been shown to modulate HIV transcription by inhibiting the NF-κB and Sp1 transcription factors.[4]

Activity Against Other Viruses

The antiviral spectrum of trifluoromethylated quinolines extends to other viruses as well. For example, certain derivatives have shown activity against the Dengue virus, another significant flavivirus.[5][6] The trifluoromethyl group has been identified as a key contributor to the antiviral efficacy in some of these compounds.[7]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected trifluoromethylated quinoline derivatives against various viruses.

Table 1: Antiviral Activity and Cytotoxicity of Trifluoromethylated Quinolines against SARS-CoV-2

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (10g)SARS-CoV-2-High potency-Significant[8]
6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline (12c)SARS-CoV-2-High potency-Significant[8]
ChloroquineHCoV-OC43HEL0.12>20165[9]
MefloquineSARS-CoV-2Vero E6---[9]

Table 2: Antiviral Activity and Cytotoxicity of Trifluoromethylated Quinolines against Zika Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MefloquineZIKVVero4.020.45.1[10]
2,8-bis(trifluoromethyl)quinoline analog 3aZIKV-0.8--[11]
2,8-bis(trifluoromethyl)quinoline analog 4ZIKV-0.8--[11]

Table 3: Antiviral Activity and Cytotoxicity of Trifluoromethylated Quinolines against HIV

CompoundTargetAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinoline–1,2,3-triazole–aniline hybrid 11gHIV-1 subtype BCell-based0.38834414>11,300[12]
Quinoline Reissert DerivativesHIV-1 RTEnzymatic---[3]

Mechanisms of Action and Signaling Pathways

The antiviral mechanisms of trifluoromethylated quinolines are diverse and often target specific stages of the viral life cycle.

  • Inhibition of Viral Entry: As observed with some compounds against SARS-CoV-2, trifluoromethylated quinolines can interfere with the interaction between the viral spike protein and the host cell receptor (ACE2) or inhibit proteases (like TMPRSS2) that are essential for viral entry.[1][2]

  • Inhibition of Viral Replication: A common mechanism is the inhibition of viral enzymes crucial for replication, such as the RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[3]

  • Modulation of Host Cell Pathways: Some quinoline derivatives have been shown to exert their antiviral effects by modulating host cell signaling pathways that the virus hijacks for its own replication. For instance, inhibition of the NF-κB and Sp1 transcription factors can suppress HIV transcription.[13] Embelin, a natural benzoquinone, has been shown to block the NF-κB signaling pathway, and its derivatives have been synthesized with quinoline scaffolds.[14]

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of immune and inflammatory responses and is often exploited by viruses. The canonical pathway involves the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50-p65 NF-κB dimer to the nucleus to activate gene transcription. Some quinoline derivatives can inhibit this pathway, potentially by interfering with the DNA-binding activity of the p65 subunit.[15]

NF_kappa_B_Pathway cluster_stimuli Viral Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates p50/p65 p50/p65 IκBα->p50/p65 inhibits Ub Ub IκBα->Ub ubiquitination p50/p65->IκBα p50/p65_n p50/p65 p50/p65->p50/p65_n translocates Proteasome Proteasome Ub->Proteasome degradation Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->p50/p65_n inhibits DNA binding κB site κB site p50/p65_n->κB site binds Viral Gene Transcription Viral Gene Transcription κB site->Viral Gene Transcription activates Sp1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Signaling Cascade Signaling Cascade Sp1_inactive Sp1 (inactive) Signaling Cascade->Sp1_inactive activates Sp1_active Sp1 (active) Sp1_inactive->Sp1_active translocates Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->Sp1_active inhibits binding GC-rich Promoter GC-rich Promoter Sp1_active->GC-rich Promoter binds Viral Gene Expression Viral Gene Expression GC-rich Promoter->Viral Gene Expression promotes

References

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline for kinase inhibitor development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline for Kinase Inhibitor Development

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar nature and synthetic tractability make it an ideal framework for developing inhibitors targeting the ATP-binding site of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][2]

The biological activity of quinoline derivatives can be significantly modulated by substitutions on the core ring system. Halogen atoms, such as chlorine, and trifluoromethyl (-CF3) groups are particularly significant. Chloro substitutions can enhance hydrophobic interactions within the target protein and influence selectivity, while the trifluoromethyl group is often used to increase metabolic stability, binding affinity, and cell permeability.[3][4][5]

This technical guide focuses on This compound , a compound that combines these key structural features. While specific biological data for this exact molecule is not extensively available in public literature, this document will synthesize information from structurally related analogs to provide a comprehensive overview of its potential for kinase inhibitor development. We will explore its physicochemical properties, postulated mechanisms of action, inferred structure-activity relationships, and a proposed workflow for its experimental evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for understanding its drug-like potential.

PropertyValueReference
CAS Number 59108-13-3[6][7][8]
Molecular Formula C₁₀H₄Cl₂F₃NO[7]
Molecular Weight 282.05 g/mol [7]
Melting Point 230°C (decomposition)[7]
Predicted pKa 5.41 ± 0.40[7]
Predicted Density 1.633 ± 0.06 g/cm³[7]
Predicted Boiling Point 365.7 ± 37.0 °C[7]

Postulated Mechanism of Action and Target Kinases

Based on its quinoline core, this compound is hypothesized to function as an ATP-competitive kinase inhibitor.[9] This mechanism involves the molecule binding to the ATP pocket of a target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Primary Hypothesized Target: Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[9][10] In complex with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7).[9] This phosphorylation is an essential step for the activation of the MCM helicase, the unwinding of DNA, and the start of DNA synthesis.[10]

Cancer cells, which are characterized by high proliferation rates and frequent replication stress, are particularly dependent on robust DNA replication machinery, making Cdc7 an attractive target for anticancer therapies.[9][11] Inhibition of Cdc7 leads to S-phase arrest and, ultimately, apoptosis in cancer cells.[9] Several small molecule inhibitors of Cdc7 with scaffolds related to quinolines are in preclinical and clinical development.[12]

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cell-Based Assays cluster_invivo Tier 3: In Vivo Models kinase_panel Kinase Panel Screening (Determine Selectivity) ic50_determination IC50 Determination Assay (e.g., Cdc7 Kinase) kinase_panel->ic50_determination Identify primary target(s) cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) ic50_determination->cytotoxicity Confirm potency target_engagement Target Engagement Assay (e.g., Western Blot for p-Mcm2) cytotoxicity->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle Confirm on-target effect pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_cycle->pk_pd Validate cellular mechanism xenograft Tumor Xenograft Model (Efficacy Studies) pk_pd->xenograft start Compound Synthesis & Purification start->kinase_panel

References

Methodological & Application

Synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. The synthesis is based on the Conrad-Limpach reaction, a well-established method for the preparation of 4-hydroxyquinolines. The protocol outlines the condensation of 3,5-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermally induced cyclization to yield the target compound. This document is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The introduction of a trifluoromethyl group at the 2-position and chlorine atoms at the 5- and 7-positions of the quinoline ring can significantly modulate the compound's physicochemical and biological properties, making this compound a valuable scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted aniline and a β-ketoester.

Data Presentation

The following table summarizes the key reactants and the final product in the synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Role
3,5-Dichloroaniline626-43-7C₆H₅Cl₂N162.02Starting Material
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C₆H₇F₃O₃184.11Starting Material
This compound59108-13-3C₁₀H₄Cl₂F₃NO282.05Final Product

Experimental Protocols

The synthesis of this compound is a two-step process involving the formation of an enamine intermediate followed by its thermal cyclization.

Step 1: Synthesis of Ethyl 3-(3,5-dichloroanilino)-4,4,4-trifluorobut-2-enoate (Intermediate)

This step involves the condensation of 3,5-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate.

  • Materials:

    • 3,5-Dichloroaniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq)

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-dichloroaniline and toluene.

    • Add ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

This step involves the thermal cyclization of the enamine intermediate in a high-boiling point solvent.

  • Materials:

    • Ethyl 3-(3,5-dichloroanilino)-4,4,4-trifluorobut-2-enoate (from Step 1)

    • Dowtherm A (or diphenyl ether)

  • Procedure:

    • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

    • Slowly and carefully add the crude enamine intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature at 250 °C and continue to reflux for 30-60 minutes. The product will precipitate from the hot solution.

    • Allow the mixture to cool to room temperature.

    • Add hexane or petroleum ether to the cooled mixture to facilitate the precipitation and filtration of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with hexane to remove any residual Dowtherm A.

    • Dry the solid product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 3,5-Dichloroaniline C Enamine Intermediate A->C Toluene, p-TSA Reflux (Dean-Stark) B Ethyl 4,4,4-trifluoroacetoacetate B->C Toluene, p-TSA Reflux (Dean-Stark) D Enamine Intermediate E 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline D->E Dowtherm A 250 °C

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy cluster_reactants Starting Materials cluster_reaction Chemical Transformation cluster_product Final Product Aniline 3,5-Dichloroaniline Condensation Condensation Aniline->Condensation Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Enamine Intermediate Product 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Cyclization->Product

References

Application Notes and Protocols for the Gould-Jacobs Reaction in 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines.[1][2][3] This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3]

First described in 1939, the reaction classically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[2][3][4] Subsequent hydrolysis (saponification) and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolinone form.[1][2] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2][3]

Modern advancements, notably the use of microwave irradiation, have significantly improved the efficiency of the Gould-Jacobs reaction, leading to drastically reduced reaction times and often higher yields compared to conventional heating methods.[2][3][5]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-defined multi-step sequence:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline on the ethoxymethylenemalonate ester. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonic ester intermediate.[1][2][3]

  • Thermal Cyclization: This crucial step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2][3] This intramolecular reaction forms the quinoline ring system. The necessary thermal energy can be supplied by conventional heating in a high-boiling solvent (e.g., diphenyl ether) or more efficiently through microwave irradiation.[2][4]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][2]

  • Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][3]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[1][3]

Gould_Jacobs_Mechanism reactants Aniline + Diethyl ethoxymethylenemalonate intermediate1 Anilidomethylenemalonic ester intermediate reactants->intermediate1 Condensation (-EtOH) cyclized_keto Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate intermediate1->cyclized_keto Thermal Cyclization (High Temp, >250°C) cyclized_enol Ethyl 4-hydroxy- quinoline-3-carboxylate cyclized_keto->cyclized_enol Keto-Enol Tautomerism saponified 4-Hydroxyquinoline- 3-carboxylic acid cyclized_enol->saponified Saponification (e.g., NaOH, H₂O) product 4-Hydroxyquinoline saponified->product Decarboxylation (Heat)

Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Applications in Drug Development

The Gould-Jacobs reaction is a key synthetic tool for accessing a variety of biologically active molecules. Notable applications include the synthesis of:

  • Antimalarial agents: The quinoline core is central to many antimalarial drugs, and this reaction provides an efficient route to key intermediates.[1][2] For instance, it is used in the synthesis of 4,7-dichloroquinoline, a precursor to several antimalarial drugs.[1]

  • Quinolone Antibiotics: Several quinolone antibiotics, such as rosoxacin, oxolinic acid, and nalidixic acid, are synthesized using this methodology.[1][2][4]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using the Gould-Jacobs reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

EntryReactantsMethodTemperature (°C)Time (min)Yield (%)Reference
1Aniline, Diethyl ethoxymethylenemalonateMicrowave250201[5]
2Aniline, Diethyl ethoxymethylenemalonateMicrowave3002028[5]
3Aniline, Diethyl ethoxymethylenemalonateMicrowave250601[5]
4Aniline, Diethyl ethoxymethylenemalonateMicrowave3006028[5]
5Aniline, Diethyl ethoxymethylenemalonateMicrowave300547[5]
6Substituted Anilines, Diethyl ethoxymethylenemalonateConventional (Diphenyl ether)~250-26030-60up to 95[4]

Note: The yields in the table for microwave synthesis refer to the isolated product after the cyclization step. The yield for conventional heating is a general reported maximum.

Experimental Protocols

The choice of heating method is critical for the success of the Gould-Jacobs cyclization. While traditional methods using high-boiling solvents are effective, microwave-assisted synthesis offers significant advantages in terms of reaction time and yield.[2]

Experimental_Workflow start Start step1 Step 1: Condensation (Aniline + DEEM) start->step1 step2 Step 2: Cyclization step1->step2 mw_path Microwave Irradiation step2->mw_path Modern conv_path Conventional Heating (High-boiling solvent) step2->conv_path Traditional step3 Step 3: Saponification (Hydrolysis of Ester) mw_path->step3 conv_path->step3 step4 Step 4: Decarboxylation step3->step4 purification Purification and Analysis step4->purification end End Product: 4-Hydroxyquinoline purification->end

A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Protocol 1: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2][4]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

  • Sodium hydroxide (e.g., 10% w/v aqueous solution)

  • Concentrated hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The formation of the anilidomethylenemalonate intermediate can be monitored by TLC. Remove the ethanol byproduct under reduced pressure.[3]

  • Cyclization: Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[2][3]

  • Isolation and Purification of Intermediate: After completion, cool the reaction mixture to room temperature. Add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate.[2][3] Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

  • Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[3]

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3]

  • Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[3]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol, adapted from microwave-assisted procedures, provides a rapid and efficient cyclization.[2][5]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[2][5] The excess DEEM acts as both a reagent and a solvent.[2][3]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[2][5] Monitor the internal pressure, which can reach up to 24 bar.[2][5]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2][3]

  • Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[2][5]

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product purity and yield using analytical techniques such as HPLC-MS.[2][5] The product is typically of high purity (>95%).[5]

  • Subsequent Steps: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be subjected to saponification and decarboxylation as described in Protocol 1 (Steps 4-6) to yield the final 4-hydroxyquinoline.

Troubleshooting and Optimization

Common challenges in the Gould-Jacobs reaction and potential solutions include:

  • Incomplete Cyclization: If the cyclization is not proceeding to completion, consider increasing the reaction temperature or time. Microwave heating can be particularly effective in driving the reaction to completion.[6]

  • Formation of Tarry Materials: Decomposition at high temperatures can lead to the formation of dark tars. Optimize the temperature and reaction time to find a balance between cyclization and degradation. Using an inert atmosphere (e.g., nitrogen) can also be beneficial.[6]

  • Low Yields: The regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, potentially leading to a mixture of products and lower yields of the desired isomer.[4]

  • Product Isolation: If the product is an oil or difficult to crystallize, purification by column chromatography may be necessary. Triturating the crude oil with a non-polar solvent can sometimes induce crystallization.[6]

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. While the classical protocol is robust, modern adaptations, particularly microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery.

References

Application Notes and Protocols for the Friedländer Annulation in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation stands as a cornerstone in synthetic organic chemistry, providing a straightforward and efficient pathway for the synthesis of quinoline scaffolds.[1][2][3] Quinolines and their derivatives are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] This document offers detailed application notes and experimental protocols for the synthesis of substituted quinolines utilizing the Friedländer annulation, tailored for researchers in academia and the pharmaceutical industry.

Reaction Principle and Mechanism

The Friedländer synthesis involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, such as a ketone or β-dicarbonyl compound.[1][2][3] The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the quinoline ring system.[3][9][10]

Two primary mechanistic pathways are proposed for the Friedländer annulation[9][11]:

  • Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, forming an aldol adduct. This intermediate then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline product.[9]

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. Subsequent intramolecular aldol-type reaction and dehydration lead to the final quinoline derivative.[9]

The reaction conditions, including the choice of catalyst and solvent, can influence the predominant mechanistic pathway.[12]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base Schiff Base Formation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct Active Methylene Compound->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl -H₂O Quinoline Product Quinoline Product Unsaturated Carbonyl->Quinoline Product Imine Formation & -H₂O Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Aldol Reaction Cyclized Intermediate->Quinoline Product -H₂O

Caption: Reaction mechanism of the Friedländer annulation.

Applications in Drug Development

The versatility of the Friedländer synthesis allows for the introduction of a wide array of substituents onto the quinoline core, enabling the generation of diverse chemical libraries for drug discovery.[13][14][15] This diversity-oriented synthesis approach is crucial for exploring the structure-activity relationships (SAR) of quinoline-based compounds and optimizing their pharmacological profiles.[4] Notably, substituted quinolines have shown promising results as anticancer agents.[13][16]

Experimental Protocols

A variety of catalytic systems and reaction conditions have been developed to enhance the efficiency, selectivity, and environmental sustainability of the Friedländer annulation.[17] Below are detailed protocols for several common and modern methodologies.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol describes a traditional approach using a Brønsted acid catalyst under conventional heating.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene or Ethanol (5 mL)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone, the active methylene compound, and the solvent.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Lewis Acid-Catalyzed Synthesis under Solvent-Free Conditions

This protocol utilizes a Lewis acid catalyst in the absence of a solvent, offering a more environmentally friendly approach.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)

  • Glass vial with a screw cap

Procedure:

  • In a glass vial, combine the 2-aminoaryl ketone, the active methylene compound, and the In(OTf)₃ catalyst.

  • Securely cap the vial and heat the mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the product by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Friedländer annulation, leading to shorter reaction times and often improved yields.[10][18][19][20]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Catalyst (e.g., triflic acid, 5 mol%)[18]

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • Place the 2-aminoaryl ketone, active methylene compound, and catalyst into a microwave synthesis vial.

  • If a solvent is used, add it to the vial (note: many microwave-assisted protocols are solvent-free).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature and time (e.g., 120 °C for 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the previous protocols.

  • Purify and characterize the product.

Protocol 4: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source that can promote the reaction under mild conditions.[21][22][23]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Catalyst (if required)

  • Ethanol or another suitable solvent

  • Ultrasonic bath

Procedure:

  • In a suitable flask, dissolve the 2-aminoaryl ketone and the active methylene compound in the solvent.

  • Add the catalyst if the protocol requires one.

  • Place the flask in an ultrasonic bath and sonicate at a specific frequency and temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture.

  • Purify the product by column chromatography and characterize it.

Experimental_Workflow Start Start Reactant Mixing Mix 2-Aminoaryl Ketone, Active Methylene Compound, and Catalyst Start->Reactant Mixing Reaction Conditions Select Reaction Conditions Reactant Mixing->Reaction Conditions Conventional Heating Conventional Heating (Reflux) Reaction Conditions->Conventional Heating Classical Microwave Irradiation Microwave Irradiation Reaction Conditions->Microwave Irradiation Rapid Ultrasound Sonication Ultrasound Sonication Reaction Conditions->Ultrasound Sonication Mild Reaction Monitoring Monitor by TLC Conventional Heating->Reaction Monitoring Microwave Irradiation->Reaction Monitoring Ultrasound Sonication->Reaction Monitoring Work-up Reaction Work-up (Solvent Removal/Extraction) Reaction Monitoring->Work-up Purification Purification (Column Chromatography) Work-up->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Friedländer annulation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the outcome of the Friedländer annulation. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Different Catalysts for the Synthesis of a Model Quinoline

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1p-TsOH (10)TolueneReflux8 h85[24]
2Iodine (10)Solvent-free801.5 h92[9]
3In(OTf)₃ (2)Solvent-free801 h92[25]
4Ceric Ammonium Nitrate (10)EthanolAmbient45 min94[13][14]
5Triflic acid (5)MW12010 min90[18]
6Amberlyst-15EthanolReflux5 h90[26]
7PEG-SO₃HWater602 h95[26]

Table 2: Substrate Scope using In(OTf)₃ as a Catalyst under Solvent-Free Conditions

Entry2-Aminoaryl KetoneActive Methylene CompoundTime (h)Yield (%)Reference
12-AminobenzophenoneEthyl acetoacetate1.092[25]
22-Amino-5-chlorobenzophenoneEthyl acetoacetate1.590[25]
32-AminobenzophenoneAcetylacetone1.088[25]
42-AminobenzophenoneCyclohexanone2.085[25]
52-AminoacetophenoneDimedone1.587[25]

Logical Relationships of Reaction Parameters

The success of a Friedländer synthesis is dependent on the interplay of several key parameters. Understanding these relationships is crucial for optimizing reaction conditions.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Substrates Substrates Yield Yield Substrates->Yield Selectivity Selectivity Substrates->Selectivity Catalyst Catalyst ReactionTime ReactionTime Catalyst->ReactionTime Catalyst->Yield Catalyst->Selectivity Solvent Solvent Solvent->Yield Temperature Temperature Temperature->ReactionTime Temperature->Yield ReactionTime->Yield Purity Purity ReactionTime->Purity

Caption: Interplay of reaction parameters in Friedländer synthesis.

Conclusion

The Friedländer annulation remains a highly relevant and powerful tool for the synthesis of substituted quinolines. The continuous development of new catalysts and reaction conditions, including microwave-assisted and ultrasound-promoted methods, has made this reaction more efficient, versatile, and environmentally benign. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of quinoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in research and drug development. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for structurally related quinoline derivatives. The provided data tables are illustrative and intended to serve as a template for organizing experimental results.

Compound Information

This compound is a halogenated quinoline derivative. The presence of the trifluoromethyl group and chlorine atoms suggests potential biological activity, as these features are common in compounds with anticancer and antimalarial properties.[1][2][3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59108-13-3[4]
Molecular Formula C10H4Cl2F3NO
Molecular Weight 282.05 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO and methanol[5]

Potential Biological Activities and Applications

Based on the activities of structurally similar quinoline derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxicity against various cancer cell lines.[6][7][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[6][9]

  • Antimalarial Activity: The quinoline core is a well-known pharmacophore in antimalarial drugs.[1][10][11] Compounds with trifluoromethyl groups have shown efficacy against drug-resistant strains of Plasmodium falciparum.[1][12]

  • Antimicrobial Activity: Halogenated quinolines have demonstrated antibacterial and antifungal properties.[13]

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).[6][9][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[6][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium.

  • Treatment: Replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[15]

Illustrative Data Presentation:

Table 2: Illustrative Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)e.g., 5.2 ± 0.4
A549 (Lung Cancer)e.g., 8.1 ± 0.7
HeLa (Cervical Cancer)e.g., 6.5 ± 0.5
HFF-1 (Normal Fibroblasts)e.g., > 50
Note: These are hypothetical values and should be replaced with experimental data.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline ros ↑ ROS Production compound->ros bcl2 Bcl-2 compound->bcl2 bax Bax ros->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Antimalarial Activity Assay

The in vitro antimalarial activity can be assessed against Plasmodium falciparum strains.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells

  • Complete RPMI 1640 medium

  • SYBR Green I dye

  • 96-well plates

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the compound dilutions, parasitized red blood cells, and complete medium.

  • Incubation: Incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the cells and add SYBR Green I dye to stain the parasite DNA.

  • Fluorescence Reading: Measure fluorescence with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Illustrative Data Presentation:

Table 3: Illustrative Antimalarial Activity of this compound

P. falciparum StrainIC50 (nM)
3D7 (Chloroquine-sensitive)e.g., 25 ± 3
Dd2 (Chloroquine-resistant)e.g., 48 ± 5
Note: These are hypothetical values and should be replaced with experimental data.
Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.[16]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it.

  • Compound Dilution: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data Presentation:

Table 4: Illustrative Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureuse.g., 8
Escherichia colie.g., 16
Note: These are hypothetical values and should be replaced with experimental data.

Safety Precautions

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The experimental protocols and illustrative data provided are for guidance purposes only. Researchers should optimize these protocols for their specific experimental conditions and validate all findings.

References

Application Notes: Cell-Based Assays with 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The presence of halogen and trifluoromethyl substituents on the quinoline scaffold has been shown to modulate these activities, often enhancing potency and metabolic stability. While specific biological data for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is not extensively available in the public domain, its structural features suggest potential as a modulator of key cellular pathways, making it a compound of interest for drug discovery and development.[1][2][3]

These application notes provide a set of hypothetical yet plausible cell-based assay protocols to investigate the biological effects of this compound, focusing on its potential as an anticancer agent. The described methodologies are based on standard and widely used cell-based assays for evaluating cytotoxicity, apoptosis, and kinase signaling.

Hypothetical Mechanism of Action

Based on the known activities of structurally related quinoline derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->Akt Inhibits Caspase9 Caspase-9 Compound->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT-116Colon Cancer6.8
PC-3Prostate Cancer15.1
Table 2: Hypothetical Apoptosis Induction by this compound in HCT-116 cells (24h treatment)
Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)4.2 ± 0.82.1 ± 0.5
515.7 ± 2.15.4 ± 1.2
1032.5 ± 3.511.8 ± 2.3
2048.1 ± 4.220.3 ± 3.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Treat with Compound (48 hours) A->B C Add MTT Reagent (4 hours) B->C D Add Solubilization Solution (Overnight) C->D E Measure Absorbance (570 nm) D->E F Calculate IC₅₀ E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6][7]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

G A Treat Cells with Compound (24h) B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate (15 min) C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cellular Kinase Activity Assay (ELISA-based)

This protocol provides a method to assess the effect of this compound on the phosphorylation of a specific kinase, such as Akt, within a cellular context using a cell-based ELISA.[8][9][10]

Materials:

  • Cancer cell line known to have active kinase signaling (e.g., PC-3)

  • 96-well cell culture plates

  • This compound

  • Cell-based ELISA kit for the target kinase (e.g., Phospho-Akt (Ser473))

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. At 80-90% confluency, treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's protocol.

  • ELISA Procedure:

    • Transfer the cell lysates to the antibody-coated plate provided in the kit.

    • Incubate to allow capture of the target protein.

    • Wash the plate to remove unbound material.

    • Add the detection antibody (specific for the phosphorylated form of the kinase).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the substrate and incubate to develop the color.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal and compare the treated samples to the vehicle control to determine the inhibitory effect of the compound.

G A Seed and Treat Cells with Compound B Lyse Cells A->B C Perform ELISA for Phospho-Kinase B->C D Measure Absorbance C->D E Analyze Kinase Inhibition D->E

Caption: Workflow for a cell-based kinase ELISA.

Conclusion

The provided protocols offer a foundational framework for investigating the potential anticancer activities of this compound. While the presented data and mechanism of action are hypothetical, they are grounded in the established biological activities of structurally related quinoline compounds. These assays can provide valuable insights into the compound's effects on cell viability, apoptosis, and key signaling pathways, thereby guiding further preclinical development. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental objectives.

References

Application Notes and Protocols for In Vivo Studies of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in mouse models. This document is intended to guide researchers in preclinical assessments of this novel quinoline derivative for potential therapeutic applications. The methodologies described are based on established protocols for evaluating quinoline-based compounds in oncology and infectious diseases. Given the structural features of this compound, including dichloro and trifluoromethyl substitutions, it holds potential as an anticancer or antimalarial agent.[1][2][3][4][5]

Potential Applications

Quinoline derivatives have shown a wide range of pharmacological activities.[1][6] Based on the structural characteristics of this compound, potential areas of investigation in mouse models include:

  • Oncology: Evaluation of anti-tumor efficacy in various cancer models, such as xenograft and syngeneic models.[7][8][9] Many quinoline derivatives have been shown to target signaling pathways involved in cancer cell proliferation and survival.[1][3][10]

  • Infectious Diseases (Malaria): Assessment of antimalarial activity in mouse models of parasitic infection, like those using Plasmodium berghei.[11][12][13] A common mechanism of action for quinoline-based antimalarials is the inhibition of heme detoxification in the parasite.[4][14]

  • Neuroinflammation: Investigation of its effects in mouse models of neurodegenerative diseases where neuroinflammation is a key pathological feature.[15][16][17]

Data Presentation: Illustrative In Vivo Efficacy

The following tables provide examples of how to structure quantitative data from in vivo studies. The data presented here is hypothetical and for illustrative purposes, based on typical results for active quinoline compounds in preclinical studies.

Table 1: Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Oral (p.o.)1500 ± 250--2
Compound A25Oral (p.o.)800 ± 15046.7-5
Compound A50Oral (p.o.)450 ± 10070.0-8
Positive Control10Intraperitoneal (i.p.)300 ± 8080.0-10

Table 2: Antimalarial Efficacy in a P. berghei Infected Mouse Model

Treatment GroupDose (mg/kg/day)Administration RouteMean Parasitemia (%) on Day 4Parasite Suppression (%)Mean Survival Time (Days)
Vehicle Control-Oral (p.o.)35 ± 5-7
Compound A10Oral (p.o.)15 ± 357.114
Compound A30Oral (p.o.)5 ± 285.725
Chloroquine5Oral (p.o.)1 ± 0.597.1>30 (Cure)

Experimental Protocols

Protocol 1: Evaluation of Antitumor Activity in a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo anticancer efficacy of a test compound in a subcutaneous tumor model.[18][19][20][21][22]

1. Cell Culture and Preparation:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsinization.
  • Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.
  • Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
  • Shave the right flank of each mouse and sterilize the area with 70% ethanol.
  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the shaved flank.
  • Monitor the mice for tumor growth.

3. Compound Administration and Monitoring:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the test compound and vehicle control to the respective groups at the predetermined doses and schedule (e.g., daily oral gavage).
  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
  • Monitor the animals for any signs of toxicity.

4. Endpoint and Data Analysis:

  • Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
  • Excise the tumors and weigh them.
  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
  • Analyze the data for statistical significance.

Protocol 2: Evaluation of Antimalarial Efficacy in a P. berghei Mouse Model

This protocol describes the 4-day suppressive test to evaluate the in vivo antimalarial activity of a compound.[23][24][25][26]

1. Parasite and Animal Preparation:

  • Use a suitable mouse strain (e.g., BALB/c or C57BL/6) and the Plasmodium berghei ANKA strain.
  • Obtain infected blood from a donor mouse with a rising parasitemia.
  • Dilute the infected blood with a suitable buffer to achieve a final concentration of 1 x 10⁷ parasitized red blood cells per 0.2 mL.

2. Infection and Treatment:

  • Infect naive mice by intraperitoneal (i.p.) or intravenous (i.v.) injection of 0.2 mL of the parasite suspension.
  • Randomize the infected mice into treatment and control groups.
  • Prepare the test compound and a standard antimalarial drug (e.g., chloroquine) in an appropriate vehicle.
  • Administer the first dose of the test compound or control two hours post-infection.
  • Continue treatment once daily for four consecutive days.

3. Monitoring and Data Collection:

  • On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
  • Stain the blood smears with Giemsa stain.
  • Determine the percentage of parasitemia by microscopic examination.
  • Monitor the mice daily for survival.

4. Data Analysis:

  • Calculate the average parasitemia for each group.
  • Determine the percentage of parasite suppression for each treatment group relative to the vehicle control group.
  • Record the mean survival time for each group.
  • Analyze the data for statistical significance.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 In Vivo Antitumor Efficacy Workflow A Cancer Cell Culture & Preparation B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Groups C->D E Daily Compound Administration D->E F Tumor Volume & Body Weight Measurement E->F 2-3 times/week G Endpoint: Tumor Excision & Analysis E->G At study termination F->E

Caption: Experimental workflow for evaluating in vivo antitumor efficacy.

G cluster_1 Hypothetical Anticancer Signaling Pathway Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical anticancer signaling pathway for a quinoline derivative.

References

Application Notes and Protocols: Dissolving 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline for various experimental applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide offers a generalized protocol based on the known properties of structurally similar quinoline derivatives. Researchers are advised to perform small-scale solubility tests to determine the optimal conditions for their specific experimental needs.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₄Cl₂F₃NO[1][2]
Molecular Weight282.05 g/mol [1]
Melting Point230°C (decomposes)[1]
AppearanceCrystalline powder[3]
StorageInert atmosphere, Room Temperature[1]

Solubility Profile of Structurally Similar Quinoline Derivatives

Table 1: Solubility of Analogous Quinoline Derivatives

CompoundSolventTemperature (°C)SolubilityReference
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[4]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[4]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[4]
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)[4]
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)[4]
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)[4]
4,7-DichloroquinolineEthanol44.950.0564 (mole fraction)[4]
4,7-DichloroquinolineEthanol50.050.0886 (mole fraction)[4]
4,7-DichloroquinolineEthanol55.150.1353 (mole fraction)[4]
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)[4]
5-Chloro-8-hydroxyquinoline1,4-dioxane250.0751 (mole fraction)[5]
5-Chloro-8-hydroxyquinoline2-ethoxyethanol250.0333 (mole fraction)[5]
5-Chloro-8-hydroxyquinolinen-Propyl acetate250.0297 (mole fraction)[5]
5-Chloro-8-hydroxyquinolineAcetone250.0200 (mole fraction)[5]
5-Chloro-8-hydroxyquinolineEthanol250.0058 (mole fraction)[5]
5-Chloro-8-hydroxyquinolineMethanol250.0042 (mole fraction)[5]

Recommended Solvents for Initial Solubility Testing

Based on the data for similar compounds, the following solvents are recommended for initial small-scale solubility testing:

  • Dimethyl Sulfoxide (DMSO) [3]

  • Ethanol [4]

  • Methanol [3]

  • Dichloromethane [4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. It is crucial to start with a small amount of the compound to determine its solubility in the chosen solvent before preparing a larger batch.

Materials:

  • This compound powder

  • Recommended solvent (e.g., DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a sterile vial.

  • Solvent Addition: Add a calculated volume of the chosen solvent to achieve a desired high concentration (e.g., 10 mM).

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath (not exceeding 37°C) or sonication for 5-10 minutes may aid dissolution.[3] Caution: Increased temperature can affect compound stability.

  • Observation: If the compound dissolves completely, this concentration can be considered for the stock solution. If not, add a larger volume of solvent to achieve a lower concentration and repeat the dissolution steps.

  • Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.

G Experimental Workflow: Stock Solution Preparation A Weigh Compound B Add Solvent A->B C Vortex/Mix B->C D Visual Inspection C->D E Warming/Sonication (Optional) D->E F Complete Dissolution? D->F E->D G Store Stock Solution F->G Yes H Adjust Concentration F->H No H->B

Caption: Workflow for preparing a stock solution of the compound.

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimalarial and anticancer effects.[6][7] The trifluoromethyl group is often associated with enhanced metabolic stability and biological activity.[8] While the specific targets of this compound are not well-defined, related compounds are known to interfere with key cellular processes.

A hypothesized mechanism of action, particularly in the context of cancer, involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

G Hypothesized Signaling Pathway Modulation cluster_0 Quinoline Derivative Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline RTK Receptor Tyrosine Kinase Compound->RTK Inhibition? Apoptosis Apoptosis Compound->Apoptosis Induction? PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Hypothesized modulation of cancer signaling pathways.

In the context of its potential antimalarial activity, quinoline derivatives are known to interfere with heme detoxification in the parasite's food vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[6]

G Hypothesized Antimalarial Mechanism cluster_0 Parasite Digestive Vacuole cluster_1 Quinoline Derivative cluster_2 Outcome Heme Heme Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification HemePolymerase Heme Polymerase HemeAccumulation Toxic Heme Accumulation Compound 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->HemePolymerase Inhibition ParasiteDeath Parasite Death HemeAccumulation->ParasiteDeath

Caption: Hypothesized antimalarial mechanism of action.

Disclaimer: The information provided is for research purposes only. Appropriate safety precautions should be taken when handling this chemical.[1] Always consult the Safety Data Sheet (SDS) before use. The proposed signaling pathways are hypothetical and based on the activity of related compounds; further research is required to elucidate the precise mechanism of action of this compound.

References

Purification of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the purification of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline via recrystallization. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocol is based on established principles of recrystallization for quinoline derivatives and other organic compounds.[1][2][3][4][5][6] Researchers should consider this a starting point and may need to optimize conditions for their specific sample.

Introduction

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for reliable biological testing and material characterization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective means to remove impurities and obtain a highly crystalline final product.[3][6]

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4][6] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4]

Data Presentation

ParameterBefore RecrystallizationAfter Recrystallization
Appearance
Melting Point (°C)
Purity (e.g., by HPLC, %)
Mass (g)
Recovery Yield (%) N/A

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for single-solvent recrystallization. A two-solvent system may be necessary if a suitable single solvent cannot be identified.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or mixtures with water or hexane)[7]

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Solvent Selection

The choice of solvent is critical for successful recrystallization.[4] The ideal solvent should:

  • Not react with the compound.[6]

  • Dissolve the compound completely when hot.[4]

  • Dissolve the compound poorly when cold.[4]

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[4]

  • Have a boiling point below the melting point of the compound.

Screening Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.[5]

Commonly used solvents for the recrystallization of quinoline derivatives include ethanol, methanol, and acetonitrile.[2] Due to the polar nature of the hydroxyl group and the non-polar character of the dichlorinated aromatic ring, a moderately polar solvent is likely to be effective.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator to remove all traces of the solvent.

Troubleshooting
IssuePotential CauseSuggested Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Use a lower-boiling point solvent or a larger volume of solvent.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled.

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output start Start crude_compound Crude Compound start->crude_compound select_solvent Solvent Selection crude_compound->select_solvent dissolve Dissolve in Minimal Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_compound Pure Crystalline Product dry->pure_compound end End pure_compound->end

Caption: General workflow for the purification of this compound by recrystallization.

Solvent_Selection_Logic start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt test_hot Test Solubility when Hot test_rt->test_hot Sparingly Soluble unsuitable Unsuitable Solvent test_rt->unsuitable Very Soluble or Insoluble test_cool Observe Crystal Formation on Cooling test_hot->test_cool Completely Soluble test_hot->unsuitable Insoluble suitable Suitable Solvent test_cool->suitable Good Crystal Formation test_cool->unsuitable No/Poor Crystal Formation

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

High-performance liquid chromatography (HPLC) analysis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and reliable quantification of quinoline derivatives using High-Performance Liquid Chromatography (HPLC). Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their precise analysis critical in drug discovery, quality control, and safety assessments.[1] This document outlines standard operating procedures, from sample preparation to data analysis, and includes typical performance characteristics.

Overview of HPLC for Quinoline Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach, and this method can be adapted and optimized for specific quinoline derivatives and various sample matrices, including pharmaceutical formulations, biological fluids, and environmental samples.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HPLC analysis of various quinoline derivatives, compiled from multiple studies. These values are intended to be representative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC Method Performance Characteristics [1]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 2: HPLC Methods for Quinoline Derivative Analysis [2]

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2
Quinoline Yellow WS-BIST A+ (5µm, 4.6x150 mm)---

Experimental Protocols

This section provides detailed protocols for the HPLC analysis of quinoline derivatives.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column is commonly used for many quinoline derivatives.[1] A typical dimension is 4.6 x 150 mm with a 5 µm particle size.[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[1] High-purity water (e.g., Milli-Q) should be used.

  • Additives: 0.1% Formic acid (FA) or trifluoroacetic acid (TFA) is often added to the mobile phase to improve the peak shape of basic quinoline compounds.[1]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[1]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases before use to prevent bubble formation in the HPLC system.[1]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the quinoline derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with the mobile phase to achieve the desired concentrations.

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the analyte of interest and remove any interfering substances.

For Pharmaceutical Formulations (e.g., Tablets): [1]

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

For Biological Fluids (e.g., Plasma):

  • Protein Precipitation:

    • Add a precipitating agent (e.g., 3 volumes of acetonitrile or methanol) to the plasma sample.[1]

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.[1]

    • Collect the supernatant for analysis.[1]

  • Liquid-Liquid Extraction (LLE):

    • Mix the plasma sample with an immiscible organic solvent.

    • The analyte will partition into the organic layer, which is then separated.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Pass the sample through the SPE cartridge, which retains the analyte.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a small volume of a strong solvent.

HPLC Method Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 270 nm, 340 nm).[1]

  • Gradient Program: A typical gradient might be to start with a lower percentage of Mobile Phase B and gradually increase it to elute the compounds of interest (e.g., 0-20 min, 20-80% B).[1]

Analysis Sequence
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[1]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[1]

  • Sample Injections: Inject the prepared samples.[1]

  • Quality Control: Periodically inject a standard solution to monitor system suitability and retention time stability.[1]

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[1]

Method Validation

For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation StandardInjection Standard Injections StandardPrep->StandardInjection SamplePrep Sample Preparation SampleInjection Sample Injections SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection CalibrationCurve Calibration Curve StandardInjection->CalibrationCurve QC_Injection QC Injection SampleInjection->QC_Injection Quantification Quantification SampleInjection->Quantification QC_Injection->StandardInjection System Suitability Check CalibrationCurve->Quantification

Caption: General workflow for HPLC analysis of quinoline derivatives.

Sample_Preparation_Workflow cluster_pharma Pharmaceutical Formulation (Tablet) cluster_bio Biological Fluid (Plasma) Start Sample Matrix Powder Weigh & Powder Start->Powder Protein_Precipitation Protein Precipitation Start->Protein_Precipitation LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Dissolve Dissolve & Sonicate Powder->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter_Pharma Filter (0.45 µm) Dilute->Filter_Pharma End Inject into HPLC Filter_Pharma->End Protein_Precipitation->End LLE->End SPE->End

Caption: Sample preparation workflows for different matrices.

References

Application Notes and Protocols for the NMR Characterization of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the nuclear magnetic resonance (NMR) characterization of the compound 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. The provided protocols and data are intended to assist in the structural verification and purity assessment of this molecule, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a halogenated quinoline derivative. The structural elucidation and confirmation of such molecules are critical steps in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This document outlines the procedures for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following data is based on computational predictions. These predictions provide a reliable reference for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.2s-
H-6~7.8d~2.0
H-8~7.9d~2.0
4-OH~11.5br s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to JC-F) Coupling Constant (J, Hz)
C-2~145q~35
C-3~110s-
C-4~175s-
C-4a~140s-
C-5~128s-
C-6~130s-
C-7~125s-
C-8~122s-
C-8a~148s-
-CF₃~120q~275
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group, as the three fluorine atoms are chemically equivalent.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CF₃~-65s

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized for the specific spectrometer being used.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS for ¹H and ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in all spectra.

Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the NMR characterization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign_signals Assign Signals reference->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure purity Assess Purity confirm_structure->purity

Caption: Experimental workflow for NMR characterization.

data_analysis_logic cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_f19 ¹⁹F NMR Analysis start Acquired NMR Spectra (¹H, ¹³C, ¹⁹F) h1_shifts Chemical Shifts (δ) start->h1_shifts h1_integrals Integration Values start->h1_integrals h1_couplings Coupling Constants (J) start->h1_couplings c13_shifts Chemical Shifts (δ) start->c13_shifts c13_couplings C-F Couplings start->c13_couplings f19_shift Chemical Shift (δ) start->f19_shift structure Proposed Structure of This compound h1_shifts->structure Proton Environments h1_integrals->structure Proton Ratios h1_couplings->structure Proton Connectivity c13_shifts->structure Carbon Skeleton c13_couplings->structure CF₃ Group Confirmation f19_shift->structure Fluorine Environment

Caption: Logic diagram for NMR data analysis.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive characterization of this compound. The predicted spectral data and detailed protocols in these application notes serve as a valuable resource for researchers in the synthesis, purification, and analysis of this compound and its analogs. Adherence to these guidelines will facilitate accurate structural confirmation and purity assessment, which are essential for advancing research and development in the pharmaceutical sciences.

Mass spectrometry analysis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodologies outlined herein are designed to ensure accurate mass determination, isotopic pattern confirmation, and structural elucidation, which are critical for compound verification and impurity profiling in drug discovery and development.

Introduction

This compound is a halogenated quinoline derivative. Quinoline structures are significant scaffolds in medicinal chemistry. Accurate and reliable analytical methods are essential for the characterization of such compounds. Mass spectrometry, particularly LC-HRMS, offers exceptional sensitivity and selectivity for identifying and quantifying these molecules. This application note details the sample preparation, instrumental parameters, and expected data for the comprehensive analysis of this compound. The presence of two chlorine atoms provides a distinct isotopic signature, which is a key confirmation point in its mass spectral analysis.[1][2]

Physicochemical Properties and Expected Isotopic Profile

A summary of the key physicochemical properties for this compound is presented below. The theoretical isotopic distribution is critical for confirming the compound's identity via mass spectrometry.[1]

PropertyValueReference
Chemical FormulaC₁₀H₄Cl₂F₃NO[3][4]
Molecular Weight282.05 g/mol [3]
Exact Mass280.9622 u[4]
Melting Point230°C (decomposes)[3]
Predicted pKa5.41 ± 0.40[3]

Table 1: Physicochemical Properties.

The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion.[1][2] The expected m/z values and their relative abundances are crucial for identification.

IonTheoretical m/zRelative Abundance (%)
[M]+280.9622100.0
[M+1]+281.965510.8
[M+2]+282.959263.9
[M+3]+283.96266.9
[M+4]+284.956310.2

Table 2: Expected Isotopic Distribution for C₁₀H₄Cl₂F₃NO. [4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (FA), LC-MS grade

  • 0.22 µm Syringe Filters (PTFE or other chemically compatible membrane)

Sample Preparation

Proper sample preparation is crucial to avoid contamination and instrument blockages.[5][6]

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile in a clean glass vial.[5]

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL LC-MS sample vial to remove any particulates.

Instrumentation and Method

Analysis should be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.[7][8]

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Range (MS1)m/z 100 - 500
Resolution> 20,000 FWHM
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow8 L/min
Data AcquisitionMS1 (Full Scan) and data-dependent MS/MS (ddMS2)
Collision Energy (MS/MS)Ramped (e.g., 15-40 eV) for fragmentation

Table 3: Suggested LC-HRMS Parameters.

Diagrams and Workflows

Experimental Workflow

The overall process from sample handling to final data analysis is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh 1 mg of Compound b Dissolve in 1 mL Solvent (Stock Solution) a->b c Dilute to 10 µg/mL (Working Solution) b->c d Filter with 0.22 µm Syringe Filter c->d e Inject into UHPLC System d->e f Separation on C18 Column e->f g Ionization (ESI+) f->g h Mass Analysis (HRMS) g->h i Extract Ion Chromatogram (EIC) h->i j Confirm Isotopic Pattern i->j k Analyze MS/MS Fragmentation j->k l Generate Report k->l

Caption: General experimental workflow for LC-HRMS analysis.

Postulated Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, providing structural information. The diagram below illustrates a potential fragmentation pathway for the protonated molecule [M+H]⁺.

G parent [M+H]⁺ m/z 281.9698 frag1 Fragment A Loss of HCl parent->frag1 - HCl frag2 Fragment B Loss of CF₃ parent->frag2 - •CF₃ frag3 Fragment C Loss of CO parent->frag3 - CO

Caption: Postulated MS/MS fragmentation of the target compound.

Data Analysis and Expected Results

  • Chromatographic Peak: A sharp, symmetrical peak should be observed for the compound eluting from the C18 column under the specified gradient conditions.

  • Mass Spectrum (MS1): The full scan mass spectrum should prominently feature the isotopic cluster corresponding to the protonated molecule, [M+H]⁺, with an m/z of approximately 281.9698. The observed isotopic pattern must match the theoretical distribution outlined in Table 2, confirming the presence of two chlorine atoms.

  • High-Resolution Data: The measured accurate mass should be within a 5 ppm error tolerance of the theoretical mass, which confirms the elemental composition.

  • MS/MS Spectrum: The fragmentation spectrum will provide confirmatory structural evidence. Common fragmentation pathways for such molecules include the loss of neutral molecules like hydrogen chloride (HCl), carbon monoxide (CO), or radicals such as trifluoromethyl (•CF₃).

Conclusion

The protocol described in this application note provides a robust and reliable method for the mass spectrometry analysis of this compound. By leveraging high-resolution mass spectrometry, researchers can confidently confirm the identity, elemental composition, and structural integrity of the compound, supporting its progression through the drug discovery and development pipeline.

References

Developing Cell Culture Assays for Quinoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds can exert their effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways.[2][4] Accurate and robust in vitro cell-based assays are therefore essential for the primary screening, characterization, and mechanism of action studies of novel quinoline-based therapeutic candidates.[5][6][7]

This document provides a comprehensive set of protocols for a tiered screening approach to evaluate quinoline-based compounds. It covers primary cytotoxicity screening, secondary assays to determine the mode of action, and guidance on investigating underlying molecular mechanisms.

Recommended Screening Cascade

A multi-step screening cascade is an efficient method for identifying and prioritizing promising compounds. The process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed secondary assays to elucidate the mechanism of cell death, such as apoptosis and cell cycle analysis.

G A Primary Screening: Cytotoxicity Assays (e.g., MTT) (Multiple Cell Lines) B Hit Identification & IC50 Determination A->B Identify active compounds C Secondary Assays: Mechanism of Action B->C Prioritize hits D Apoptosis Induction Assays (Annexin V / PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanistic Studies: Signaling Pathway Analysis D->F E->F G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Ligand binding aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Compound Quinoline Compound Mito Mitochondria Compound->Mito Stress signal CytoC Cytochrome c Mito->CytoC releases aCaspase9 Active Caspase-9 CytoC->aCaspase9 Apoptosome formation Apaf1 Apaf-1 Apaf1->aCaspase9 Apoptosome formation Caspase9 Pro-Caspase-9 Caspase9->aCaspase9 Apoptosome formation aCaspase9->Caspase3 aCaspase3 Active Caspase-3 (Executioner) Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis G A Cell Culture & Treatment with Quinoline Compound B Harvest & Wash Cells (Cold PBS) A->B C Fixation (Cold 70% Ethanol) B->C D Staining (PI/RNase Buffer) C->D E Flow Cytometry Data Acquisition D->E F Data Analysis (Cell Cycle Modeling) E->F G Results: % Cells in G0/G1, S, G2/M F->G G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibition removed Compound Quinoline Inhibitor Compound->PI3K inhibits Compound->Akt inhibits Compound->mTORC1 inhibits

References

Application Notes and Protocols for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] The introduction of halogen and trifluoromethyl substituents to the quinoline scaffold can enhance metabolic stability and biological efficacy.[1][3] This document provides an overview of the potential application of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in cytotoxicity assays.

It is important to note that a comprehensive review of scientific literature did not yield specific experimental data on the cytotoxic activity of this compound. Therefore, the application notes and protocols provided herein are based on established methodologies for cytotoxicity assessment and data from structurally analogous quinoline derivatives. These should serve as a foundational guide for initiating research into the potential of this specific compound as an anticancer agent.

Data on Structurally Related Quinoline Derivatives

To offer a perspective on the potential cytotoxic efficacy of this compound, the following table summarizes the in vitro activity of various structurally related substituted quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value is indicative of greater potency.[4]

Compound Class/DerivativeCancer Cell LineIC50 (µM)
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)3.42 - 23.32[1]
Lung (A549)5.97 - 22.01[1]
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)10 ± 2.5[1]
2-Phenylquinolin-4-amine DerivativesColon (HT-29)8.12 - 11.34[1]
7-chloro-4-quinolinylhydrazone derivativesCNS (SF-295)0.314 - 4.65 µg/cm³[4]
Colon (HCT-8)0.314 - 4.65 µg/cm³[4]
4,7-dichloroquinolineVero Cells>100[5]

Experimental Protocols

The following is a detailed protocol for a standard colorimetric cytotoxicity assay, the MTT assay, which is widely used to assess the metabolic activity of cells as an indicator of cell viability.[4][5] This protocol can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][5]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1][5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[1]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[1][5]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening the anticancer potential of a novel compound using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C Add compound dilutions B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for an MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death).[1] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a quinoline derivative, leading to apoptosis.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Compound Quinoline Derivative (e.g., this compound) Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and adaptable strategy for the synthesis of this and similar quinoline structures is a multi-step process. This typically begins with a cyclization reaction to form the core quinoline ring system, followed by functional group manipulations. A plausible and widely used approach is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a diethyl malonate derivative, followed by a high-temperature cyclization.

Q2: Which starting materials are recommended for this synthesis?

A2: Based on the target molecule's structure, the logical starting materials are 3,5-dichloroaniline and a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The aniline provides the benzene ring with the desired chlorine substitution pattern, while the β-ketoester fragment forms the pyridine ring containing the trifluoromethyl and hydroxyl groups.

Q3: What are the critical steps and potential challenges in this synthesis?

A3: The critical steps include the initial condensation, the high-temperature cyclization, and the purification of the final product. Key challenges that may be encountered are:

  • Low reaction yields: This can be due to incomplete reactions, side product formation, or degradation of the product.

  • Side reactions: The high temperatures required for cyclization can sometimes lead to the formation of undesired isomers or polymeric materials.

  • Purification difficulties: The final product may be challenging to purify due to the presence of closely related impurities or poor solubility.

Q4: What safety precautions should be taken during the synthesis?

A4: Standard laboratory safety protocols are essential. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. The synthesis involves high temperatures and potentially corrosive or volatile reagents. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step 1. Insufficient reaction temperature or time. 2. Impure starting materials (aniline or β-ketoester). 3. Inefficient heat transfer in the reaction vessel.1. Ensure the reaction mixture reaches and maintains the optimal temperature (typically 240-260 °C for Dowtherm A). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify starting materials before use. Aniline derivatives can be distilled, and ketoesters can be checked for purity by NMR or GC. 3. Use a suitable high-boiling solvent like Dowtherm A or diphenyl ether and ensure vigorous stirring.
Formation of Multiple Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants.1. Optimize the reaction temperature. A slightly lower temperature with a longer reaction time may improve selectivity. 2. Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Product Precipitation Issues The product does not precipitate upon cooling, or precipitates as an oil.1. After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane to facilitate precipitation. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it again by adding a non-polar solvent.
Difficulty in Product Purification 1. The product may be unstable on silica gel. 2. The product and impurities have similar polarities.1. If decomposition is observed during column chromatography, consider using deactivated silica gel (e.g., treated with triethylamine). 2. Explore recrystallization from different solvent systems. Common solvents for quinoline derivatives include ethanol, acetone, or mixtures with water.
Inconsistent Reaction Outcomes The reaction is sensitive to atmospheric moisture or oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents and reagents are anhydrous.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established methodologies for similar quinoline derivatives.[1][2]

Step 1: Condensation of 3,5-Dichloroaniline and Ethyl 4,4,4-Trifluoroacetoacetate

  • In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0-1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by observing the removal of water, often with a Dean-Stark apparatus.

  • The resulting intermediate, an enamine, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.

  • Slowly and carefully add the crude enamine from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature and reflux for 30-60 minutes. The product is expected to precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and aid in filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Dry the solid product, this compound, under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

  • Alternatively, if significant impurities are present, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Quantitative Data Summary

The following table presents representative data for the synthesis of analogous quinoline derivatives, which can serve as a benchmark for optimizing the synthesis of the target compound.[1]

Compound Step Molecular Formula Molar Mass ( g/mol ) Typical Yield (%) Melting Point (°C)
3,5-DichloroanilineStarting MaterialC₆H₅Cl₂N162.02-49-51
Ethyl 4,4,4-trifluoroacetoacetateStarting MaterialC₆H₇F₃O₃184.11--
This compoundFinal ProductC₁₀H₄Cl₂F₃NO298.05Variable>250 (Decomposes)

Visualizations

Synthetic Pathway

Synthesis_Pathway A 3,5-Dichloroaniline C Condensation Intermediate (Enamine) A->C + B (Condensation) B Ethyl 4,4,4-trifluoroacetoacetate D This compound C->D High Temperature Cyclization (e.g., Dowtherm A, ~250 °C) Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Check_Reagents Check Purity of Starting Materials Problem->Check_Reagents Inconsistent Results Optimize_Temp Optimize Reaction Temperature & Time Problem->Optimize_Temp Low Yield / Side Products Inert_Atmosphere Use Inert Atmosphere Problem->Inert_Atmosphere Inconsistent Results Purification Modify Purification Method Problem->Purification Purification Issues Check_Reagents->Start Re-run Optimize_Temp->Start Re-run Inert_Atmosphere->Start Re-run Success Successful Synthesis Purification->Success

References

Technical Support Center: Gould-Jacobs Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Gould-Jacobs synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1][2] It involves a series of reactions starting with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester.[1][2] This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form.[1][2] Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline.[1][2]

Q2: What are the key steps in the Gould-Jacobs reaction pathway?

The reaction proceeds through the following key steps:

  • Condensation: An aniline reacts with a malonic acid derivative, like diethyl ethoxymethylenemalonate, through nucleophilic attack from the amine nitrogen, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[1][2][3]

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[3][4]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, is in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]

  • Saponification & Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which is then decarboxylated by heating to yield the 4-hydroxyquinoline.[1][2][4]

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[5] This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or Dowtherm A, or via microwave irradiation, which can significantly shorten reaction times and improve yields.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the Gould-Jacobs synthesis that can lead to low yields.

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of the initial condensation product Incomplete reaction or decomposition of reagents.- Ensure a slight excess (1.0-1.2 equivalents) of the malonic ester derivative is used.[5]- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]- Use fresh, high-quality reagents.[5]
Incomplete cyclization Insufficient temperature or reaction time.- Gradually increase the reaction temperature.[5]- Extend the reaction time, but be mindful of potential product degradation.[5]- Consider using microwave heating for more rapid and efficient energy transfer.[3][5]
Formation of dark, tarry materials Decomposition at high temperatures or prolonged heating.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[5]- Use a high-boiling inert solvent for even heating.[5]- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of decarboxylated byproduct Excessively high reaction temperature and/or pressure.- Carefully control the reaction temperature and time.[5]- If using a sealed vessel for microwave synthesis, monitor the pressure and reduce the temperature if necessary.[5]
Product is a viscous oil or difficult to crystallize Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography.[5]- Ensure the high-boiling solvent is thoroughly removed under high vacuum.[5]- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[5]
Poor regioselectivity with asymmetrically substituted anilines Cyclization can occur at two different ortho positions, leading to a mixture of products. This is influenced by both steric and electronic factors of the substituents.[6][7]- This is an inherent challenge with certain substrates. Careful analysis and purification of the resulting isomers are necessary.

Quantitative Data: Optimizing Microwave-Assisted Cyclization

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM) [3]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010181
2300102437
3250201810
4300202428
530052047

Data sourced from a Biotage application note.[3]

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low.[4] Increasing the temperature to 300 °C significantly improves the yield.[4] However, prolonged reaction times at high temperatures can lead to product degradation.[4] An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[4] This highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[3]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[3]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.[3]

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration. The reaction progress can be monitored by TLC.[3] Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[3]

  • Isolation: After completion, cool the reaction mixture to room temperature.[3]

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the aniline and DEEM.

  • Microwave Heating: Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 300 °C) for the optimized time (e.g., 5 minutes).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[3]

  • Purification: Collect the solid by filtration and wash with a suitable solvent (e.g., cold acetonitrile).[8] The crude product can be further purified by recrystallization.

Visualizations

Gould_Jacobs_Pathway Reactants Aniline + Alkoxymethylenemalonate Ester Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline (4-Oxo form) Intermediate->CyclizedProduct Thermal Cyclization (>250 °C) FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct Saponification & Decarboxylation

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Condensation_C Condensation: Aniline + DEEM (100-130°C, 1-2h) Cyclization_C Cyclization: Add high-boiling solvent (e.g., Dowtherm A) Heat to 250°C (30-60 min) Condensation_C->Cyclization_C Workup_C Work-up & Purification: Cool, precipitate, filter Cyclization_C->Workup_C Reaction_MW One-pot Reaction: Aniline + DEEM in vial Heating_MW Microwave Heating: (e.g., 300°C, 5 min) Reaction_MW->Heating_MW Workup_MW Work-up & Purification: Cool, filter Heating_MW->Workup_MW

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

References

Technical Support Center: Friedländer Synthesis of 5,7-dichloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Friedländer synthesis to prepare 5,7-dichloroquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone) to form a quinoline derivative.[1][2] The reaction is typically catalyzed by an acid or a base.[1][3][4] Two primary mechanistic pathways are proposed: one begins with an aldol condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination.[2]

Q2: What are the most common side reactions in the Friedländer synthesis of 5,7-dichloroquinolines?

A2: The most prevalent side reactions include:

  • Self-condensation of the ketone: The methylene-containing reactant can undergo self-aldol condensation, especially under basic conditions, reducing the yield of the desired quinoline.[1]

  • Formation of isomers: If the synthesis of the 2-amino-dichloroaryl ketone precursor is not regioselective, isomeric starting materials can lead to a mixture of quinoline products that are difficult to separate.

  • Decomposition/Tar formation: Suboptimal reaction temperatures, particularly excessive heat, can lead to the decomposition of reactants and the formation of tar-like byproducts.[1]

  • Reaction with solvent: Nucleophilic solvents may react with starting materials or intermediates, especially at elevated temperatures.[5]

Q3: How do I select the appropriate catalyst for my reaction?

A3: The choice of catalyst is substrate-dependent.[1]

  • Acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids (e.g., ZnCl₂) are broadly effective.[1] Trifluoroacetic acid is also a common choice.[1]

  • Base catalysts such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are often used for more reactive substrates.[1]

  • Modern catalysts , including ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts, have been developed to improve efficiency and reaction conditions.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5,7-dichloroquinolines.

Problem 1: Low or No Yield of 5,7-dichloroquinoline

Low product yield is a frequent issue stemming from several factors.[1] The following workflow and table can help diagnose and resolve the problem.

Troubleshooting Workflow: Low Yield

LowYield_Workflow start Low Yield Observed reagents Verify Purity & Stoichiometry of Starting Materials start->reagents conditions Review Reaction Conditions (Temperature, Time, Solvent) reagents->conditions Reagents OK catalyst Evaluate Catalyst Choice & Loading conditions->catalyst Conditions Seem OK optimize Optimize Temperature & Reaction Time conditions->optimize Temp/Time Issue Suspected solvent Screen Alternative Solvents conditions->solvent Solvent Issue Suspected analysis Analyze Byproducts (TLC, LC-MS) catalyst->analysis Catalyst Seems OK new_catalyst Screen Alternative Catalysts (Acid, Base, Lewis Acid) catalyst->new_catalyst Catalyst Ineffective end Improved Yield analysis->end Side Reactions Identified & Mitigated optimize->end solvent->end new_catalyst->end

Caption: A troubleshooting workflow for addressing low yields.

Table 1: Common Causes and Solutions for Low Yield
Potential Cause Recommended Action Justification & Notes
Impure Reactants Verify the purity of the 2-amino-dichlorobenzophenone and the methylene ketone using techniques like NMR or melting point analysis. Purify if necessary.Impurities can inhibit the reaction or lead to unwanted side products.
Inappropriate Catalyst Screen a variety of catalysts. If a Brønsted acid (e.g., p-TsOH) fails, consider a Lewis acid (e.g., ZrCl₄, ZnCl₂) or a base (e.g., KOH).[7][9]The electronic properties of the dichloro-substituted aniline may require a specific type of catalyst to facilitate condensation.
Suboptimal Temperature Optimize the reaction temperature. While heating is often required, excessive temperatures can cause decomposition.[1]For the synthesis of haloquinolines, temperatures can range from ambient to reflux, depending on the catalyst's activity.[4][8]
Incorrect Solvent Test different solvents. Polar aprotic solvents (e.g., DMF, chlorobenzene) are common for acid catalysis, while non-polar solvents (e.g., toluene) may be used for base catalysis.[10] Catalyst-free synthesis in water has also been reported.[11]Solvent polarity can significantly affect reactant solubility and reaction rates.[1]
Self-Condensation If aldol self-condensation is detected, consider switching to acidic conditions, which are less likely to promote this side reaction than basic conditions.[1]Alternatively, using an imine analog of the starting aniline can prevent this side reaction.[10]
Problem 2: Formation of Multiple Products or Difficult Purification

The presence of multiple spots on a TLC plate or difficulties in purifying the final product often indicates the formation of side products or isomers.

Reaction Scheme: Main Reaction vs. Side Reaction

Caption: Desired reaction pathway versus a common side reaction.

Table 2: Troubleshooting Product Impurities
Potential Cause Recommended Action Justification & Notes
Isomeric Impurities Ensure the regiochemical purity of the 2-amino-4,6-dichlorobenzophenone starting material.Impurities like 2-amino-2',4'-dichlorobenzophenone would lead to the formation of isomeric quinoline products.
Aldol Byproducts Analyze the crude product for the presence of aldol self-condensation byproducts. If present, switch from a base to an acid catalyst.[1][10]Acidic conditions generally disfavor the self-condensation of the methylene component.
Incomplete Reaction Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.The electron-withdrawing nature of the chlorine atoms can deactivate the aniline ring, slowing the reaction.[9]
Tar Formation If the reaction mixture turns dark or tarry, reduce the reaction temperature. Consider a milder, more modern catalyst that operates under less harsh conditions.[9]High temperatures can lead to decomposition, especially with strong acid or base catalysts.[10]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Friedländer Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-4,6-dichlorobenzophenone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene). Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Lewis Acid-Catalyzed Synthesis

This protocol utilizes a Lewis acid, which can be effective when Brønsted acids are not.[7]

  • Reaction Setup: To a solution of 2-amino-4,6-dichlorobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL), add ZrCl₄ (10 mol%).[7]

  • Reaction: Stir the reaction mixture at 60 °C and monitor progress by TLC.[7]

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).[7] Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue as needed.

References

Troubleshooting low solubility of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, focusing on challenges related to its low solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

A1: Key properties of this compound are summarized in the table below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueReference
Chemical Formula C₁₀H₄Cl₂F₃NO[1][2]
Molecular Weight 282.05 g/mol [1]
Melting Point 230°C (decomposes)[1]
Predicted pKa 5.41 ± 0.40[1]
Appearance Solid (form may vary)
CAS Number 59108-13-3[1]

Q2: Why is this compound expected to have low solubility in DMSO?

A2: While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, certain structural features of this compound can contribute to poor solubility.[3][4] The planar, aromatic quinoline core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, the trifluoromethyl group, while enhancing metabolic stability, can also increase lipophilicity, potentially limiting solubility in polar aprotic solvents like DMSO.

Q3: What initial steps should I take if I observe low solubility of the compound in DMSO?

A3: If you encounter difficulty dissolving this compound in DMSO, we recommend a systematic approach. Start with gentle methods before proceeding to more energetic techniques to avoid compound degradation. The following workflow outlines the recommended steps.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Final Preparation start Weigh Compound & Add DMSO vortex Vortex at Room Temperature start->vortex observe Visually Inspect for Dissolution vortex->observe sonicate Sonication observe->sonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) observe->filter Completely Dissolved heat Gentle Heating sonicate->heat Still Incomplete sonicate->filter Dissolved cosolvent Use of Co-solvents heat->cosolvent Precipitation Still Occurs heat->filter Dissolved cosolvent->filter Dissolved aliquot Aliquot & Store at -20°C or -80°C filter->aliquot

Figure 1. Stepwise workflow for dissolving this compound in DMSO.

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in DMSO at room temperature with vortexing.

Cause: The kinetic energy provided by vortexing alone may be insufficient to overcome the crystal lattice energy of the solid compound.

Solution:

  • Sonication: Utilize a bath sonicator to provide additional energy for dissolution.[5] This method can help break up solid aggregates and enhance solvent interaction with the compound.

  • Gentle Heating: Carefully warm the solution in a water bath.[5] Modest increases in temperature can significantly improve the solubility of many organic compounds.[6][7]

Experimental Protocol: Dissolution with Sonication and Gentle Heating

  • Accurately weigh the desired amount of this compound and place it in a sterile, appropriate-sized tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minute intervals. Visually inspect for dissolution after each interval.

  • If sonication is insufficient, transfer the tube to a 37°C water bath for 5-10 minute intervals.[5] Gently vortex the tube periodically.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature before use.

  • For long-term storage, sterile filter the stock solution through a 0.22 µm syringe filter and store in single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[5]

MethodTemperatureDurationNotes
Vortexing Room Temperature2-5 minInitial standard procedure.
Sonication Room Temperature10-30 minUse a bath sonicator to avoid direct probe contamination.
Gentle Heating 37-50°C5-15 minMonitor closely to avoid potential compound degradation at higher temperatures.
Issue 2: The compound dissolves with heating but precipitates upon cooling or dilution into aqueous media.

Cause: The compound has reached its saturation point in DMSO at room temperature, or its solubility is significantly lower in the final aqueous assay buffer. This is a common issue for hydrophobic compounds.

Solution:

  • Use of Co-solvents: The addition of a co-solvent can help maintain the solubility of the compound in a mixed solvent system.[8][9] The choice of co-solvent will depend on the specific experimental requirements and cell tolerance.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous solution can enhance solubility.[6][8] Given the predicted acidic pKa of the 4-hydroxy group, increasing the pH of the final buffer might improve solubility.

Experimental Protocol: Use of Co-solvents

  • Prepare a high-concentration stock solution of this compound in 100% DMSO using the methods described above.

  • For serial dilutions, instead of diluting directly into an aqueous buffer, perform intermediate dilutions in a mixture of DMSO and a suitable co-solvent.

  • A common strategy is to use a co-solvent like PEG 400 or ethanol. For example, a 1:1 mixture of DMSO:PEG 400 can be effective.

  • The final dilution into the aqueous assay medium should be done carefully with rapid mixing to minimize precipitation.

  • Always include a vehicle control with the same final concentration of DMSO and co-solvent in your experiments.

Co-solventTypical Concentration Range in Final AssayNotes
Ethanol 0.1 - 1%Can be cytotoxic at higher concentrations.
PEG 400 0.1 - 5%Generally well-tolerated by cells.
NMP < 1%A powerful solvent, but potential for higher toxicity.

Signaling Pathway Context

Quinoline derivatives are known to interact with a variety of cellular signaling pathways. While the specific targets of this compound may require experimental determination, related compounds have been shown to modulate pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates a generalized signaling pathway that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT NFkB NF-kB AKT->NFkB NFkB->Transcription Quinoline 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Quinoline->MEK Inhibition? Quinoline->PI3K Inhibition?

Figure 2. Potential interaction of a quinoline derivative with the MAPK/ERK and PI3K/AKT signaling pathways.

References

Preventing degradation of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues and prevent the degradation of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in solution.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: I am observing a change in the color (e.g., yellowing) of my this compound solution over time.

  • Possible Cause: Discoloration is a common indicator of chemical degradation, often due to oxidation or photodegradation. The quinoline ring system, particularly with activating hydroxyl groups, can be susceptible to light and oxidative stress.

  • Solution:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[1][2] Conduct experiments under subdued lighting conditions whenever possible.

    • Use Freshly Prepared Solutions: For sensitive assays, it is best to prepare solutions fresh on the day of use.

    • Inert Atmosphere: If oxidation is suspected, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. You can also store the solution under an inert atmosphere.

Issue 2: My experimental results are inconsistent, or I am seeing a loss of compound potency in my bioassays.

  • Possible Cause: Inconsistent results or a decrease in biological activity are strong indicators of compound degradation. The concentration of the active parent compound may be decreasing over time due to instability in your experimental medium or storage conditions.

  • Solution:

    • Verify Solution Stability: Perform a preliminary stability study under your specific experimental conditions (e.g., buffer composition, pH, temperature). Analyze the solution at different time points using a stability-indicating analytical method, such as HPLC, to quantify the amount of parent compound remaining.

    • Control pH: The stability of quinoline derivatives can be highly pH-dependent.[1][2] Use a buffered solution to maintain a stable pH throughout your experiment. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7) is often a good practice.

    • Optimize Storage Conditions: If you need to store stock solutions, evaluate the stability at different temperatures (e.g., room temperature, 4°C, and -20°C). Generally, storing solutions at lower temperatures can slow down degradation rates.

Issue 3: I see new, unexpected peaks appearing in my chromatograms when analyzing my compound solution.

  • Possible Cause: The appearance of new peaks in your analytical run (e.g., by HPLC or LC-MS) suggests the formation of degradation products.

  • Solution:

    • Conduct Forced Degradation Studies: To understand the potential degradation pathways, it is recommended to perform forced degradation (stress testing) studies.[1][2][3][4] This involves intentionally exposing the compound to harsh conditions to generate potential degradants. This information is crucial for developing a robust, stability-indicating analytical method.

    • Identify Degradation Products: Use techniques like LC-MS/MS to identify the mass of the degradation products.[5][6][7] This can provide insights into the degradation mechanism (e.g., hydrolysis, oxidation).

    • Method Specificity: Ensure your analytical method can separate the parent compound from all potential degradation products. This is a key requirement for a "stability-indicating" method.

Data Presentation: Forced Degradation Study Design

To systematically investigate the stability of this compound, a forced degradation study should be conducted. The following table outlines the recommended stress conditions, based on ICH guidelines.[1][2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress ConditionRecommended Reagent and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°CTo test for degradation in an acidic environment.
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°CTo test for degradation in a basic environment.
Oxidation 3% to 30% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative degradation.[2][3]
Thermal Degradation 60°C to 80°C (in solid state and in solution)To assess the impact of heat on stability.
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)To determine light sensitivity.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • For Hydrolysis: Mix a portion of the stock solution with the acidic or basic solution (e.g., 1:1 v/v) and incubate at the desired temperature.

    • For Oxidation: Mix a portion of the stock solution with the hydrogen peroxide solution and keep it at room temperature.

    • For Thermal Stress: Place a solution of the compound in a vial and keep it in an oven at the desired temperature. For solid-state thermal stress, place the powdered compound in an oven.

    • For Photostability: Expose a solution of the compound to a calibrated light source. A control sample should be wrapped in aluminum foil to protect it from light.[8]

  • Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. If necessary, neutralize the sample (for acid and base hydrolysis). Dilute the sample to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for quinoline derivatives.[9][10][11]

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could consist of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer).

    • Solvent B: Acetonitrile or methanol.

  • Detection: UV detection is suitable for quinoline compounds. The detection wavelength should be set at the absorption maximum of this compound.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[12] The specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Mandatory Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound hydrolysis_product Potential Hydrolysis Products (e.g., dehalogenation, or ring opening under harsh conditions) parent->hydrolysis_product H+/OH- oxidation_product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) parent->oxidation_product [O] photo_product Photodegradation Products (e.g., radical-mediated products, decomposition) parent->photo_product

Caption: Potential degradation pathways for this compound.

experimental_workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench Reaction (if needed) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze data Calculate % Degradation and Identify Degradants (LC-MS) analyze->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic issue Problem Observed: Inconsistent Results / Color Change / New Peaks check_light Is the solution protected from light? issue->check_light check_ph Is the pH of the solution controlled? issue->check_ph check_temp Are storage/experimental temperatures optimized? issue->check_temp check_freshness Are you using freshly prepared solutions? issue->check_freshness solution_light Store in amber vials or wrap in foil. check_light->solution_light No solution_ph Use a suitable buffer system. check_ph->solution_ph No solution_temp Store at lower temperatures (e.g., 4°C or -20°C). check_temp->solution_temp No solution_freshness Prepare solutions fresh daily. check_freshness->solution_freshness No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of Chlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of chlorinated quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of chlorinated quinoline compounds in a question-and-answer format.

Issue 1: My chlorinated quinoline is decomposing on the silica gel column.

  • Question: I am attempting to purify my chlorinated quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.

    • Use an Alternative Stationary Phase:

      • Alumina: Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[1]

      • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]

    • Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.[1]

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere can prevent oxidation.[1]

Issue 2: My chlorinated quinoline is streaking or showing poor separation on TLC/column.

  • Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]

    • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and separation by competing for the active sites on the silica gel.[1][2]

    • Mobile Phase pH Adjustment: For techniques like HPLC, adjusting the pH of the mobile phase is critical. For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[2]

    • Employ a Highly Deactivated Column: In HPLC, use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]

Issue 3: I am having difficulty separating chlorinated quinoline isomers.

  • Question: My reaction has produced a mixture of regioisomers of a chlorinated quinoline, and they are co-eluting during chromatography. How can I separate them?

  • Answer: The separation of isomers is a common challenge due to their similar physicochemical properties.[3]

    • Optimize Chromatographic Conditions:

      • HPLC: Reversed-phase HPLC (RP-HPLC) is a powerful technique for isomer separation. Careful optimization of the mobile phase composition, pH, and stationary phase chemistry is crucial.[3] Experiment with different solvent gradients and buffer systems.

      • GC: For volatile isomers, gas chromatography (GC) can provide excellent resolution.

      • SFC: Supercritical fluid chromatography (SFC) is another effective technique for isomer separation.[3]

    • Fractional Crystallization: It may be possible to separate isomers by fractional crystallization. This involves finding a solvent in which the isomers have slightly different solubilities.

    • Derivative Formation: In some cases, it may be necessary to derivatize the mixture to introduce a functional group that allows for easier separation. The desired isomer can then be regenerated after purification. A classic example for quinolines is the formation of picrate or phosphate salts, which can be crystallized and then the free base regenerated.[4]

Issue 4: My chlorinated quinoline derivative is not crystallizing.

  • Question: I have prepared a solution of my chlorinated quinoline derivative for recrystallization, but no crystals have formed. What could be the issue?

  • Answer: The absence of crystal formation can stem from several factors:[5]

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent.[5]

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[5]

    • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.[5]

    • Troubleshooting Steps:

      • Induce Nucleation: Gently scratch the inside of the vessel with a glass rod or add a seed crystal of the pure compound.[5]

      • Increase Supersaturation: Slowly evaporate the solvent or cool the solution to a lower temperature.[5]

      • Change the Solvent System: Try a different solvent or use a solvent/anti-solvent system. Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to a solution of your compound until it becomes cloudy, then warm until it is clear and allow to cool slowly.[5]

Issue 5: My chlorinated quinoline "oils out" instead of crystallizing.

  • Question: When I try to recrystallize my chlorinated quinoline, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid.

    • Troubleshooting Steps:

      • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[5]

      • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[5]

      • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoline Derivatives

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[6]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[6]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[6]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[6]

Experimental Protocols

Protocol 1: Purification of a Chlorinated Quinoline using a Deactivated Silica Gel Column

  • Preparation of the Deactivating Eluent: Prepare the desired eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate). To this eluent, add 1% (v/v) triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the deactivating eluent.

    • Pack the column with the slurry.

    • Flush the packed column with 2-3 column volumes of the deactivating eluent.

  • Sample Loading:

    • Dissolve the crude chlorinated quinoline in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution:

    • Elute the column with the deactivating eluent, either isocratically or using a gradient of increasing polarity.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chlorinated quinoline.

Protocol 2: Recrystallization of a Chlorinated Quinoline via Salt Formation

  • Dissolution: Dissolve the crude chlorinated quinoline in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Salt Formation: Slowly add a solution of an acid (e.g., hydrochloric acid in ethanol or picric acid in ethanol) to the quinoline solution with stirring. The corresponding salt should precipitate.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization of the Salt: Recrystallize the salt from a suitable solvent system to achieve high purity. This may require some experimentation to find the optimal solvent.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Make the solution basic by adding a suitable base (e.g., sodium hydroxide solution or aqueous ammonia) until the free base precipitates.

  • Final Purification:

    • Collect the precipitated pure chlorinated quinoline by filtration, wash with water, and dry thoroughly.

    • Alternatively, extract the free base into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for Chlorinated Quinolines cluster_chromatography Chromatography Options crude Crude Chlorinated Quinoline tlc TLC Analysis crude->tlc decision Single Spot? tlc->decision direct_purification Direct Purification (Crystallization/Distillation) decision->direct_purification Yes column Column Chromatography decision->column No purified Pure Product direct_purification->purified silica Silica Gel (+ Basic Modifier) column->silica alumina Alumina (Neutral/Basic) column->alumina rp_hplc Reversed-Phase HPLC column->rp_hplc silica->purified alumina->purified rp_hplc->purified

Caption: General purification workflow for chlorinated quinolines.

Troubleshooting_Decomposition Troubleshooting Decomposition on Silica Gel cluster_solutions Potential Solutions cluster_alt_phases Alternative Phases start Decomposition on Silica Gel Column deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) start->deactivate_silica alt_stationary_phase Use Alternative Stationary Phase start->alt_stationary_phase fast_cold Run Column Fast & Cold start->fast_cold end Successful Purification deactivate_silica->end Problem Solved alumina Alumina alt_stationary_phase->alumina florisil Florisil/Cellulose alt_stationary_phase->florisil c18 Reversed-Phase (C18) alt_stationary_phase->c18 fast_cold->end alumina->end florisil->end c18->end

Caption: Troubleshooting decision tree for decomposition on silica gel.

References

Minimizing off-target effects of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data specifically for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, this guide provides information based on the broader class of quinoline-based kinase inhibitors. The potential off-target effects and troubleshooting strategies described herein are general considerations for this class of compounds and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with this compound. How can we determine if this is an off-target effect?

A1: Distinguishing on-target from off-target effects is crucial for interpreting your results.[1] Here are several strategies to consider:

  • Dose-Response Correlation: Titrate the compound to the lowest effective concentration that still inhibits the intended target.[1] A strong correlation between the extent of target inhibition and the observed phenotype suggests an on-target effect.[1]

  • Rescue Experiments: If possible, express a form of the target kinase that is resistant to the inhibitor.[1] Reversal of the phenotype upon expression of the resistant mutant would indicate an on-target effect.[1]

  • Kinome Profiling: A broad kinase screen can identify other kinases that are inhibited by the compound at the concentrations used in your experiments.[2]

Q2: Our compound shows high potency in biochemical assays but is significantly less effective in our cellular experiments. What could be the cause?

A2: This is a common challenge in drug development.[1][3] Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like the octanol-water partition coefficient (LogP) can provide insights into potential cell permeability.[1]

  • High ATP Concentration in Cells: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in a cellular context.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement: It is essential to confirm that the compound is engaging with its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.

Q3: We are observing cytotoxicity at concentrations required for target inhibition. How can we mitigate this?

A3: Cytotoxicity can arise from on-target or off-target effects. Here are some troubleshooting steps:

  • Confirm On-Target Toxicity: Determine if the cytotoxicity is a known consequence of inhibiting the primary target.

  • Assess Off-Target Liabilities: Broader profiling of the compound against a panel of kinases and other cellular targets may reveal off-target interactions responsible for the toxicity.[2]

  • Optimize Concentration and Treatment Duration: Perform a time-course and dose-response experiment to find the optimal conditions that achieve target inhibition with minimal toxicity.[1]

  • Consider Alternative Compounds: If the therapeutic window is too narrow, exploring structurally related analogs with an improved selectivity profile may be necessary.

Q4: How can we proactively assess the selectivity of this compound?

A4: Assessing kinase inhibitor selectivity early is a critical step.[4] A multi-faceted approach is recommended:

  • In Vitro Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >400) to determine its inhibitory activity at a fixed concentration or to generate IC50 values for a range of kinases.[5]

  • Binding Assays: Techniques like competitive binding assays can measure the dissociation constant (Kd) of the inhibitor-kinase complex for a broad range of kinases.[6]

  • Cellular Target Engagement Assays: Confirm that the inhibitor binds to its intended target in a cellular environment.

  • Computational Modeling: Molecular docking can help predict potential off-target interactions based on the structural similarities of kinase ATP-binding sites.[7]

Quantitative Data on Related Quinoline-Based Inhibitors

The following tables summarize the in vitro inhibitory activity of various quinoline-based compounds against a panel of kinases. This data for structurally related molecules can provide insights into the potential selectivity profile of this compound.

Table 1: Inhibitory Activity of Quinoline Derivatives against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Percent InhibitionReference Compound
Compound 1 (Isatin-Quinazoline Hybrid)EGFR83-Sunitinib
Compound 1 (Isatin-Quinazoline Hybrid)VEGFR-276-Sunitinib
Compound 1 (Isatin-Quinazoline Hybrid)HER2138-Sunitinib
Compound 2 (4-Anilinoquinazoline derivative)EGFR-47.78%-
Compound 2 (4-Anilinoquinazoline derivative)VEGFR-2-47.75%-
Compound 2 (4-Anilinoquinazoline derivative)HER2-67.75%-
Compound 3 (EphB-selective derivative)EphB1-58.89%Staurosporine
Compound 3 (EphB-selective derivative)EphB2-76.32%Staurosporine
Compound 3 (EphB-selective derivative)EphB3->93%Staurosporine
Compound 3 (EphB-selective derivative)EphB4-70.15%Staurosporine

Data adapted from a comparative analysis of quinazoline derivatives.[8]

Table 2: Inhibitory Activity of a Quinoline-Based RIP2 Kinase Inhibitor and Analogs

CompoundRIP2 IC50 (nM)hERG IC50 (µM)Kinases Inhibited >70% at 1 µM
GSK583131.2Not specified
Analog 713>3015 out of 299

Data from a study on quinoline-based RIP2 kinase inhibitors.[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Panel (Radiometric Format)

This protocol describes a common method for in vitro kinase profiling to determine the potency and selectivity of an inhibitor against a broad panel of kinases.[5]

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[5]

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses whether the inhibitor binds to its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Cell lysis buffer

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting or another protein detection method

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples on ice.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of the target protein in the soluble fraction using Western blotting or another quantitative protein detection method.

  • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor GF Growth Factor GF->Receptor RAS RAS Adaptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: A generic MAP Kinase signaling pathway, a common target of quinoline-based inhibitors.

Experimental_Workflow start Start: Unexpected Phenotype Observed biochem Biochemical Assay: Confirm Target Inhibition (IC50) start->biochem cellular Cellular Assay: Confirm Target Engagement (CETSA) start->cellular dose_response Dose-Response & Time-Course: Correlate Phenotype with Target Inhibition biochem->dose_response cellular->dose_response rescue Rescue Experiment: Express Resistant Mutant dose_response->rescue profiling Kinome-wide Selectivity Profiling dose_response->profiling conclusion Conclusion: On-Target vs. Off-Target Effect rescue->conclusion profiling->conclusion

Caption: Workflow for investigating unexpected phenotypes from a kinase inhibitor.

Troubleshooting_Logic start Problem: Low Potency in Cellular vs. Biochemical Assay q1 Is the compound cell-permeable? start->q1 q2 Is the target engaged in cells? q1->q2 Yes sol1 Action: Modify structure to improve LogP. Consider prodrug strategy. q1->sol1 No q3 Is the compound an ATP-competitive inhibitor? q2->q3 Yes sol2 Action: Perform Cellular Thermal Shift Assay (CETSA). q2->sol2 No sol3 Action: Consider high intracellular ATP concentration. Measure potency in low ATP conditions. q3->sol3 Yes sol4 Action: Investigate cellular efflux (e.g., P-gp substrate) and metabolism. q3->sol4 No/Unknown

Caption: A decision tree for troubleshooting discrepancies in inhibitor potency.

References

Technical Support Center: Improving the Stability of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling and stabilizing trifluoromethyl-containing compounds. The following sections address common stability issues, offer troubleshooting advice, and provide standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?

A1: The trifluoromethyl group is widely used due to the unique properties it imparts to a molecule. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[1] This enhanced metabolic stability can lead to a longer drug half-life and improved efficacy.[1][2] Additionally, its strong electron-withdrawing nature and lipophilicity can improve a compound's binding affinity to biological targets, cell membrane permeability, and overall bioavailability.[1][3]

Q2: Are all trifluoromethyl-containing compounds inherently stable?

A2: While the C-F bond itself is very strong, the overall stability of the molecule depends on its entire structure and the conditions it is exposed to.[2][4] The -CF3 group is generally considered inert, but instability often arises from other labile functional groups within the molecule (e.g., esters, amides) or from specific environmental stressors.[5][6] In some cases, the -CF3 group itself can degrade, particularly under harsh conditions like high pH or in the presence of strong acids.[5][7][8]

Q3: What are the primary pathways through which trifluoromethyl compounds degrade?

A3: Degradation can occur through several mechanisms:

  • Hydrolysis: The -CF3 group can be susceptible to hydrolysis, especially under alkaline (basic) conditions, which can convert it into a carboxylic acid (-COOH).[5] This is a known pathway for compounds like trifluoromethylphenols.[5][7] More commonly, hydrolysis affects other susceptible groups like esters or amides elsewhere in the molecule.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[5] For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[5] The rate of photodegradation can be influenced by the presence of other groups, such as nitrogen atoms in an aromatic ring, which can diminish degradation rates.[9]

  • Oxidative Degradation: Reactive oxygen species can attack the molecule, often at the aromatic ring or other susceptible sites, leading to various degradation products.[5]

  • Thermal Degradation: High temperatures can provide the energy needed to break bonds and cause decomposition.[10]

  • Metabolic Degradation: In biological systems, enzymes (like cytochrome P450) can metabolize the compound, although the -CF3 group is known to block metabolism at its site of attachment.[1][11]

Troubleshooting Guide

Q4: My -CF3 compound is showing new peaks in the HPLC after being in an aqueous buffer for a few hours. What's happening?

A4: This is a classic sign of degradation, most likely due to hydrolysis.

  • Initial Action: First, identify the conditions causing the instability. The most common culprit is pH.

  • Troubleshooting Steps:

    • Check the pH of your buffer. Many compounds with -CF3 groups on an aromatic ring (trifluoromethylarenes) are particularly susceptible to hydrolysis under basic (alkaline) conditions.[5][7]

    • Perform a rapid pH screen. Prepare small-scale solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyze them by HPLC over a time course (e.g., 0, 2, 6, 24 hours). This will pinpoint the pH range where the compound is least stable.

    • Analyze the degradants. If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. A mass increase corresponding to the replacement of -CF3 with -COOH is a strong indicator of trifluoromethyl group hydrolysis.[5]

  • Solutions:

    • Adjust Buffer pH: If degradation is observed at high or low pH, adjust your experimental buffer to a pH where the compound is stable.

    • Use Co-solvents: If solubility is an issue, consider using a co-solvent like acetonitrile or DMSO.[5] However, be aware that the co-solvent could potentially influence the degradation pathway.[5]

    • Lower Temperature: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow the rate of degradation.

Q5: I'm working in the solid state, but my compound's purity is decreasing over time. What should I do?

A5: Solid-state instability can be caused by factors like moisture, light, temperature, or the compound's physical form (polymorphism).

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or in the dark to prevent photodegradation.[5]

    • Control Humidity: Store the compound in a desiccator to protect it from moisture, which can facilitate hydrolysis even in the solid state.

    • Control Temperature: Store at a consistent, cool temperature as recommended on the material's safety data sheet.

    • Consider Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be less stable. This often requires advanced solid-state characterization (e.g., XRPD, DSC) to diagnose.

Q6: My compound seems to degrade rapidly during in vitro metabolic stability assays. I thought the -CF3 group was supposed to prevent this?

A6: While the -CF3 group is an effective metabolic blocker at its point of attachment, metabolism can still occur at other sites on the molecule.[11]

  • Troubleshooting Steps:

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites being formed. This will reveal the "metabolic hotspot" on your molecule.

    • Compare to a Control: If you have an analog without the -CF3 group (e.g., with a -CH3 group instead), comparing their metabolic profiles can confirm the blocking effect of the -CF3 group and highlight other vulnerable sites.[11]

  • Solutions:

    • Structural Modification: The primary strategy is to modify the identified metabolic hotspot. This is a key activity in medicinal chemistry, often involving the introduction of other blocking groups (like fluorine or another -CF3 group) at the vulnerable position.

Stabilization Strategies & Data

Proactively enhancing the stability of trifluoromethyl-containing compounds involves careful formulation and storage.

Table 1: Impact of pH on the Hydrolytic Stability of Trifluoromethylphenols (TFMPs)

This table summarizes the observed hydrolytic stability of different TFMP isomers at various pH levels. Data is synthesized from kinetic studies.

CompoundpH 6.2pH 7.0 - 8.0pH > 9.0Primary Degradation Product
2-Trifluoromethylphenol No DegradationSlow HydrolysisModerate Hydrolysis2-Hydroxybenzoic Acid
3-Trifluoromethylphenol High StabilityHigh StabilityHigh StabilityN/A
4-Trifluoromethylphenol Slow HydrolysisModerate HydrolysisRapid Hydrolysis4-Hydroxybenzoic Acid

Data synthesized from findings reported on the hydrolytic degradation of trifluoromethylphenols.[7]

Table 2: Effect of -CF3 Substitution on Metabolic Stability

This table provides a comparative summary of how replacing a metabolically labile methyl (-CH3) group with a trifluoromethyl (-CF3) group typically affects metabolic stability parameters in in vitro assays.

ParameterCompound with -CH3 GroupCompound with -CF3 GroupRationale
Metabolic Pathway Oxidation to -CH2OH, -CHO, -COOHBlocked at the site of substitutionThe high energy of the C-F bond prevents CYP-mediated oxidation.[11]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic site limits the formation of downstream metabolites.[11]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[11]
Intrinsic Clearance (CLint) HigherLowerBlocking metabolism reduces the liver's intrinsic capacity to clear the drug.[11]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) for a Novel -CF3 Compound

This protocol outlines a general procedure to intentionally degrade a compound to identify potential degradation products and establish stability-indicating analytical methods.[10][12]

Objective: To determine the degradation profile of a trifluoromethyl-containing compound under various stress conditions.

Conditions to be Tested:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to a light source providing NLT 1.2 million lux hours and 200 watt-hours/m² of UV light.[10]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • For hydrolysis and oxidation, add an aliquot of the stock solution to the stressor solution (HCl, NaOH, or H₂O₂).

    • For thermal stress, place the solid compound in a vial in a calibrated oven.

    • For photostability, place the compound solution in a photostability chamber. Also, prepare a "dark" control sample wrapped in aluminum foil.

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Sample Quenching: At each time point, draw an aliquot and immediately quench the reaction. For acid/base hydrolysis, neutralize with an equimolar amount of base/acid. For other conditions, dilution in the mobile phase may be sufficient.

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically RP-HPLC with UV and MS detection.

  • Data Evaluation: Compare the chromatograms of stressed samples to the control (t=0) sample. Identify and quantify the degradation products. Use MS data to propose structures for the major degradants.

Visualizations

Degradation Pathway and Troubleshooting

The following diagrams illustrate common degradation pathways and a logical workflow for troubleshooting stability issues.

G Figure 1: Common Degradation Pathways for Aryl-CF3 Compounds cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_metabolic Metabolic Stability ArylCF3_H Aryl-CF3 CarboxylicAcid Aryl-COOH ArylCF3_H->CarboxylicAcid OH- (Alkaline pH) ArylCF3_P Aryl-CF3 TFA Trifluoroacetic Acid (TFA) + Other Products ArylCF3_P->TFA UV Light ArylCH3 Metabolically Labile Site (e.g., Aryl-CH3) Metabolite Oxidized Metabolite (e.g., Aryl-CH2OH) ArylCH3->Metabolite CYP Enzymes ArylCF3_M Metabolically Stable Site (e.g., Aryl-CF3) NoReaction No Reaction at CF3 Site

Figure 1: Common Degradation Pathways for Aryl-CF3 Compounds

G Figure 2: Workflow for Troubleshooting CF3 Compound Instability start Instability Suspected (e.g., new HPLC peaks) check_cond Identify Stress Condition: Is it in solution or solid state? start->check_cond solution In Solution check_cond->solution Solution solid Solid State check_cond->solid Solid check_ph Perform pH Screen (e.g., pH 3, 7, 9) solution->check_ph check_solid_env Assess Storage Conditions: Light, Moisture, Heat solid->check_solid_env ph_degrades Degradation is pH-dependent? check_ph->ph_degrades adjust_ph Optimize Formulation: 1. Adjust buffer to stable pH 2. Lower storage temperature 3. Use co-solvents cautiously ph_degrades->adjust_ph Yes check_light Perform Photostability Test (Light vs. Dark Control) ph_degrades->check_light No light_degrades Degradation in light? check_light->light_degrades protect_light Protect from light: Use amber vials or store in dark light_degrades->protect_light Yes improve_storage Optimize Storage: 1. Store in dark (amber vial) 2. Store in desiccator 3. Control temperature check_solid_env->improve_storage

Figure 2: Workflow for Troubleshooting CF3 Compound Instability

References

Technical Support Center: Addressing Resistance to Quinoline-Based Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigating quinoline antimalarial resistance. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the "why" behind the experimental choices you make in the lab. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to confidently navigate the complexities of quinoline resistance in Plasmodium falciparum.

This resource is structured to address issues from the ground up, starting with fundamental questions and progressing to detailed troubleshooting for the assays you use every day.

Section 1: Foundational FAQs - Understanding the "Why"

This section addresses the core principles of quinoline resistance. A solid grasp of these mechanisms is the first step in designing robust experiments and correctly interpreting your results.

Q1: What is the primary mechanism of chloroquine (CQ) resistance in P. falciparum?

A1: The principal driver of chloroquine resistance is the accumulation of specific mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[1][2][3] PfCRT is a protein located on the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the drug concentrates.[1][4][5] In its mutated form, PfCRT is thought to function as a transporter that actively expels chloroquine from the DV, reducing the drug's concentration at its site of action and thus rendering it ineffective.[1][2][5][6] The K76T mutation (a change from lysine to threonine at codon 76) is the most critical marker for CQ resistance.[2][4]

Q2: How does the P. falciparum multidrug resistance protein 1 (pfmdr1) contribute to quinoline resistance?

A2: The pfmdr1 gene, which codes for a P-glycoprotein homolog, plays a significant modulatory role in resistance to multiple quinoline drugs.[3][7][8] Its contribution is twofold:

  • Point Mutations: Specific mutations, such as N86Y, can decrease susceptibility to chloroquine while paradoxically increasing susceptibility to drugs like mefloquine and lumefantrine.[9]

  • Gene Amplification (Copy Number Variation): An increase in the copy number of the pfmdr1 gene is strongly associated with resistance to mefloquine and can also impact the efficacy of partner drugs used in artemisinin-based combination therapies (ACTs).[3][10][11]

Q3: What is the molecular basis for piperaquine (PPQ) resistance?

A3: While PfCRT mutations can contribute, the primary marker for piperaquine resistance, especially in Southeast Asia, is the amplification of the plasmepsin 2 and plasmepsin 3 genes (pfplasmepsin 2-3).[12][13][14][15] These genes encode aspartic proteases involved in hemoglobin degradation within the digestive vacuole.[14] Increased copies of these genes are thought to help the parasite overcome the effects of piperaquine, though the precise mechanism is still under active investigation.[12][13][15]

Q4: What is a "resistance reverser" like verapamil, and why is it used experimentally?

A4: Verapamil is a calcium channel blocker that can reverse chloroquine resistance in laboratory settings.[1][16][17] It is believed to work by inhibiting the drug efflux function of the mutated PfCRT transporter, thereby restoring chloroquine accumulation within the parasite's digestive vacuole.[1][16][17] In experiments, demonstrating verapamil-reversible resistance is a classic hallmark used to confirm that the resistance phenotype is PfCRT-mediated.[1]

Section 2: Troubleshooting In Vitro Drug Susceptibility Assays

This is the most common area where researchers encounter issues. Here, we address specific problems in a question-and-answer format to get your assays back on track.

Q5: My SYBR Green I assay results show high background fluorescence and poor signal-to-noise ratio. What's causing this?

A5: This is a frequent challenge. High background in the SYBR Green I assay is often caused by two main factors:

  • Hemoglobin Interference: The lysis buffer used to release parasite DNA also releases hemoglobin from the red blood cells. Hemoglobin's absorption spectrum overlaps with the excitation/emission wavelengths of SYBR Green I, which quenches the fluorescent signal.[18]

  • Detergent Effects: Detergents in the lysis buffer, while necessary for cell breakdown, can contribute to background fluorescence.[18]

Troubleshooting Steps:

  • Wash the Plates: Before adding the lysis buffer, gently spin down your 96-well plate and wash the cells with 1x PBS to remove residual hemoglobin and medium components.

  • Optimize Lysis Buffer: Ensure your lysis buffer components (Tris, EDTA, Saponin, Triton X-100) are at the correct concentrations. Some protocols suggest a "freeze-thaw" cycle after adding the buffer to ensure complete lysis before reading.[19]

  • Consider a Whole-Cell Assay: A modified protocol exists that avoids lysis altogether. In this "Cell-MSF" assay, intact cells are stained, washed, and resuspended in PBS before reading, which significantly reduces background from hemoglobin and detergents.[18]

Q6: The IC50 values from my pLDH assay are inconsistent between experiments. Why?

A6: The parasite lactate dehydrogenase (pLDH) assay measures the metabolic activity of viable parasites.[20][21] Inconsistency often stems from variability in this metabolic activity.

Troubleshooting Steps:

  • Strict Parasite Synchronization: The pLDH assay is most reliable when parasites are tightly synchronized to the ring stage at the start of the assay. Different parasite stages express varying levels of pLDH, so an asynchronous culture will give variable results.[22]

  • Check Incubation Time: For slow-acting drugs, a standard 48- or 72-hour incubation may not be sufficient to see the full effect on parasite viability.[23] You may need to extend the incubation period or, for gametocyte assays, add a drug-free recovery period before measuring pLDH activity.[24]

  • Initial Parasitemia and Hematocrit: Ensure you start every assay with the exact same initial parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). Even small deviations can alter the growth dynamics and final pLDH readout.

  • Substrate Stability: The Malstat reagent components can degrade over time. Ensure they are stored correctly and prepare fresh working solutions for each experiment.

Q7: I'm getting a flat dose-response curve for a known drug, suggesting no inhibition. What should I check first?

A7: A flat curve, where parasite growth is high even at the highest drug concentrations, points to one of several critical issues.

Troubleshooting Decision Workflow

start Flat Dose-Response Curve (No Inhibition) drug_prep Check Drug Stock & Dilutions start->drug_prep Is the drug active? parasite_health Assess Parasite Viability (Control Wells) start->parasite_health Are parasites growing? assay_protocol Review Assay Protocol (Incubation, Reagents) start->assay_protocol Is the assay working? is_resistant Is Parasite Strain Known Resistant? start->is_resistant solve_drug Remake Drug Stocks. Verify Dilution Series. drug_prep->solve_drug solve_parasite Check Culture Health. Use fresh parasites. parasite_health->solve_parasite solve_protocol Optimize Incubation Time. Check Reagent Expiry. assay_protocol->solve_protocol is_resistant->drug_prep No/Unsure solve_resistance Genotype for Markers (pfcrt, pfmdr1, etc.). Test on Sensitive Strain. is_resistant->solve_resistance Yes

Caption: Troubleshooting workflow for a failed drug inhibition assay.

Detailed Checks:

  • Drug Integrity: Was the drug stock dissolved in the correct solvent (e.g., DMSO, water)? Has it been stored properly? Perform a fresh serial dilution from a new or trusted stock solution.

  • Control Well Growth: Look at your "no drug" control wells. Is parasite growth robust? If not, the issue may be with your parasite culture's health or the assay medium, not the drug.[25]

  • Parasite Strain: Confirm you are using the correct parasite strain. You may be inadvertently testing a highly resistant strain against a drug concentration range suitable for a sensitive one.

  • Plate Reader Settings: For fluorescence/luminescence assays, double-check that you are using the correct excitation and emission filters and that the gain setting is appropriate.

Section 3: Key Experimental Protocols

Here we provide condensed, step-by-step protocols for the most common assays discussed.

Protocol 1: Standard SYBR Green I-Based Drug Susceptibility Assay

This protocol measures the proliferation of asexual P. falciparum stages.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound.

Methodology:

  • Plate Preparation: Serially dilute your test compound in complete medium (e.g., RPMI 1640 + Albumax) across a 96-well plate. Include "no drug" (positive growth) and "no parasite" (background) controls.

  • Parasite Culture: Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard malaria culture gas conditions (5% CO2, 5% O2, 90% N2) at 37°C.[26]

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for at least 1 hour (some protocols recommend overnight).[26][27]

  • Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[26]

  • Analysis: Subtract the background fluorescence, normalize the data to the "no drug" control, and calculate the IC50 value using a non-linear regression dose-response model.

Protocol 2: Molecular Genotyping of Resistance Markers (pfcrt K76T)

This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) to identify the key chloroquine resistance mutation.

Objective: To determine if a parasite line carries the sensitive (K76) or resistant (T76) allele of pfcrt.

Methodology:

  • DNA Extraction: Extract genomic DNA from your parasite culture using a commercial kit.

  • Primary PCR: Amplify a region of the pfcrt gene that includes codon 76 using specific forward and reverse primers.

  • Nested PCR: Use the product from the primary PCR as a template for a second (nested) PCR. This step increases the specificity and yield of the target DNA fragment.

  • Restriction Digest: Incubate the nested PCR product with the restriction enzyme ApoI. This enzyme will cut the DNA sequence only if the resistant (T76) allele is present. The sensitive allele (K76) sequence remains uncut.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

    • Resistant (T76): The ApoI enzyme will cut the PCR product, resulting in two smaller bands.

    • Sensitive (K76): The PCR product will remain uncut, showing as a single, larger band.

    • Mixed Infection: You will see three bands (the original uncut band and the two smaller digested bands).

Section 4: Data Interpretation & Reference Tables

Correctly interpreting your data in the context of known resistance profiles is critical.

Q8: My parasite line shows intermediate resistance to chloroquine (IC50 ~80 nM) and has the pfcrt K76T mutation. What else could be modulating this phenotype?

A8: While PfCRT K76T is the primary driver, the level of resistance is often modulated by polymorphisms in other genes, most notably pfmdr1.[7][8] For example, the pfmdr1 N86Y mutation is associated with altered CQ susceptibility.[9] Furthermore, increased pfmdr1 copy number can paradoxically increase sensitivity to CQ while decreasing sensitivity to mefloquine.[9] To get a full picture, you should sequence the relevant codons of pfmdr1 and consider a copy number variation (CNV) assay.

Table 1: Common P. falciparum Strains and Their Quinoline Resistance Profiles

StrainGeographic Originpfcrt (K76T) Statuspfmdr1 (N86Y) Statuspfmdr1 Copy No.Typical Chloroquine (CQ) IC50Typical Mefloquine (MQ) IC50
3D7 Africa (Netherlands Clone)Sensitive (K76)Sensitive (N86)1~15-30 nM~20-40 nM
Dd2 Southeast AsiaResistant (T76)Mutant (Y86)1>200 nM~5-15 nM
W2 Southeast AsiaResistant (T76)Sensitive (N86)1~150-300 nM~30-60 nM
7G8 BrazilResistant (T76)Sensitive (N86)1>200 nM~20-50 nM

Note: IC50 values are approximate and can vary between laboratories and assay conditions.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to optimize your in vivo study design and dosage selection. Our goal is to empower you to conduct robust, reproducible, and ethically sound experiments that will accelerate your research.

Navigating the Challenges of In Vivo Dosing

The journey of a promising quinoline derivative from a potent in vitro hit to a candidate with in vivo efficacy is fraught with challenges. A common pitfall is the selection of a suboptimal dosage, which can lead to inconclusive results, wasted resources, and, most importantly, unnecessary animal use. This guide will address the critical questions you may have and provide a logical framework for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Selection and Range-Finding

Question: I have a novel quinoline derivative with potent in vitro activity (a low IC50 value). How do I determine a starting dose for my first in vivo experiment?

Answer:

Translating in vitro potency to an in vivo starting dose is a critical first step and should be approached systematically to balance the need for efficacy with animal welfare. A multi-pronged approach is recommended:

  • In Silico ADMET Prediction: Before any animal is dosed, leverage computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your compound.[1] This can provide early warnings for potential liabilities such as poor oral bioavailability or cardiotoxicity.[1]

  • Solubility and Formulation: Assess your compound's solubility in various pharmaceutically acceptable vehicles.[1] Poor solubility is a frequent obstacle in vivo.[2][3] A well-formulated compound is essential for consistent and predictable exposure.

  • Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) Study: This is the most reliable method for determining a safe and effective dose range.[1][4] It is unethical to proceed with large-scale efficacy studies without first establishing the MTD. The MTD is the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.[1]

Question: My quinoline derivative is poorly soluble in aqueous solutions. What are my options for vehicle selection for in vivo administration?

Answer:

Vehicle selection is crucial for ensuring adequate drug exposure and minimizing non-specific toxicity.[1] A tiered approach is recommended:

Vehicle TierExamplesConsiderations
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble compounds. Always the first choice if possible.
Co-solvents & Surfactants DMSO, PEG-400, Tween 80, Cremophor ELFor poorly soluble compounds. The concentration of the co-solvent should be kept to a minimum (e.g., <10% DMSO) to avoid toxicity.[5]
Suspensions 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC)For compounds that are not soluble in common co-solvents. Particle size and homogeneity are critical for consistent dosing.
Lipid-based Formulations Corn oil, Sesame oilCan improve the oral bioavailability of lipophilic compounds.

Troubleshooting: Compound Precipitation In Vivo

If you suspect your compound is precipitating after administration, consider the following:

  • Re-evaluate your formulation: Try different co-solvents or suspending agents.

  • Reduce the dose volume: A smaller, more concentrated dose might be better tolerated.

  • Change the route of administration: If oral bioavailability is low due to poor solubility, consider intraperitoneal (IP) or intravenous (IV) administration.

Section 2: Pharmacokinetics and Pharmacodynamics (PK/PD)

Question: I'm not seeing the expected efficacy in my in vivo model, despite having a potent compound in vitro. What could be the issue?

Answer:

This is a common and frustrating problem. The disconnect between in vitro potency and in vivo efficacy often stems from unfavorable pharmacokinetic (PK) properties.[6][7] Here's a systematic approach to troubleshooting:

  • Conduct a Pilot PK Study: A pilot PK study in a small number of animals is essential to understand your compound's exposure profile (Cmax, Tmax, AUC, and half-life).[8][9] This will tell you if the compound is being absorbed and reaching the target tissue at sufficient concentrations.

  • Assess Metabolic Stability: In vitro metabolism studies using liver microsomes from different species can provide insights into how quickly your compound is cleared from the body.[6][7] High clearance can lead to low exposure and a lack of efficacy.[10]

  • Consider the Mechanism of Action: The mechanism of action of your quinoline derivative will dictate the necessary pharmacodynamic (PD) readouts.[11][12] Are you expecting to see target engagement, downstream pathway modulation, or a physiological change? Ensure your chosen PD markers are relevant and can be measured reliably in your animal model.

Question: How do I design a pilot pharmacokinetic (PK) study?

Answer:

A well-designed pilot PK study will provide invaluable information to guide your subsequent efficacy studies.

ParameterRecommendationRationale
Animal Model Use the same species and strain as your planned efficacy study.PK can vary significantly between species and even strains.
Number of Animals 3-5 animals per time point.To obtain statistically meaningful data.
Dosing Route Match the intended clinical route of administration.[13]Bioavailability can differ dramatically with the route of administration.
Dose Level A single mid-range dose from your MTD study.To assess linearity, you can include a low and high dose group.
Sampling Time Points Frequent sampling early on (e.g., 5, 15, 30 min, 1, 2, 4 hours) and less frequent later (e.g., 8, 12, 24 hours).To accurately capture the absorption, distribution, and elimination phases.
Matrix Plasma is the most common. Consider tissue distribution if the target is in a specific organ.To determine systemic exposure and target site concentration.
Section 3: Toxicity and Animal Welfare

Question: What are the common signs of toxicity I should monitor for in my in vivo studies with quinoline derivatives?

Answer:

Careful monitoring of animal health is a critical and ethical responsibility.[14][15] Common signs of toxicity include:

  • Body Weight Loss: A loss of more than 15-20% of body weight is a common endpoint.[1]

  • Changes in Appearance: Ruffled fur, hunched posture, lethargy.[1]

  • Behavioral Changes: Reduced activity, social isolation.

  • Clinical Signs: Diarrhea, respiratory distress, staining around the eyes and nose.[16]

Question: How can I refine my study design to minimize animal use and suffering?

Answer:

Adherence to the 3Rs (Replacement, Reduction, and Refinement) is a cornerstone of ethical animal research.[17][18]

  • Replacement: Where possible, use in vitro or in silico methods to answer your research questions before moving to in vivo studies.[18]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. A well-designed study with appropriate statistical power is more ethical than an underpowered study that yields inconclusive results.[18]

  • Refinement: Optimize your procedures to minimize pain and distress. This includes using appropriate anesthesia and analgesia, providing environmental enrichment, and training personnel in proper animal handling and dosing techniques.[18]

Experimental Protocols & Workflows

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a quinoline derivative that can be administered without causing unacceptable toxicity.

Materials:

  • Test compound (quinoline derivative)

  • Vehicle

  • Appropriate animal model (e.g., mice or rats)[19]

  • Animal balance

  • Dosing equipment (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.[1]

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.[1]

  • Dose Escalation:

    • Start with a low dose (e.g., 1-5 mg/kg) administered via the chosen route (e.g., daily oral gavage).[1]

    • Administer the dose for a set period (e.g., 7-14 days).[1]

    • Monitor animals daily for clinical signs of toxicity and measure body weight.[1]

  • Dose Increase: If no significant toxicity is observed, escalate the dose in the next group (e.g., a 2- to 3-fold increase).[1]

  • Endpoint Determination: The MTD is the highest dose that does not result in animal death, significant clinical signs of distress, or >15% body weight loss.[1]

  • Necropsy: At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis.[1]

Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_0 Phase 1: Pre-Dosing Assessment cluster_1 Phase 2: Dose-Range Finding cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Efficacy Study Design In_Vitro_Potency Determine In Vitro Potency (IC50) In_Silico_ADMET In Silico ADMET Prediction In_Vitro_Potency->In_Silico_ADMET Formulation_Development Formulation & Solubility Screening In_Silico_ADMET->Formulation_Development MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Formulation_Development->MTD_Study Toxicity_Monitoring Daily Toxicity Monitoring MTD_Study->Toxicity_Monitoring Establish_MTD Establish MTD Toxicity_Monitoring->Establish_MTD Pilot_PK_Study Pilot Pharmacokinetic (PK) Study Establish_MTD->Pilot_PK_Study Analyze_PK_Parameters Analyze PK Parameters (Cmax, AUC, T1/2) Pilot_PK_Study->Analyze_PK_Parameters Assess_Exposure Assess Systemic Exposure Analyze_PK_Parameters->Assess_Exposure Select_Doses Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) Assess_Exposure->Select_Doses Define_PD_Endpoints Define Pharmacodynamic (PD) Endpoints Select_Doses->Define_PD_Endpoints Conduct_Efficacy_Study Conduct Efficacy Study Define_PD_Endpoints->Conduct_Efficacy_Study

Caption: Workflow for establishing an in vivo dosing regimen.

Decision-Making for Dose Adjustment During In Vivo Studies

Caption: Decision-making for dose adjustment during in vivo studies.

From Bench to Bedside: The Role of Allometric Scaling

Question: How can I use my preclinical data to predict a safe starting dose in humans?

Answer:

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters and dose levels from animals to humans based on body weight or body surface area.[8][20] While it is a valuable tool, it is important to understand its assumptions and limitations.[20]

The most common approach for estimating a first-in-human (FIH) dose is the "No Observed Adverse Effect Level" (NOAEL)-based method.[20][21]

  • Determine the NOAEL: Identify the highest dose level in your preclinical toxicology studies that does not produce any significant adverse effects.[20]

  • Convert to Human Equivalent Dose (HED): The NOAEL from the most appropriate animal species is converted to the HED using conversion factors based on body surface area.[8][21]

  • Apply a Safety Factor: A safety factor (typically 10) is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for a Phase I clinical trial.[21]

It's important to note that allometric scaling may not be appropriate for all compounds, especially those with metabolism and transport mechanisms that do not scale with body size.[20]

References

Validation & Comparative

A Comparative Guide: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established antimalarial and immunomodulatory drug, chloroquine, and the less-characterized compound, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to a lack of available experimental data for this compound, this document focuses on the known activities and mechanisms of chloroquine while offering a predictive analysis of the potential activities of its dichlorinated and trifluoromethylated counterpart based on structure-activity relationships of similar quinoline derivatives. This guide also outlines detailed experimental protocols that could be employed to directly compare the activities of these two compounds.

Chloroquine: A Well-Characterized Quinoline Derivative

Chloroquine is a 4-aminoquinoline that has been extensively used for the treatment and prophylaxis of malaria.[1][2] It also exhibits immunomodulatory effects, leading to its use in autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[2][3]

Mechanism of Action

Chloroquine's primary antimalarial mechanism involves its accumulation in the acidic food vacuole of the Plasmodium parasite.[2][4] As a weak base, chloroquine becomes protonated and trapped within this acidic organelle.[2] Inside the vacuole, it interferes with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[2][4] Normally, the parasite polymerizes toxic heme into non-toxic hemozoin.[2] Chloroquine inhibits this process, leading to the accumulation of toxic heme, which in turn causes membrane damage and parasite death.[2]

Beyond its antimalarial action, chloroquine's ability to increase the pH of acidic intracellular vesicles like lysosomes and endosomes contributes to its immunomodulatory and potential antiviral effects.[2][5] This pH alteration can interfere with antigen presentation and the function of certain enzymes.[2]

chloroquine_mechanism cluster_parasite Plasmodium-infected Erythrocyte cluster_chloroquine Chloroquine Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Heme_Polymerase_Inhibition Inhibition of Heme Polymerase Chloroquine->Heme_Polymerase_Inhibition Heme_Polymerase_Inhibition->Heme Blocks Conversion

Figure 1: Antimalarial Mechanism of Chloroquine.

This compound: A Predictive Analysis

The quinoline scaffold is a known pharmacophore for antimalarial activity.[6] The presence of a trifluoromethyl group has been associated with potent antimalarial and anticancer activities in other quinoline derivatives.[1][5] Dichloro substitutions on the quinoline ring can also modulate biological activity.[3]

Potential Activities:

  • Antimalarial Activity: The combination of the quinoline core and the trifluoromethyl group suggests a high likelihood of antimalarial activity. The mechanism could be similar to chloroquine, involving interference with heme polymerization.

  • Anticancer Activity: Halogenated and trifluoromethyl-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[5] Therefore, this compound may possess anticancer properties.

  • Antiviral Activity: Some quinoline derivatives have shown antiviral activity.[3] The specific substitutions on this compound could confer antiviral properties, which would require experimental validation.

Comparative Data: Chloroquine

The following table summarizes key quantitative data for chloroquine's biological activity. The absence of data for this compound highlights the need for future research.

ParameterChloroquineThis compoundReference
Antimalarial Activity
IC50 vs. P. falciparum (Chloroquine-sensitive strains)Varies by strain (nM range)Data not available[1]
IC50 vs. P. falciparum (Chloroquine-resistant strains)Varies by strain (µM range)Data not available[1]
Cytotoxicity
CC50 (Vero cells)>100 µMData not available[5]
Antiviral Activity
EC50 (SARS-CoV)Varies by study (µM range)Data not available[1]

Proposed Experimental Protocols for Comparative Analysis

To enable a direct comparison of the biological activities of this compound and chloroquine, the following experimental protocols are proposed:

In Vitro Antimalarial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of this compound and chloroquine in culture medium.

  • Assay: Synchronize parasite cultures to the ring stage. Add the drug dilutions to the parasite cultures in a 96-well plate and incubate for 48-72 hours.

  • Quantification of Parasite Growth: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay or a pLDH (parasite lactate dehydrogenase) assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line.

Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., Vero or HeLa cells) in appropriate medium.

  • Drug Exposure: Seed the cells in a 96-well plate and expose them to serial dilutions of this compound and chloroquine for 48-72 hours.

  • Viability Assessment: Assess cell viability using an MTT or resazurin-based assay.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the drug concentration.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of the compounds against a specific virus.

Methodology:

  • Cell and Virus Culture: Culture a suitable host cell line and propagate the virus of interest (e.g., SARS-CoV-2, Influenza).

  • Infection and Treatment: Infect the host cells with the virus and then treat with serial dilutions of the test compounds.

  • Quantification of Viral Replication: After an appropriate incubation period, quantify viral replication using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or an ELISA for a viral antigen.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of viral inhibition against the drug concentration.

experimental_workflow cluster_assays In Vitro Evaluation Antimalarial Antimalarial Assay (P. falciparum) Data_Analysis Data Analysis (IC50, CC50, EC50) Antimalarial->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity->Data_Analysis Antiviral Antiviral Assay (e.g., SARS-CoV-2) Antiviral->Data_Analysis Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->Antimalarial Compound_Synthesis->Cytotoxicity Compound_Synthesis->Antiviral Comparative_Analysis Comparative Analysis with Chloroquine Data_Analysis->Comparative_Analysis

Figure 2: Proposed Experimental Workflow.

Conclusion

While chloroquine is a well-understood compound with a long history of clinical use, the biological activities of this compound remain to be elucidated. Based on its chemical structure, this compound holds promise as a potential antimalarial, anticancer, or antiviral agent. The experimental protocols outlined in this guide provide a clear path for future research to directly compare its efficacy and toxicity with chloroquine, potentially leading to the development of new therapeutic agents.

References

A Comparative Study of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and Other Quinoline Analogs: A Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and its analogs, supported by available experimental data from structurally related compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.

This guide focuses on the comparative analysis of quinoline derivatives, with a particular emphasis on halogenated and trifluoromethyl-substituted analogs, to infer the potential therapeutic profile of this compound. While specific experimental data for this compound is limited in publicly available literature, the structure-activity relationships of related compounds provide valuable insights into its potential as a therapeutic agent.

Comparative Biological Activity of Quinoline Analogs

The introduction of halogen atoms, such as chlorine, and trifluoromethyl groups into the quinoline core significantly influences a molecule's physicochemical properties and biological activity. These substitutions can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The following tables summarize the in vitro biological activities of various quinoline derivatives that are structurally related to this compound, providing a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives
Compound/Analog ClassCell LineCancer TypeIC50 (µM)Reference
7-Chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³[1]
HCT-8Colon Cancer0.314 - 4.65 µg/cm³[1]
HL-60Leukemia0.314 - 4.65 µg/cm³[1]
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEMLeukemia0.55 - 2.74[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml[1]
U937Leukemia43.95 ± 3.53 µg/ml[1]
4-Amino-7-(trifluoromethyl)quinoline DerivativesBreast (MCF-7)Breast Cancer3.42 - 23.32[2]
Lung (A549)Lung Cancer5.97 - 22.01[2]
2,8-Bis(trifluoromethyl)quinoline DerivativePromyelocytic Leukemia (HL-60)Leukemia10 ± 2.5[2]
5-Nitro-8-hydroxyquinolineRajiB-cell lymphoma0.438[3]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)RajiB-cell lymphoma~6[3]
4,7-dichloroquinolinePlasmodium falciparum (CQ-sensitive)Malaria0.0067[4]
Plasmodium falciparum (CQ-resistant)Malaria0.0085[4]

Signaling Pathways and Experimental Workflows

Quinoline derivatives often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these critical pathways and a general workflow for evaluating the anticancer potential of novel quinoline compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTOR EGF EGF EGF->EGFR

Figure 1. Simplified EGFR signaling pathway and potential inhibition points for quinoline analogs.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR

Figure 2. Simplified VEGFR signaling pathway, a key target in angiogenesis, and potential inhibition by quinoline analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa A Compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Kinase Inhibition Assays (EGFR, VEGFR, etc.) D->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Western Blot Analysis (Signaling Pathway Modulation) D->G H Lead Candidate for In Vivo Studies E->H F->H G->H

Figure 3. General experimental workflow for the evaluation of novel quinoline-based anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data types, detailed methodologies for key experimental assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound) and reference compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling cascade following treatment with a test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

References

Comparative Efficacy of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and Known Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential anticancer efficacy of the novel compound 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline against established anticancer drugs. It is important to note that a comprehensive review of scientific literature did not yield specific experimental data on the anticancer activities of this compound itself. Therefore, this guide leverages available data from structurally similar quinoline derivatives to provide a prospective comparison. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Executive Summary

Quinoline derivatives represent a promising scaffold in oncology, with numerous analogues demonstrating significant cytotoxic effects against a variety of cancer cell lines. While direct data for this compound is not publicly available, the presence of dichloro and trifluoromethyl substitutions on the quinoline ring is associated with potent anticancer activity in related compounds. This guide compares the in vitro cytotoxicity of these quinoline derivatives with widely used chemotherapeutic agents—Doxorubicin, Cisplatin, Paclitaxel, and the targeted therapy Gefitinib—to contextualize the potential efficacy of this novel compound.

Quantitative Comparison of Anticancer Efficacy

The following tables summarize the in vitro anticancer activity, represented by half-maximal inhibitory concentration (IC50) values, of structurally related quinoline derivatives and established anticancer drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AlternativeCell LineCancer TypeIC50 (µM)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml
U937Leukemia43.95 ± 3.53 µg/ml
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³
HCT-8Colon Cancer0.314 - 4.65 µg/cm³
HL-60Leukemia0.314 - 4.65 µg/cm³
4-Amino-7-(trifluoromethyl)quinoline DerivativesMCF-7Breast3.42 - 23.32
A549Lung5.97 - 22.01
2,8-Bis(trifluoromethyl)quinoline DerivativeHL-60Promyelocytic Leukemia10 ± 2.5
2-Phenylquinolin-4-amine DerivativesHT-29Colon8.12 - 11.34
7-(aryl)-2,3-dihydro-[1],[2]dioxino[2,3-g]quinoline derivativesMCF-7Breast45.3
A549Lung64.15

Note: The data presented is for structurally similar compounds and should be considered as a proxy for the potential activity of this compound.

Table 2: In Vitro Anticancer Activity of Known Anticancer Drugs

DrugCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast0.65 ± 0.25
A549Lung0.4 ± 0.09
HT-29Colon11.39 or 0.75
CisplatinMCF-7Breast~9
A549Lung16.48
HT-29Colon~1.04 - 1.05 µg/mL
PaclitaxelMCF-7Breast0.0075
A549Lung~0.005 - 0.01
HT-29ColonNot readily available
GefitinibA549Lung7.0 - 19.91
MCF-7Breast>10
HT-29Colon>10

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Postulated Mechanisms of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through diverse mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3]

This compound and Related Derivatives

The primary mechanisms of action for many quinoline derivatives include:

  • Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer.[4][5]

  • Interference with DNA Replication: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.[3]

  • Disruption of Tubulin Polymerization: Certain quinoline derivatives can interfere with the dynamics of microtubules, which are essential for cell division.

  • Induction of Apoptosis: By modulating various signaling pathways, quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells.

Quinoline_Anticancer_Pathway Quinoline Quinoline Derivative (e.g., this compound) RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Quinoline->RTK Inhibition PI3K PI3K/Akt Pathway Quinoline->PI3K Inhibition RAS RAS/MAPK Pathway Quinoline->RAS Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Disruption Apoptosis Apoptosis Quinoline->Apoptosis Induction RTK->PI3K RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Topoisomerase->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle

Postulated anticancer signaling pathways for quinoline derivatives.
Known Anticancer Drugs

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Gefitinib: A tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR), blocking downstream signaling pathways involved in cell proliferation and survival.

Experimental Protocols

The evaluation of the anticancer activity of novel compounds involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compound (this compound) and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cells and culture reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Experimental_Workflow Start Start CellCulture Cell Line Culture (e.g., MCF-7, A549, HT-29) Start->CellCulture Seeding Cell Seeding (96-well & 6-well plates) CellCulture->Seeding Treatment Compound Treatment (Test Compound & Controls) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT FlowCytometry Cell Cycle Analysis Incubation->FlowCytometry DataAnalysis Data Analysis MTT->DataAnalysis FlowCytometry->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50 CellCycleDist Cell Cycle Distribution DataAnalysis->CellCycleDist End End IC50->End CellCycleDist->End

General experimental workflow for in vitro anticancer drug screening.

Conclusion

While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the analysis of structurally related quinoline derivatives suggests a promising potential for this compound as a cytotoxic agent. The presence of both chloro and trifluoromethyl moieties has been shown to be favorable for anticancer activity in the quinoline scaffold. The prospective IC50 values, inferred from its analogs, indicate that it could exhibit potency comparable to or, in some cases, greater than some standard chemotherapeutic drugs, depending on the cancer cell line.

Further in vitro and in vivo studies are imperative to definitively characterize the anticancer profile of this compound, elucidate its precise mechanism of action, and determine its therapeutic window and potential for clinical development. The experimental protocols and comparative data presented in this guide offer a valuable starting point for such investigations.

References

Unraveling the Anticancer Potential of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives have emerged as a promising class of compounds in oncology, with numerous synthetic and natural derivatives demonstrating potent anticancer activities.[1][2] The core scaffold of quinoline is a versatile platform for medicinal chemists, and substitutions with halogens and trifluoromethyl groups have been shown to enhance their therapeutic efficacy.[2][3] This guide provides a comparative analysis of the anticancer mechanism of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and structurally related compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The primary anticancer mechanisms associated with quinoline derivatives involve the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and the modulation of critical signaling pathways that govern cell proliferation and survival.[2][4]

Comparative Anticancer Activity

The in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines provides a benchmark for evaluating the potential efficacy of this compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related compounds.

Compound/AlternativeCancer Cell LineCancer TypeIC50 (µM)
Structurally Related Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml
U937Leukemia43.95 ± 3.53 µg/ml
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³
HCT-8Colon Cancer0.314 - 4.65 µg/cm³
HL-60Leukemia0.314 - 4.65 µg/cm³
4-Amino-7-(trifluoromethyl)quinoline DerivativesMCF-7Breast3.42 - 23.32
A549Lung5.97 - 22.01
2,8-Bis(trifluoromethyl)quinoline DerivativeHL-60Promyelocytic Leukemia10 ± 2.5
2-Phenylquinolin-4-amine DerivativesHT-29Colon8.12 - 11.34
[Pm(dmbpy)(ClQ)2NO3] (a complex with 5,7-dichloro-2-methyl-8-quinolinol)NCI-H460Non-small cell lung1.00 ± 0.25 nM
[Yb(dmbpy)(ClQ)2NO3] (a complex with 5,7-dichloro-2-methyl-8-quinolinol)NCI-H460Non-small cell lung5.13 ± 0.44 µM
[Lu(dmbpy)(ClQ)2NO3] (a complex with 5,7-dichloro-2-methyl-8-quinolinol)NCI-H460Non-small cell lung11.87 ± 0.79 µM

Key Anticancer Mechanisms

The anticancer effects of quinoline derivatives are often multifaceted, targeting several key cellular processes. The primary mechanisms identified from studies of related compounds include induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoline-based compounds exert their anticancer effects by triggering this pathway.[4] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Studies on related quinolone derivatives have shown that they can induce apoptosis through a caspase-dependent pathway and mitochondrial dysfunction.[4] For instance, some fluoroquinolones activate apoptosis by increasing the expression of CASP3 mRNA and cleaved PARP.[4] The induction of apoptosis is a hallmark of many effective chemotherapeutic agents.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Apoptosome Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Pro-caspase-3 Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptors sensitizes Quinoline Derivative->Mitochondrion induces stress Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Postulated signaling pathway for apoptosis induction by a quinoline derivative.

Cell Cycle Arrest

In addition to apoptosis, many anticancer compounds, including quinoline derivatives, can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[4] This prevents cancer cells from dividing and growing. For example, the tetrahydroquinolinone derivative 4a has been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells.[4] Lanthanide(III) complexes containing 5,7-dichloro-2-methyl-8-quinolinol have also been observed to cause G2/M phase arrest.[5]

G1 G1 S S G1->S Progression G2 G2 S->G2 Progression M M G2->M Progression G2/M Arrest G2/M Arrest Quinoline Derivative Quinoline Derivative

Caption: Logical diagram illustrating cell cycle arrest at the G2/M phase induced by quinoline derivatives.

Experimental Protocols

To validate the anticancer potential of this compound, a series of in vitro experiments are essential. The following are representative protocols for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (typically 24, 48, or 72 hours).[7] Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours.[6]

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified duration.[7]

  • Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[7]

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.[7]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.[7]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide and RNase A.[7]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[7]

cluster_workflow Experimental Workflow cluster_assays Assays Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Seed & Treat MTT Assay MTT Assay Compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: Experimental workflow for evaluating the anticancer potential of a novel quinoline derivative.

Conclusion

While direct experimental validation of this compound is not extensively documented, the analysis of structurally similar quinoline derivatives provides a strong rationale for its potential as an anticancer agent. The presence of both dichloro and trifluoromethyl substitutions suggests that it may exhibit potent cytotoxic effects against various cancer cell lines. The likely mechanisms of action include the induction of apoptosis through caspase-dependent pathways and cell cycle arrest, particularly at the G2/M phase. Further investigation using the outlined experimental protocols is warranted to fully elucidate its anticancer profile and therapeutic potential. The development of novel quinoline-based compounds continues to be a promising avenue in the search for more effective cancer therapies.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of oncological research. Among the promising scaffolds, quinoline derivatives have garnered significant attention due to their diverse mechanisms of action. This guide provides a comparative analysis of the anticipated cross-resistance profile of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline , a halogenated quinoline derivative, in cancer cells.

While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related quinoline-based anticancer agents to provide an evidence-based projection of its performance against resistant cancer cell phenotypes. We will delve into common resistance mechanisms, compare its potential efficacy with other quinoline derivatives, and provide detailed experimental protocols for assessing cross-resistance.

Comparative Efficacy of Quinoline Derivatives

The anticancer activity of quinoline derivatives is significantly influenced by their substitution patterns. Halogen and trifluoromethyl groups, as present in this compound, are frequently associated with potent cytotoxic effects. The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different cancer cell lines, offering a baseline for comparison. It is important to note that the development of drug resistance can significantly increase the IC50 values.

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937Leukemia43.95 ± 3.53 µg/ml[1]
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHCT-8Colon Cancer0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHL-60Leukemia0.314 - 4.65 µg/cm³
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95[2]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)AntiproliferativeIC50 = 0.82[2]
DFIQA549 (Lung)AntiproliferationIC50 = 3.53[2]

Understanding Cross-Resistance Mechanisms

Cross-resistance, where cancer cells develop resistance to a range of structurally or mechanistically related drugs, is a major obstacle in chemotherapy. For quinoline-based compounds, several mechanisms are implicated.

Overexpression of ABC Transporters

The most prevalent mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[3][4] This increased efflux reduces the intracellular concentration of the anticancer agent, diminishing its efficacy.[3] Several novel quinoline derivatives have been investigated as P-gp inhibitors to reverse MDR.[5][6][7][8]

Alterations in Drug Targets

Some quinoline derivatives exert their anticancer effects by targeting topoisomerases, enzymes critical for DNA replication and repair.[9] Mutations in the genes encoding these enzymes can alter the drug binding site, leading to reduced sensitivity. Furthermore, studies have shown significant cross-resistance between topoisomerase I and topoisomerase II inhibitors in cancer cell lines.[10][11]

Activation of Pro-survival Signaling Pathways

Cancer cells can develop resistance by activating signaling pathways that promote survival and inhibit apoptosis (programmed cell death). The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its upregulation is a known mechanism of resistance to various chemotherapeutic agents.[3] Resistant cells may also upregulate anti-apoptotic proteins, such as those from the Bcl-2 family, to evade drug-induced cell death.[3]

Visualizing Resistance and Cellular Pathways

To better understand the complex interplay of factors involved in cross-resistance, the following diagrams, generated using the DOT language, illustrate a key resistance mechanism and a relevant signaling pathway.

cluster_cell Cancer Cell Quinoline 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline Pgp P-glycoprotein (P-gp) (Efflux Pump) Quinoline->Pgp Efflux Target Intracellular Target (e.g., Topoisomerase, Kinase) Quinoline->Target Inhibition of Cell Proliferation Quinoline_out Expelled Drug Pgp->Quinoline_out Drug Expulsion Quinoline_in Extracellular Drug Quinoline_in->Quinoline Influx

P-glycoprotein mediated drug efflux, a primary mechanism of multidrug resistance.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

The PI3K/Akt/mTOR pathway, a key regulator of cell survival and a potential mediator of drug resistance.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a series of in vitro experiments are essential.

Development of Drug-Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to a specific anticancer drug.

Protocol:

  • Parental Cell Line Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in standard culture conditions.

  • Initial Drug Exposure: Expose the cells to the selecting drug (e.g., doxorubicin, paclitaxel, or a quinoline analog) at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and resume growth at each new concentration.

  • Maintenance of Resistant Phenotype: Maintain the established resistant cell line in a culture medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

  • Verification of Resistance: Confirm the degree of resistance by determining the IC50 of the selecting drug in the resistant cell line and comparing it to the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the successful development of a drug-resistant cell line.[12]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and other compounds on both parental (sensitive) and resistant cancer cell lines.

Protocol:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and other comparator drugs for 48-72 hours.[13][14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[14]

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)

Objective: To determine if this compound is a substrate of the P-gp efflux pump, a common mechanism of multidrug resistance.

Protocol:

  • Cell Preparation: Culture both parental and P-gp overexpressing resistant cells.

  • Inhibitor Pre-incubation (Optional): Pre-incubate a set of resistant cells with a known P-gp inhibitor, such as verapamil, to serve as a positive control for efflux inhibition.

  • Rhodamine 123 Loading: Incubate all cell sets (parental, resistant, and resistant + inhibitor) with Rhodamine 123, a fluorescent substrate of P-gp.

  • Compound Treatment: In parallel, treat sets of resistant cells with varying concentrations of this compound during the Rhodamine 123 incubation.

  • Efflux Period: After incubation, wash the cells and resuspend them in a drug-free medium to allow for the efflux of Rhodamine 123.

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 in each cell population using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between the different cell populations. A lower fluorescence in the resistant cells compared to the parental cells indicates P-gp-mediated efflux. An increase in fluorescence in the resistant cells treated with the test compound or the known inhibitor suggests that the compound inhibits P-gp-mediated efflux.

The following workflow diagram illustrates the process of evaluating the cross-resistance profile.

cluster_workflow Cross-Resistance Evaluation Workflow Start Start Develop Develop Drug-Resistant Cell Line Start->Develop MTT Perform MTT Assay on Parental & Resistant Cells Develop->MTT Compare Compare IC50 Values (Determine Resistance Factor) MTT->Compare Efflux Perform P-gp Efflux Assay (Rhodamine 123) Compare->Efflux If cross-resistance is observed End End Compare->End If no cross-resistance Analyze Analyze Efflux Inhibition Efflux->Analyze Analyze->End

A generalized workflow for the experimental evaluation of a compound's cross-resistance profile.

Conclusion

While the precise cross-resistance profile of this compound awaits direct experimental validation, the existing body of research on structurally similar quinoline derivatives provides a strong foundation for predicting its behavior in resistant cancer cells. It is anticipated that its efficacy may be compromised in cells overexpressing P-glycoprotein and potentially in those with acquired resistance to other topoisomerase inhibitors. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific cross-resistance patterns and mechanisms of action of this promising anticancer agent. Such studies are critical for guiding its future development and potential clinical application in the context of drug-resistant malignancies.

References

Unveiling the Potential: A Comparative Analysis of Novel Quinoline Derivatives' In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of recently developed quinoline derivatives, providing researchers, scientists, and drug development professionals with critical data and methodologies to inform future research and development. The findings underscore the potential of these compounds in the ongoing battle against infectious diseases and cancer.

This comparative guide synthesizes data from multiple studies, presenting a clear and objective overview of the performance of various novel quinoline derivatives against bacterial, parasitic, and cancerous cells. The quantitative data from these studies are summarized in structured tables for straightforward comparison of their potency and efficacy. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further investigation.

Antibacterial Efficacy: A New Frontier in Combating Drug Resistance

Several novel quinoline derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: In Vitro Antibacterial Activity of Novel Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoline-2-one derivative 6c MRSA0.75Daptomycin0.50
MRSE2.50Daptomycin1.0
VRE0.75Daptomycin0.50
Facilely Accessible Quinoline Derivative 6 C. difficile1.0Vancomycin0.5
Quinoline-based Dihydrotriazine Derivative 93a-c S. aureus2--
E. coli2--
Quinoline Derivative 11 S. aureus6.25Chloramphenicol/Ampicillin-
Quinoline Derivative 62 E. coli3.125 - 6.25 nmol/mLAmoxicillin/Ciprofloxacin-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci. Data compiled from multiple sources.[1][2]

In vivo studies have further substantiated the potential of these compounds. For instance, a novel quinoline derivative demonstrated significant efficacy in a mouse model of Clostridium difficile infection, showing a 14-fold decrease in bacterial load in feces compared to the control group.[3]

Antimalarial Activity: A Ray of Hope Against a Global Scourge

The quinoline core is a well-established pharmacophore in antimalarial drugs. Recent research has focused on developing new derivatives to combat drug-resistant strains of Plasmodium falciparum.

Table 2: In Vitro Antimalarial Activity of Novel Quinoline Derivatives

Compound/DerivativeP. falciparum Strain(s)IC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Dihydropyrimidine Quinoline Derivative 4i -0.014Chloroquine0.49
Dihydropyrimidine Quinoline Derivative 4b, 12 -0.46Chloroquine0.49
Dihydropyrimidine Quinoline Derivative 4j -0.30Chloroquine0.49
Amino-alcohol Quinoline Derivative 121 CQS Pf3D7, CQR PfW2-Chloroquine-
Pyrazole-quinoline Derivative 46 P. falciparum0.036Chloroquine0.020
Quinoline Chloride Salt 130 CQR PfW20.00027 (µM)--

Note: IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CQS: Chloroquine-sensitive; CQR: Chloroquine-resistant. Data compiled from multiple sources.[4][5]

In vivo studies using the Peters' 4-day suppressive test in mice infected with Plasmodium berghei have shown promising results. One quinoline chloride salt derivative demonstrated the ability to inhibit 90% of parasitemia when administered orally within four days of infection.[5]

Anticancer Potential: Targeting Key Signaling Pathways

Novel quinoline derivatives have exhibited potent cytotoxic effects against various cancer cell lines, with some compounds showing promise in preclinical in vivo models.

Table 3: In Vitro Anticancer Activity of Novel Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Quinoline Derivative 91b1 A549 (Lung)-
AGS (Gastric)-
KYSE150 (Esophageal)-
KYSE450 (Esophageal)-
N-alkylated, 2-oxoquinoline derivatives HEp-2 (Larynx)49.01–77.67% inhibition
Di- and trimeric quinoline derivatives MCF-7 (Breast), PA 1 (Ovarian)-

Note: IC50 values represent the concentration required to inhibit the growth of 50% of cells. Data compiled from multiple sources.[6][7][8]

In vivo, the novel quinoline compound 91b1 significantly reduced tumor size in a nude mice xenograft model with KYSE450 esophageal cancer cells.[8] The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular signaling pathways.

Visualizing the Science: Pathways and Protocols

To better understand the mechanisms of action and experimental methodologies, the following diagrams have been generated using the DOT language.

experimental_workflow_antibacterial cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation compound_library Quinoline Derivative Library mic_assay MIC Assay (Broth Microdilution) compound_library->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) mic_assay->cytotoxicity_assay hit_identification Hit Identification (Potent & Selective Compounds) cytotoxicity_assay->hit_identification animal_model Animal Model of Infection (e.g., Murine C. difficile model) hit_identification->animal_model Lead Compound Selection treatment Treatment with Lead Compound animal_model->treatment efficacy_assessment Efficacy Assessment (e.g., Bacterial load reduction, Survival) treatment->efficacy_assessment lead_optimization Lead Optimization efficacy_assessment->lead_optimization

Caption: Experimental workflow for the discovery and evaluation of novel antibacterial quinoline derivatives.

PI3K_Akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative Anticancer Quinoline Derivative Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->Akt Inhibition Quinoline_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by anticancer quinoline derivatives.

Detailed Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Quinoline Derivatives: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

In Vivo Antibacterial Efficacy: Murine Model of C. difficile Infection
  • Animal Model: Female C57BL/6 mice are pre-treated with an antibiotic cocktail to disrupt their native gut microbiota, making them susceptible to C. difficile infection.

  • Infection: Mice are challenged with C. difficile spores via oral gavage.

  • Treatment: The test quinoline derivative is administered orally to the treatment group, while a control group receives a vehicle. Treatment is typically initiated a few hours after infection and continued for a specified number of days.

  • Efficacy Assessment: The efficacy of the treatment is assessed by monitoring survival rates, clinical signs of disease (e.g., weight loss, diarrhea), and by quantifying the C. difficile burden in the feces or cecal contents at various time points post-infection.[3]

In Vitro Anticancer Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Anticancer Efficacy: Murine Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test quinoline derivative is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.[8]

In Vivo Antimalarial Efficacy: Peters' 4-Day Suppressive Test
  • Animal Model and Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with Plasmodium berghei.

  • Treatment: Treatment with the test quinoline derivative is initiated a few hours after infection and continues for four consecutive days. The compound is typically administered orally.

  • Parasitemia Assessment: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The percentage of suppression of parasitemia is calculated by comparing the average parasitemia in the treated group to that of an untreated control group.[9][10]

This comprehensive guide highlights the significant strides made in the development of novel quinoline derivatives as potential therapeutic agents. The presented data and methodologies offer a valuable resource for the scientific community to build upon these findings and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Trifluoromethyl Group's Impact on Quinoline Scaffolds: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological activities, and pharmacokinetic profiles of trifluoromethylated versus non-trifluoromethylated quinolines, providing researchers with comparative data and detailed experimental protocols to guide future drug development.

The introduction of a trifluoromethyl (CF3) group to a quinoline scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's therapeutic potential. This guide offers a comparative analysis, supported by experimental data, to elucidate the multifaceted effects of trifluoromethylation on the physicochemical properties, biological efficacy, and pharmacokinetic profiles of quinoline derivatives. While a single study directly comparing a trifluoromethylated quinoline with its non-trifluoromethylated analog across all parameters is not available in the reviewed literature, this guide collates and presents the most relevant data for closely related compounds to offer valuable insights.

Physicochemical Properties: A Shift Towards Enhanced Drug-Likeness

The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity significantly alter the fundamental physicochemical characteristics of the quinoline core. These changes can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

A comparison of 2-(trifluoromethyl)quinoline and its non-fluorinated counterpart, 2-methylquinoline, highlights these differences.

Property2-(Trifluoromethyl)quinoline2-MethylquinolineReference(s)
Molecular Weight ( g/mol ) 197.16143.19[3][4]
Melting Point (°C) 58-62-9 to -2[3][4]
logP (Predicted) 3.252.41[1]
pKa (Predicted) 2.555.42[1]

Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental/calculation conditions.

The increased lipophilicity (logP) of the trifluoromethylated analog suggests enhanced membrane permeability, a desirable trait for oral bioavailability. Conversely, the lower pKa indicates reduced basicity, which can influence solubility and interactions with acidic cellular compartments.

Biological Activities: Potentiating Therapeutic Efficacy

Trifluoromethylation has been shown to significantly enhance the biological activities of quinoline derivatives across various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of trifluoromethylated quinolines against a range of cancer cell lines. The CF3 group can enhance the binding affinity of these compounds to their molecular targets, such as protein kinases.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives, illustrating the impact of trifluoromethylation.

CompoundCell LineIC50 (µM)Reference(s)
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine-High potency reported[5]
3,4-Dichloro-7-(trifluoromethyl)quinoline-High activity suggested by derivatives[5]
Non-trifluoromethylated quinoline derivativeMCF-7 (Breast)7.5 (48h)[6]
Non-trifluoromethylated quinoline derivativeHT-29 (Colon)8.12[6]

Note: Direct IC50 values for some compounds were not available in the reviewed literature. The data is intended to be illustrative of the general trend.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The addition of trifluoromethyl groups has been a successful strategy to enhance potency, particularly against drug-resistant strains of Plasmodium falciparum.[7]

CompoundP. falciparum Strain(s)IC50Reference(s)
2,8-bis(Trifluoromethyl)quinoline derivativesD10 (Chloroquine-sensitive)~4.8 - 5.2 µg/mL[7]
1-(2,7-bis(Trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olMultiple strainsHigh activity reported
Chloroquine (non-trifluoromethylated)D10 (Chloroquine-sensitive)20 - 40 nM[7]

Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions and units.

Pharmacokinetic Profile: Enhancing Metabolic Stability and Bioavailability

The robust carbon-fluorine bond in the trifluoromethyl group makes it resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[2] This enhanced metabolic stability can result in a longer half-life and increased bioavailability.

ParameterMefloquine (Trifluoromethylated Quinoline)Reference(s)
Absorption Half-life 1 to 4 hours
Time to Peak Concentration 7 to 24 hours
Apparent Volume of Distribution 13.3 to 40.9 L/kg
Terminal Elimination Half-life 13.8 to 40.9 days
Plasma Protein Binding >98%

The long elimination half-life of mefloquine is a hallmark of its metabolic stability, a feature significantly contributed by its trifluoromethyl groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel quinoline derivatives.

Synthesis of Quinolines: Skraup-Doebner-Von Miller Reaction

This classical method is a versatile approach for the synthesis of the quinoline scaffold.

Materials:

  • Aniline derivative

  • α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)

  • Lewis acid catalyst (e.g., tin tetrachloride) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst to the solution and stir.

  • Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aniline Aniline Derivative Intermediate1 Conjugate Addition Product Aniline->Intermediate1 Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate1 Acid Acid Catalyst Acid->Intermediate1 Catalysis Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Quinoline Quinoline Product Intermediate2->Quinoline Dehydration & Oxidation

General workflow for the Skraup-Doebner-Von Miller quinoline synthesis.
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Test quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the quinoline derivatives and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with Quinoline Derivatives CellSeeding->CompoundTreatment MTT_Addition Add MTT Reagent CompoundTreatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF cMet c-Met HGF->cMet Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K cMet->Ras cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis Survival Survival mTOR->Survival Inhibitor Quinoline-Based Inhibitors Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->cMet

References

Navigating Kinase Inhibition: A Comparative Guide to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential kinase inhibitory activities of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from structurally related quinoline-based kinase inhibitors to offer a predictive validation framework. The following sections detail the inhibitory profiles, experimental methodologies, and relevant signaling pathways of these analogous compounds, providing a valuable resource for hypothesis generation and experimental design.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its versatile nature allows for substitutions that can be tailored to target specific kinases with high affinity and selectivity. While direct kinase inhibition data for this compound is not currently available, its structural features—a dichlorinated quinoline core with hydroxyl and trifluoromethyl groups—suggest potential activity against various kinase families. This guide will focus on comparing its potential with established quinoline-based inhibitors of key oncogenic kinases: RAF, EGFR, and VEGFR.

Comparative Analysis of Kinase Inhibition

To provide a framework for understanding the potential efficacy of this compound, this section presents quantitative data for structurally analogous quinoline derivatives that have been evaluated for their inhibitory activity against RAF, EGFR, and VEGFR kinases.

RAF Kinase Inhibitors

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][3][4] Mutations in RAF kinases, particularly BRAF, are common in various cancers, making them attractive therapeutic targets.[5]

Table 1: In Vitro Inhibitory Activity of Quinoline-Based RAF Kinase Inhibitors

Compound/AnalogTarget KinaseIC50 (µM)Reference
Diarylurea Derivative 1B-RAF (V600E)0.128[6]
Diarylurea Derivative 2C-RAF0.0653[6]
Fluoroquinazolinone Urea DerivativeBRAF (V600E)0.030[7]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8][9] Overexpression or activating mutations of EGFR are implicated in several cancers, and numerous quinoline and quinazoline-based inhibitors have been developed.[1][10]

Table 2: In Vitro Inhibitory Activity of Quinoline-Based EGFR Inhibitors

Compound/AnalogTarget KinaseIC50 (µM)Reference
Quinoline-3-carboxamide (Compound 6b)EGFR0.49[1]
4-Anilino-quinazoline DerivativeEGFR (wt)0.02072
Schiff's Base Quinoline DerivativeEGFR0.12[11]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14][15] Several quinoline-containing molecules have been developed as VEGFR inhibitors.[16][17][18]

Table 3: In Vitro Inhibitory Activity of Quinoline-Based VEGFR-2 Inhibitors

Compound/AnalogTarget KinaseIC50 (µM)Reference
Quinoline Amide DerivativeVEGFR-20.014[17]
Quinazolinone N-acetohydrazideVEGFR-20.29[7]
Quinoline Derivative (Pharmacophore Model)VEGFR-2- (QSAR Model)[19]

Experimental Protocols

The validation of kinase inhibition requires robust and reproducible experimental methods. Below are detailed protocols for common in vitro and cell-based assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and quantifying radioactivity. For luminescence or fluorescence-based assays, the amount of ADP produced or the amount of phosphorylated substrate is measured.[20][21]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (ELISA-based)

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[22][23]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.

  • ELISA:

    • Add the cell lysates to the pre-coated ELISA plate and incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate and add the phospho-specific detection antibody to detect the phosphorylated substrate.

    • Wash again and add the HRP-conjugated secondary antibody.

    • Add the TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the IC50 value.

Signaling Pathways and Visualization

Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of an inhibitor. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by quinoline-based inhibitors.

RAF-MEK-ERK Signaling Pathway

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified RAF-MEK-ERK signaling cascade.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Grb2_Sos->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation AKT->Proliferation PKC->Proliferation VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src PKC_RAF_MEK_ERK PKC-RAF-MEK-ERK Pathway PLCg->PKC_RAF_MEK_ERK AKT AKT PI3K->AKT FAK FAK Src->FAK Angiogenesis Angiogenesis, Permeability, Survival PKC_RAF_MEK_ERK->Angiogenesis AKT->Angiogenesis FAK->Angiogenesis

References

A Senior Application Scientist's Guide to the ADME Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] Its rigid, bicyclic structure provides a versatile template for chemists to modify, but the ultimate success of any quinoline-based drug candidate hinges not just on its potency at the target, but on its journey through the body. This journey is defined by its ADME properties: A bsorption, D istribution, M etabolism, and E xcretion.

Understanding and optimizing these properties is a critical, often challenging, aspect of drug discovery. A compound with superb in vitro activity can fail spectacularly in vivo if it cannot be absorbed from the gut, is rapidly metabolized by the liver, or fails to reach its intended site of action. This guide provides a comparative analysis of the ADME properties of substituted quinolines, grounded in experimental data and established protocols. We will dissect how specific structural modifications influence each ADME parameter, offering insights to guide the rational design of superior drug candidates.

Absorption: The Gateway to Systemic Circulation

For an orally administered drug, absorption is the first hurdle. It encompasses the processes by which a drug moves from the gastrointestinal tract into the bloodstream. The two primary physicochemical properties governing oral absorption are solubility and permeability. The versatile quinoline scaffold allows for significant modulation of both.

Solubility and Permeability: A Delicate Balance

A drug must first dissolve in the gastrointestinal fluid to be absorbed. Subsequently, it must permeate the intestinal epithelium to enter circulation. These two properties are often in opposition; increasing lipophilicity can enhance permeability but may drastically reduce aqueous solubility.[2][3]

  • Lipophilicity's Role : Lipophilicity, often expressed as logP or logD, is a key determinant of a compound's ability to passively diffuse across cell membranes.[3] For quinoline derivatives, the nature and position of substituents dictate this property. For example, adding non-polar groups like alkyl or aryl moieties will generally increase lipophilicity. Conversely, incorporating polar functional groups such as hydroxyls, carboxyls, or amines can improve aqueous solubility.

  • Ionization : The basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) means that many quinoline derivatives are weak bases. Their ionization state, and therefore solubility, is highly pH-dependent. This can be leveraged; for instance, forming salts can dramatically improve the dissolution of a poorly soluble parent compound.

Predicting and Measuring Permeability: The Caco-2 Assay

The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal permeability.[4] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[4] The output, the apparent permeability coefficient (Papp), is a reliable indicator of in vivo absorption potential.

  • High Permeability : Compounds with a Papp (apical to basolateral) > 10 x 10⁻⁶ cm/s are generally considered to have high permeability.

  • Moderate to Poor Permeability : Compounds with Papp < 5 x 10⁻⁶ cm/s are classified as having low permeability.[5]

One study on antileishmanial quinoline-chalcones reported a lead compound with high permeability, showing a Papp of 31 x 10⁻⁶ cm/s in a PAMPA model, which is a non-cell-based permeability assay.[6] Systematic modification of the quinoline scaffold can significantly alter these values. For instance, a study on diamine quinoline methanols identified a lead compound with substantially lower permeability across MDCK cell monolayers (another common cell line for this assay) than the parent drug mefloquine, a desirable trait for reducing CNS accumulation.[7]

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is governed by factors like plasma protein binding (PPB), tissue permeability, and the physicochemical properties of the drug itself.

Plasma Protein Binding (PPB)

Most drugs reversibly bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (AAG) for basic drugs.[8] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[9] Therefore, high PPB can limit a drug's efficacy and prolong its half-life.

Fluoroquinolones, a major class of quinoline-based antibiotics, generally exhibit low to moderate protein binding, typically ranging from 20% to 40% in plasma, where they bind predominantly to albumin.[10][11] However, this can vary significantly with substitution. For example, a study of a lead quinoline compound for visceral leishmaniasis found it to be moderately bound to mouse and human plasma proteins (85-95%).[6]

Table 1: Comparative Plasma Protein Binding of Selected Quinolines

Compound ClassExample(s)Plasma Protein Binding (%)Primary Binding Protein(s)Reference(s)
FluoroquinolonesCiprofloxacin, Levofloxacin~20 - 40%Albumin[10][11]
AntimalarialsQuinine70 - 90% (higher in malaria patients)Albumin, AAG[8]
AntileishmanialsSubstituted Quinoline-Chalcone85 - 95%Not specified[6]

The causality is clear: highly lipophilic compounds tend to exhibit higher plasma protein binding. Drug design efforts often aim to modulate lipophilicity to achieve a balance between good permeability and an optimal free fraction.

Metabolism: The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs into different compounds, known as metabolites. This primarily occurs in the liver and is mediated by a superfamily of enzymes, the most important of which is Cytochrome P450 (CYP).[12] Metabolism can inactivate a drug, convert a prodrug into its active form, or produce toxic metabolites. For quinolines, metabolism is extensive and a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

Key Metabolic Pathways for Quinolines

The quinoline ring is susceptible to several metabolic transformations, primarily oxidative reactions catalyzed by CYP enzymes.

  • Hydroxylation : The addition of a hydroxyl (-OH) group is a common metabolic route. For the parent quinoline molecule, CYP2E1 is the principal enzyme responsible for forming 3-hydroxyquinoline in human liver microsomes.[13][14][15]

  • N-Oxidation : The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-1-oxide. This reaction is primarily catalyzed by CYP2A6 in humans.[13][14][15]

  • Epoxidation and Diol Formation : The carbocyclic part of the quinoline ring can be converted to an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol (e.g., quinoline-5,6-diol).[13][14][15] This pathway is significant as epoxide intermediates can be reactive and potentially toxic.

  • Side-Chain Metabolism : For substituted quinolines, the substituents themselves are often major sites of metabolism. This includes N-dealkylation, O-dealkylation, and benzylic hydroxylation.[16][17] For example, the ethyl groups on the side chain of chloroquine are susceptible to N-dealkylation.[18]

MetabolicPathways cluster_cyp2e1 CYP2E1 cluster_cyp2a6 CYP2A6 cluster_eh Epoxide Hydrolase Quinoline Quinoline Metabolite1 3-Hydroxyquinoline Quinoline->Metabolite1 Hydroxylation Metabolite2 Quinoline-1-oxide Quinoline->Metabolite2 N-Oxidation Metabolite3 Quinoline-5,6-epoxide Quinoline->Metabolite3 Epoxidation Metabolite4 Quinoline-5,6-diol Metabolite3->Metabolite4 Hydrolysis

Structure-Metabolism Relationships (SMR)

The art of medicinal chemistry lies in strategically placing substituents to control metabolism.

  • Blocking Metabolic "Soft Spots" : Introducing atoms or groups that are resistant to metabolism, such as fluorine, at susceptible positions is a common strategy to enhance metabolic stability and prolong a drug's half-life.[19]

  • Introducing Metabolic Instability : Conversely, sometimes rapid clearance is desired. In such cases, groups known to be readily metabolized can be incorporated.

  • Directing Metabolism : The presence of certain functional groups can direct metabolism towards or away from the quinoline core. Studies on quinoline carboxamides showed that for analogues with aza-heteroaromatic rings (like pyridine), metabolism did not occur on those rings, likely due to the electronegativity of the nitrogen atom.[16][17]

Table 2: Comparative Metabolic Stability of Substituted Quinolines

Compound/ClassKey Substituent(s)In Vitro SystemFinding/ParameterReference(s)
Quinoline CarboxamidesType II binding (N-coordination to CYP heme)Human Liver MicrosomesType II binders were paradoxically less stable (2- to 12-fold higher clearance) than Type I binders.[16][17]
Quinoline-3-carboxamidesEthyl vs. Methyl at carboxamideLiver Microsomes (various species)Ethyl substitution enhanced clearance compared to methyl.[12]
Fluorinated QuinolonesFluorine atomGeneralFluorine is often used to block sites of oxidative metabolism, increasing metabolic stability.[19]
5-Azaquinazolines (related scaffold)C4/C2 modificationsHuman Hepatocytes & MicrosomesStructural modifications were made to reduce metabolism by Aldehyde Oxidase (AO).[20]

Excretion: The Final Exit

Excretion is the removal of the parent drug and its metabolites from the body. The primary routes are renal (via urine) and hepatic (via bile and feces).[21] The physicochemical properties of the molecules dictate the preferred route.

  • Renal Excretion : Small, water-soluble compounds are typically filtered by the kidneys and excreted in urine. The metabolism of quinolines often involves adding polar groups (like -OH or glucuronide conjugates), which increases their water solubility and facilitates renal clearance.[21][22] For the antimalarial quinine, glucuronidation is a major pathway for its renal elimination.[22]

  • Hepatic Excretion : Larger, more lipophilic compounds and their metabolites are often actively transported into the bile by hepatocytes and eliminated in the feces.

For many extensively metabolized quinolines, only a small fraction of the administered dose is excreted as the unchanged parent drug. For example, in a study of the anticancer quinoline derivative TAS-103, only 0.41% of the parent drug was found in urine, with the total urinary recovery of the drug and its metabolites being just over 6% of the dose, suggesting that biliary excretion is the main elimination route.[23]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details the methodologies for key in vitro ADME assays. A self-validating protocol includes appropriate controls to ensure the reliability and reproducibility of the data.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an estimate of intestinal permeability and identifying potential involvement of active efflux transporters.

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation A1 Culture Caco-2 cells A2 Seed cells onto Transwell® inserts A1->A2 A3 Culture for 21-25 days to allow differentiation A2->A3 B1 Measure TEER to confirm monolayer integrity A3->B1 B2 Wash monolayer with transport buffer (HBSS) B1->B2 B3 Add test compound to Apical (A) or Basolateral (B) side B2->B3 B4 Incubate at 37°C with shaking B3->B4 B5 Sample receiver chamber at timed intervals B4->B5 C1 Quantify compound concentration via LC-MS/MS B5->C1 C2 Calculate Papp (A→B and B→A) C1->C2 C3 Calculate Efflux Ratio (ER) C2->C3

Materials:

  • Caco-2 cells (e.g., ATCC® HTB-37™)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks’ Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for efflux)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells at a density of ~60,000 cells/cm² onto the apical side of Transwell® inserts.

    • Causality: Seeding onto a semi-permeable membrane allows the cells to form a polarized monolayer with distinct apical (gut lumen side) and basolateral (blood side) domains.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days. This extended culture period is essential for the cells to differentiate and form tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values >250 Ω·cm² typically indicate a confluent and intact monolayer.

    • Trustworthiness: This step is a critical quality control measure. Leaky monolayers (low TEER) will give erroneously high permeability values and must be discarded.

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution of the test compound in HBSS (e.g., at 10 µM).

    • A→B Permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • B→A Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle orbital shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed HBSS.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where (dQ/dt) is the steady-state flux (rate of compound appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 suggests the compound is a substrate of an active efflux transporter (like P-glycoprotein), which can limit oral absorption.

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance (Clint) by hepatic enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (NRS) (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Incubation Preparation:

    • Prepare a solution of the test compound in phosphate buffer (e.g., final incubation concentration of 1 µM).

    • Prepare a suspension of liver microsomes in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Metabolic Reaction:

    • In a 96-well plate, combine the test compound solution and the microsome suspension. Pre-incubate at 37°C for 5 minutes.

    • Causality: The pre-incubation step ensures all components reach the optimal reaction temperature before the metabolism is initiated.

    • Initiate the reaction by adding the pre-warmed NRS. The NRS continuously generates NADPH, the essential cofactor for CYP450 enzyme activity.

    • Trustworthiness: A parallel incubation without the NRS serves as a negative control. Degradation of the compound in this control indicates chemical instability rather than metabolic turnover.

    • Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Analysis:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, stopping all enzymatic activity.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½):

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein:

      • Clint = (0.693 / t½) * (1 / [microsomal protein concentration])

    • This Clint value can then be scaled to predict in vivo hepatic clearance.

References

Benchmarking the Antibacterial Spectrum of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the antibacterial spectrum of the novel synthetic compound, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of specific antibacterial data for this compound in the public domain, this document focuses on presenting the antibacterial profiles of structurally related quinoline derivatives. This information, supplemented by a detailed experimental protocol for determining antibacterial activity, will empower researchers to effectively evaluate the potential of this compound against a panel of clinically relevant bacteria.

Comparative Antibacterial Spectrum of Quinolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a selection of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] Lower MIC values are indicative of higher antibacterial potency. For the purpose of comparison, data for two widely used antibiotics, Ciprofloxacin and Vancomycin, are also included.

Compound/AntibioticGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC μg/mL)Bacillus subtilis (MIC μg/mL)
Quinolone Derivatives
2-sulfoether-4-quinolone derivative (Compound 15)0.8 µM1.61 µM
Halogenated Quinoline (HQ 2)0.59 µM (MRSE)Not Reported
Quinoxaline-based derivative (Compound 5p)48
Standard Antibiotics
CiprofloxacinMIC90: 0.2[2]Not Reported
VancomycinMIC range: 0.5 - 2[3]Not Applicable

Note: Data for the quinolone derivatives are sourced from various research publications and may have been determined using different methodologies. Direct comparison of absolute values should be made with caution. MRSE stands for Methicillin-resistant Staphylococcus epidermidis.

Experimental Protocols

To facilitate the direct evaluation of this compound, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This is a standard and widely accepted method for assessing the in vitro antibacterial activity of a compound.[4][5][6]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only and broth with solvent)

2. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Serial Dilution:

    • Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 μL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the row. Discard the final 100 μL from the last well in the dilution series. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 μL of the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: A row with a known antibiotic instead of the test compound.

    • Negative Control (Sterility Control): A well containing only CAMHB (no bacteria or compound).

    • Growth Control: A well containing CAMHB and the bacterial inoculum (no compound).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC Determination.

References

A Comprehensive Guide to Evaluating the Preclinical Safety Profile of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the preclinical safety evaluation of the novel compound 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the necessary experimental protocols and provides comparative safety data from structurally related quinoline derivatives to guide researchers in their preclinical assessment. Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities; however, a thorough evaluation of their safety is paramount before clinical translation.[1]

Potential Safety Concerns with Quinoline Derivatives

The quinoline scaffold, while therapeutically promising, has been associated with several toxicological concerns. Preclinical evaluation should, therefore, focus on a range of potential adverse effects.

  • Hepatotoxicity: Quinoline itself is a known hepatocarcinogen in rats and can induce liver injury.[1] Studies on the isolated perfused rat liver have shown that quinoline metabolism can lead to hepatotoxicity. Drug-induced liver injury (DILI) is a significant concern for many pharmaceuticals, and quinolones have been associated with cholestatic jaundice.[2]

  • Genotoxicity: Quinoline and several of its derivatives have demonstrated genotoxic potential in various assays.[1][3] For instance, quinoline can induce unscheduled DNA synthesis (UDS) and is considered genotoxic based on an extensive database.[1][4] However, the genotoxicity can be highly dependent on the specific substitutions on the quinoline ring.[5][6]

  • Cardiotoxicity: Several quinoline-based drugs are associated with cardiovascular side effects, most notably the prolongation of the QT interval, which is a risk marker for developing potentially lethal arrhythmias.[7][8]

  • General Toxicity: Acute toxicity studies on halogenated oxyquinolines in dogs have revealed severe myocardial and liver injuries.[9]

Given these potential risks, a systematic preclinical safety evaluation of this compound is essential.

In Vitro Safety Assessment

Initial safety screening should be conducted using in vitro assays to assess cytotoxicity and genotoxicity.

Cytotoxicity Evaluation

Cytotoxicity assays are fundamental for determining a compound's concentration-dependent toxicity on various cell types. It is crucial to test against both cancer cell lines and normal, non-cancerous cell lines (e.g., hepatocytes, renal cells, cardiomyocytes) to assess for selective toxicity.

Table 1: Comparative Cytotoxicity (IC50) of Various Quinoline Derivatives

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast Cancer36.2 (82.9% growth reduction)[6]
2-methyl-4-NQOE. coli PQ37BacteriumReduced genotoxicity vs 4-NQO[5]
4-phenyltetrahydroquinoline derivativesRat HepatocytesNormal Liver CellsGenerally low toxicity[10]
Quinoline-triazine hybridsHepG2Liver CancerLow cytotoxicity[11]
Embelin-quinoline derivativesH9c2 CardiomyocytesNormal Heart Cells> 40[12]

Note: This table provides examples from the literature. Direct comparison requires standardized experimental conditions. The inclusion of normal cell lines is critical to evaluate the therapeutic index.

Experimental Protocols for Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[16][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[18]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[18] Add 100 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours at 37°C.[21][22]

  • Washing: After incubation, remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[21][22]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[22]

In Vitro Cytotoxicity Testing Workflow

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Procedure cluster_ldh LDH Procedure cluster_nru NRU Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of Test Compound add_compound Add Compound to Cells overnight_incubation->add_compound prepare_dilutions->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment mtt MTT Assay incubate_treatment->mtt ldh LDH Assay incubate_treatment->ldh nru Neutral Red Assay incubate_treatment->nru add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant add_nr Add Neutral Red nru->add_nr incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_ic50 Calculate IC50 Values read_mtt->calculate_ic50 add_ldh_reagent Add Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->calculate_ic50 incubate_nr Incubate 2-3h add_nr->incubate_nr wash_extract Wash & Extract Dye incubate_nr->wash_extract read_nru Read Absorbance (540nm) wash_extract->read_nru read_nru->calculate_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Safety Assessment

Following in vitro characterization, in vivo studies in animal models are necessary to understand the systemic effects of the compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This study provides information on the potential acute toxicity of a substance after a single oral administration.[23][24] It helps in classifying the substance and determining the dose ranges for subsequent repeat-dose studies. The method uses a stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg) and aims to identify a dose that produces "evident toxicity" without mortality.[25][26]

Protocol:

  • Animal Selection: Use healthy, young adult rodents (usually female rats), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time to explore the dose range.

  • Dosing: Administer the test substance as a single oral dose by gavage. Animals should be fasted prior to dosing.

  • Main Study:

    • Dose a group of 5 animals (single-sex) with the selected starting dose.

    • If no mortality or evident toxicity is observed, dose the next group at the next higher fixed dose level.

    • If mortality or evident toxicity is observed, re-dose at the next lower fixed dose level.

    • This procedure continues until the dose causing evident toxicity or no more than one death is identified, or no effects are seen at the highest dose.[27]

  • Observations:

    • Observe animals frequently on the day of dosing and at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as tremors, convulsions, and salivation.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy. Any macroscopic abnormalities should be recorded.[25]

Acute Oral Toxicity (OECD 420) Workflow

G cluster_outcomes Observe Outcomes cluster_end Study Conclusion start Start: Sighting Study (Select Starting Dose) main_study Main Study: Dose 5 Animals (Single Sex, e.g., Female Rats) start->main_study outcome1 No Evident Toxicity or Mortality at 2000 mg/kg main_study->outcome1 outcome2 Evident Toxicity main_study->outcome2 outcome3 Mortality main_study->outcome3 observe_14d 14-Day Observation (All Surviving Animals) main_study->observe_14d dose_higher Dose New Group at Higher Fixed Dose outcome1->dose_higher If dose < 2000 mg/kg classify Classify Substance (GHS) outcome1->classify Unclassified dose_lower Dose New Group at Lower Fixed Dose outcome2->dose_lower outcome2->classify outcome3->dose_lower outcome3->classify dose_higher->main_study Repeat Procedure dose_lower->main_study Repeat Procedure necropsy Gross Necropsy observe_14d->necropsy necropsy->classify

Caption: OECD 420 Fixed Dose Procedure workflow.

Histopathology

Histopathological examination of tissues is a critical component of any toxicity study.[28] It involves the microscopic evaluation of organs to identify any treatment-related changes, such as inflammation, necrosis, or cellular degeneration.[29] For quinoline derivatives, particular attention should be paid to the liver, kidneys, and heart.[9][10] A standard panel of tissues should be collected, processed, and evaluated by a qualified pathologist.[30][31]

Mechanistic Insights: Potential Signaling Pathways

Understanding how a compound may exert toxic effects at a molecular level is crucial. Quinoline derivatives have been shown to interact with several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to regulating cell survival, growth, and proliferation.[32][33] Aberrant activation of this pathway is linked to cancer, but its modulation can also impact the viability of normal cells. Some quinoline derivatives have been developed as inhibitors of this pathway.[34]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (mTOR, GSK3β, FoxO) Akt->Downstream Activates/Inhibits PTEN PTEN PTEN->PIP3 Inhibits Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical regulator of cell proliferation, differentiation, and apoptosis.[35][36] It transduces extracellular signals to the nucleus to control gene expression.[35]

G Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (c-Jun, c-Fos) ERK->TF Activates Response Changes in Gene Expression (Proliferation, Differentiation) TF->Response

Caption: The MAPK/ERK signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[37] Chemical compounds can induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[9][12]

G Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) Stress->Bcl2 Mito Mitochondrion CytC Cytochrome c (released) Mito->CytC Bcl2->Mito Regulates Permeability Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Conclusion

The preclinical safety assessment of this compound requires a multifaceted approach. While direct data on this specific molecule is scarce, the known toxicological profile of the broader quinoline class highlights potential risks, including hepatotoxicity, genotoxicity, and cardiotoxicity. This guide provides a comprehensive framework for researchers to systematically evaluate these risks through a battery of standardized in vitro and in vivo assays. By following the detailed protocols for cytotoxicity and acute toxicity testing, and by comparing the resulting data against the provided benchmarks for other quinoline derivatives, researchers can build a robust safety profile for this novel compound. Mechanistic studies into the compound's effects on key cellular pathways such as PI3K/Akt, MAPK/ERK, and apoptosis will further elucidate its mode of action and potential liabilities. A thorough and rigorous preclinical evaluation is indispensable for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, as with any laboratory chemical, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure compliance with regulations and to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not found in the immediate search, related compounds are identified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters derived from general hazardous waste guidelines, which are applicable to the management of this compound waste.

ParameterGuidelineRegulatory Context
Drain Disposal pH Range Prohibited for this compound. Generally, only permitted for dilute aqueous solutions with a pH between 5.5 and 10.5.[3][4]Local, state, and federal regulations (e.g., EPA) strictly control sewer discharge.[4]
Satellite Accumulation Area (SAA) Liquid Waste Limit Do not exceed 25 gallons of total chemical waste per laboratory.[5]Governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
SAA Reactive Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[5]P-listed wastes are subject to more stringent accumulation rules.
Container Fill Level Fill containers to no more than 90% of their capacity.[6]Prevents spills and allows for vapor expansion.
Storage Time Limit in SAA Containers must be removed within six (6) months of the accumulation start date, or within three (3) days of becoming full.[5][7]Ensures timely disposal and prevents degradation of containers or contents.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[3][4]

1. Waste Identification and Classification:

  • Identify the material as a hazardous chemical waste.[8][9] Based on data for similar compounds, it should be treated as an irritant at minimum.

  • Do not mix this waste with other, incompatible waste streams. For example, store acids and bases separately.[7]

2. Container Selection and Preparation:

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the quinoline derivative.[6][8][9] For solid waste, a securely sealable plastic or glass container is appropriate.

  • Ensure the container has a tightly closing lid. Containers must remain closed except when actively adding waste.[4][10]

3. Labeling the Waste Container:

  • Affix a "Hazardous Waste" label to the container immediately.[7]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[7]

    • A clear description of the associated hazards (e.g., "Irritant," "Toxic").[7]

    • The date when waste was first added to the container (accumulation start date).[5]

4. Accumulation and Storage:

  • Store the designated waste container in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[5][6]

  • Ensure the SAA is clearly marked with signage.[8]

  • Secondary containment should be used to prevent spills.[4]

5. Arranging for Disposal:

  • When the waste container is 75% full or nearing its 150-day accumulation limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[5]

  • Do not allow the waste to accumulate for more than six months from the start date.[5]

  • A hazardous waste professional will collect the container for final disposal in a compliant and environmentally responsible manner.[5][10]

6. Disposal of Empty Containers:

  • To be considered non-hazardous, the original container for this compound must be triple-rinsed.[9]

  • The first two rinses should be with a suitable solvent capable of removing the chemical residue. This rinsate is considered hazardous waste and must be collected in an appropriate hazardous waste container.[9]

  • The third rinse should be with water.[9]

  • After triple-rinsing and air-drying, obliterate or remove the original label, and the container may be disposed of in the regular trash or recycled according to institutional policy.[5][9]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Storage & Monitoring cluster_disposal Disposal Action start Waste Generated: 5,7-Dichloro-4-hydroxy-2- (trifluoromethyl)quinoline container Select Compatible, Leak-Proof Container start->container label_waste Label with 'Hazardous Waste', Full Chemical Name, Hazards, & Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store monitor Monitor Fill Level (<90%) & Accumulation Time (<6 months) store->monitor request Container Full or Time Limit Approaching? monitor->request request->monitor No pickup Submit Waste Pickup Request to EH&S request->pickup Yes collect Professional Waste Collection & Disposal pickup->collect

Caption: Chemical Waste Disposal Workflow.

References

Essential Safety and Operational Guide for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS NO: 59108-13-3). The following procedures are designed to ensure safe laboratory conduct and minimize risks associated with this chemical.

Hazard Identification and Classification

Based on available safety data for similar compounds, this compound is anticipated to pose specific health risks. The primary hazards include irritation to the skin and eyes.[1][2][3]

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A site-specific risk assessment is crucial for determining the appropriate level of personal protective equipment. However, the following table summarizes the recommended baseline PPE for handling this chemical.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[4]To protect against splashes and airborne particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact.[1] Gloves should be inspected before use and disposed of properly.[7]
Body Protection Laboratory coat or chemical-resistant apron.[6]To protect skin and clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a fume hood or in case of inadequate ventilation to prevent inhalation.[2][6]
Foot Protection Closed-toe shoes.[6]To protect feet from potential spills.[6]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6]

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][5]

    • Before starting, prepare all necessary equipment and reagents to minimize movement and the potential for spills.[6]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Handling :

    • If handling the solid form, weigh it within a fume hood or a ventilated balance enclosure to control dust.[6]

    • Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid creating dust.[7]

    • Avoid all direct contact with skin, eyes, and clothing.[1]

    • After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]

  • Post-Handling Decontamination :

    • Wipe down the work area with an appropriate decontaminating solvent.

    • Wash hands and face thoroughly after handling the chemical.[1][5]

    • Contaminated clothing should be removed and washed before reuse.[1]

  • Doffing Personal Protective Equipment (PPE) :

    • Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

Disposal Plan
  • Product/Chemical Disposal : Dispose of the contents and container in accordance with local, state, and federal regulations.[2] Waste should be treated as hazardous and sent to an approved waste disposal plant.[7] Do not allow the chemical to enter drains or water courses.[8]

  • Packaging Disposal : Recycle containers if possible; otherwise, dispose of them in an authorized landfill.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_workflow Safe Handling Workflow A 1. Risk Assessment & Procedure Review B 2. Preparation & Engineering Controls A->B C 3. Donning Required PPE B->C D 4. Chemical Handling (Weighing/Aliquoting) C->D E 5. Decontamination (Work Area & Self) D->E F 6. Doffing PPE E->F G 7. Waste Disposal (Chemical & PPE) F->G

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.